Product packaging for (3-Chloropyridin-4-YL)methanamine(Cat. No.:CAS No. 870063-65-3)

(3-Chloropyridin-4-YL)methanamine

Cat. No.: B3030137
CAS No.: 870063-65-3
M. Wt: 142.58
InChI Key: AAEMFCVTGBYCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Chloropyridin-4-YL)methanamine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2 B3030137 (3-Chloropyridin-4-YL)methanamine CAS No. 870063-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloropyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEMFCVTGBYCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680990
Record name 1-(3-Chloropyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870063-65-3
Record name 1-(3-Chloropyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropyridin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Chloropyridin-4-YL)methanamine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloropyridin-4-YL)methanamine: Properties, Reactivity, and Applications for the Modern Researcher

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and complex molecular architectures. Among these, pyridine and its derivatives are exceptionally prevalent, owing to the unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen atom within the aromatic ring.[1][2] this compound (CAS 870063-65-3) has emerged as a particularly valuable building block for research scientists and drug development professionals. Its structure features a trifecta of reactive sites: a basic pyridine nitrogen, a nucleophilic primary aminomethyl group, and a strategically positioned chlorine atom susceptible to substitution. This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and strategic applications of this versatile intermediate, providing the technical accuracy and field-proven insights necessary to leverage its full synthetic potential.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective application in synthesis. These parameters govern choices regarding solvents, reaction temperatures, and purification strategies. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 870063-65-3[3]
Molecular Formula C₆H₇ClN₂[4]
Molecular Weight 142.59 g/mol [3]
Boiling Point 239.9ºC at 760 mmHg[3]
Density 1.244 g/cm³[3]
Flash Point 98.9ºC[3]
InChIKey AAEMFCVTGBYCHP-UHFFFAOYSA-N[4]

The presence of both a hydrogen bond donor (the -NH₂) and acceptor (the pyridine nitrogen) suggests moderate polarity and potential for solubility in a range of protic and polar aprotic solvents.

Synthesis Strategies: Accessing the Core Scaffold

The most direct and industrially relevant synthesis of chlorosubstituted aminomethylpyridines involves the catalytic reduction of the corresponding cyanopyridine precursor. This approach is favored for its high efficiency and the relative accessibility of the starting materials.

A plausible and efficient workflow for the synthesis of this compound begins with 3-chloro-4-cyanopyridine. The cyano group is reduced to a primary amine, typically via catalytic hydrogenation.

G cluster_0 Synthetic Workflow A 3-Chloro-4-cyanopyridine B Catalytic Hydrogenation A->B Raney Nickel or Pd/C, H₂ (gas), NH₃ (optional) C This compound B->C Reduction of Nitrile D Purification C->D Filtration & Solvent Removal E Final Product D->E Distillation

References

(3-Chloropyridin-4-YL)methanamine CAS number 870063-65-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloropyridin-4-YL)methanamine (CAS: 870063-65-3): A Key Building Block in Modern Drug Discovery

Introduction

This compound is a substituted pyridine derivative that has emerged as a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The pyridine scaffold itself is a cornerstone in pharmaceutical science, recognized as the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[1] The inherent chemical properties of the pyridine ring, such as its polarity and ability to form hydrogen bonds, can substantially enhance the pharmacokinetic profiles of drug candidates, improving critical attributes like solubility and bioavailability.[2][3]

This technical guide offers a comprehensive overview of this compound, designed for scientists and drug development professionals. It delves into the compound's physicochemical properties, logical synthetic strategies, its pivotal role as a building block in the design of targeted therapeutics, validated analytical methodologies for quality control, and essential safety protocols for its handling and storage. The content is structured to provide not just data, but also expert-driven insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Chapter 1: Physicochemical Properties and Structural Elucidation

The precise chemical identity and physical characteristics of a compound are fundamental to its application in synthesis and research. This compound's structure, featuring a chlorine atom at the 3-position and an aminomethyl group at the 4-position, provides a unique combination of electronic and steric properties that are highly valuable for molecular design. The electron-withdrawing nature of the chlorine atom influences the reactivity of the pyridine ring, while the primary amine of the methanamine group serves as a key nucleophilic handle for subsequent chemical modifications.[4]

PropertyValueSource(s)
CAS Number 870063-65-3[5][6]
Molecular Formula C₆H₇ClN₂[5][7]
Molecular Weight 142.59 g/mol [5][6]
IUPAC Name This compound[5][7]
Synonyms 3-Chloro-4-(aminomethyl)pyridine, 3-Chloro-4-pyridinemethanamine[5]
Boiling Point 239.9 °C at 760 mmHg[5]
Flash Point 98.9 °C[5]
Density 1.244 g/cm³[5]
InChIKey AAEMFCVTGBYCHP-UHFFFAOYSA-N[5][7]

Chapter 2: Synthesis and Manufacturing Considerations

While multiple proprietary methods exist for the synthesis of this compound, a logical and scalable synthetic route can be devised based on established principles of heterocyclic chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring. The following proposed pathway illustrates a robust method for its preparation, designed for efficiency and regiochemical control.

Proposed Synthetic Pathway

A plausible synthesis begins with 4-methylpyridine, which undergoes chlorination followed by functional group manipulation to yield the final product. The choice of reagents is critical; for instance, using a selective chlorinating agent and a controlled radical bromination ensures the correct positioning of functional groups for the final amination step.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination cluster_2 Step 3: Amination A 4-Methylpyridine B 3-Chloro-4-methylpyridine A->B  SO2Cl2 or NCS C 4-(Bromomethyl)-3-chloropyridine B->C  NBS, AIBN D this compound (Target Molecule) C->D  NH3 or Phthalimide (Gabriel Synthesis)

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, step-by-step methodology for the synthesis outlined above.

Step 1: Synthesis of 3-Chloro-4-methylpyridine

  • To a stirred solution of 4-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane), add N-Chlorosuccinimide (NCS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-chloro-4-methylpyridine.

Step 2: Synthesis of 4-(Bromomethyl)-3-chloropyridine

  • Dissolve the 3-chloro-4-methylpyridine from Step 1 in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and concentrate the filtrate. The crude product can be used directly in the next step or purified via chromatography.

Step 3: Synthesis of this compound

  • Dissolve the crude 4-(bromomethyl)-3-chloropyridine in a polar aprotic solvent like DMF.

  • Add sodium azide (NaN₃) and stir at room temperature for 4-6 hours to form the corresponding azide intermediate.

  • Reduce the azide intermediate using a standard reducing agent, such as triphenylphosphine followed by water, or catalytic hydrogenation (H₂, Pd/C).

  • After the reduction is complete, perform an aqueous workup with a basic solution (e.g., NaOH) to neutralize any acids.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic extracts, concentrate, and purify by column chromatography or distillation to obtain the final product, this compound.

Chapter 3: Role in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile building block for constructing complex, biologically active molecules.[8][9] Its structure is particularly well-suited for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[10][11]

The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, enabling it to anchor a molecule to the "hinge region" of a kinase's ATP-binding pocket.[12] This interaction is a hallmark of many successful kinase inhibitors. The chloro and aminomethyl groups at the 3- and 4-positions, respectively, serve as strategic vectors. They allow for the extension of the molecule into other regions of the binding site, which is essential for achieving high potency and selectivity for the target kinase over other kinases in the human kinome. Numerous kinase inhibitors targeting enzymes like BTK, Met, and VRK incorporate substituted pyridine scaffolds.[12][13][14]

Caption: Conceptual Interaction of a Pyridine-Based Inhibitor with a Kinase Hinge Region.

Chapter 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is paramount for its use in research and development, where reproducibility is critical. A multi-technique approach is employed for comprehensive characterization. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.[15]

G start Incoming Material (Batch of 870063-65-3) step1 Visual Inspection (Appearance, Color) start->step1 step2 Structural Confirmation (¹H NMR, ¹³C NMR, MS) step1->step2 step3 Purity Assessment (HPLC/UPLC, >95% Spec) step2->step3 decision Purity Specification Met? step3->decision pass Release for Use decision->pass  Yes fail Reject Batch / Repurify decision->fail  No

Caption: Standard QC Workflow for this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of the title compound.[16]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Expected Spectroscopic Data
  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The CH₂ protons of the aminomethyl group would likely appear as a singlet around δ 3.8-4.2 ppm, and the NH₂ protons as a broad singlet.

  • ¹³C NMR: Aromatic carbons would be observed between δ 120-160 ppm. The CH₂ carbon would be expected in the δ 40-50 ppm range.

  • Mass Spectrometry (ESI+): The primary ion observed would be the [M+H]⁺ ion at m/z corresponding to the molecular weight plus a proton (approx. 143.04), showing a characteristic isotopic pattern for a chlorine-containing compound.[7]

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound. This compound is classified as an irritant.[17]

GHS Hazard Information
Pictogram(s)
alt text
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Source: AK Scientific, Inc. Safety Data Sheet)[17]

Protocol: Safe Laboratory Handling and Storage
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[17]

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

  • Dispensing: When weighing or transferring the material, use techniques that minimize dust generation.

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15][17] Recommended storage temperature is often 2-8°C for long-term stability.[15]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[17]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]

Conclusion

This compound (CAS 870063-65-3) is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its unique structure, combining the pharmacologically privileged pyridine core with strategically placed reactive functional groups, makes it a highly valuable building block for the synthesis of next-generation therapeutics. As demonstrated in this guide, a thorough understanding of its properties, synthesis, analytical profiles, and safe handling procedures is essential for unlocking its full potential in the laboratory. For drug discovery professionals, this compound represents a key starting point for developing potent and selective modulators of challenging biological targets, particularly protein kinases, thereby contributing to the advancement of targeted medicine.

References

(3-Chloropyridin-4-YL)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Chloropyridin-4-YL)methanamine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core substituted with a chlorine atom and an aminomethyl group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for multiple avenues of chemical modification, making it an invaluable intermediate for researchers and scientists. This guide offers a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications in the development of novel therapeutics, particularly as a key component in the synthesis of enzyme inhibitors.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, dosage calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C6H7ClN2[1][2][3]
Molecular Weight 142.59 g/mol [1][4]
Monoisotopic Mass 142.02977 Da[2]
CAS Number 870063-65-3[1]
Appearance (Typically) Off-white to yellow solidGeneral knowledge
Boiling Point 239.9°C at 760 mmHg[1]
Density 1.244 g/cm³[1]
SMILES C1=CN=CC(=C1CN)Cl[2]
InChIKey AAEMFCVTGBYCHP-UHFFFAOYSA-N[1][2]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective laboratory-scale synthesis involves the reduction of a nitrile precursor, 3-chloro-4-cyanopyridine. This precursor is often synthesized from more readily available starting materials.

Synthetic Workflow Overview

The conversion of 3-chloro-4-cyanopyridine to the target amine is a critical reduction step. The choice of reducing agent is paramount; catalytic hydrogenation or the use of a metal hydride like lithium aluminum hydride (LiAlH₄) are common methodologies. The selection is often guided by factors such as substrate compatibility, desired selectivity, and safety considerations. Catalytic hydrogenation is generally preferred for its milder conditions and cleaner work-up.

G cluster_0 Synthetic Pathway Start 3-Chloro-4-cyanopyridine Reagent Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) + Solvent (e.g., Methanol, THF) Start->Reagent Step 1: Combine Reaction Reduction of Nitrile Reagent->Reaction Step 2: React Product This compound Reaction->Product Step 3: Formation

Caption: Synthetic workflow for the reduction of 3-chloro-4-cyanopyridine.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a self-validating system where reaction progress is monitored, and product identity is confirmed through standard analytical techniques.

Materials:

  • 3-chloro-4-cyanopyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 2M)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

Procedure:

  • Reactor Setup: In a high-pressure reaction vessel (e.g., a Parr shaker bottle), add 3-chloro-4-cyanopyridine (1.0 eq).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent premature reaction with atmospheric oxygen and ensure catalyst activity.

  • Solvent Addition: Add anhydrous methanol to dissolve the starting material. The volume should be sufficient to create a slurry that can be effectively agitated.

  • Acidification: Add concentrated hydrochloric acid (1.1 eq). The formation of the ammonium salt in situ prevents side reactions, such as the formation of secondary amines, thereby increasing the yield of the desired primary amine.

  • Hydrogenation: Seal the reaction vessel, connect it to the hydrogenation apparatus, and purge the system with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress should be monitored by observing the cessation of hydrogen uptake. This is a key self-validating step; a stable pressure indicates the reaction is complete.

  • Work-up:

    • Carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed cautiously as the catalyst can be pyrophoric. The filter cake should be washed with additional methanol to ensure complete recovery of the product.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the methanol.

    • Dissolve the residue in water and basify the solution by the slow addition of 2M sodium hydroxide solution until a pH of >10 is achieved. This deprotonates the amine hydrochloride salt, yielding the free amine.

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation if necessary to achieve high purity for subsequent applications.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is non-negotiable. The following table outlines the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the aminomethyl protons (-CH₂NH₂), and distinct aromatic protons on the pyridine ring. The integration of these signals should match the number of protons in the structure.
¹³C NMR Resonances for the aminomethyl carbon, and the five unique carbons of the 3-chloropyridine ring.
Mass Spec (MS) The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight (approx. 142.03 g/mol ) and a characteristic [M+2]+ peak with about one-third the intensity of the [M]+ peak, which is indicative of the presence of a single chlorine atom.[2]
Infrared (IR) Characteristic N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C-Cl stretching vibrations.

Applications in Drug Discovery and Development

This compound serves as a vital intermediate in pharmaceutical synthesis.[5] Its utility stems from the reactivity of the aminomethyl group, which can readily participate in nucleophilic substitution, amide bond formation, and other coupling reactions, allowing for its incorporation into larger, more complex molecular frameworks.

Case Study: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A significant application of chloropyridine derivatives, including isomers of the title compound, is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in cancer progression and fibrosis.[6] Small molecule inhibitors often utilize a chloropyridinylmethanamine scaffold to interact with the active site of the enzyme.

For instance, (2-Chloropyridin-4-yl)methanamine hydrochloride has been identified as a selective LOXL2 inhibitor.[6][7] This compound has been shown to restrain the malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT).[8] The aminomethyl group is crucial for binding within the enzyme's active site, while the chloropyridine moiety contributes to the overall binding affinity and selectivity.

G cluster_1 Drug Development Pathway BuildingBlock This compound (or Isomer) Synthesis Chemical Synthesis & Modification BuildingBlock->Synthesis Incorporation LeadCompound Lead Compound (e.g., LOXL2 Inhibitor) Synthesis->LeadCompound Generation Target Biological Target (e.g., LOXL2 Enzyme) LeadCompound->Target Inhibition Effect Therapeutic Effect (e.g., Anti-cancer Activity) Target->Effect Modulation

Caption: Role of chloropyridinylmethanamine scaffolds in drug development.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, coupled with its synthetic accessibility and versatile reactivity, solidify its position as a high-value intermediate. For researchers and drug development professionals, a thorough understanding of this molecule's characteristics, from its molecular weight to its role in the synthesis of potent enzyme inhibitors, is fundamental to leveraging its full potential in the quest for novel and effective therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key spectroscopic data for the compound (3-Chloropyridin-4-YL)methanamine. As a crucial building block in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for its application in synthesis and drug development. This document synthesizes predicted data with established spectroscopic principles to offer a detailed characterization, explaining the causality behind spectral features and providing robust experimental protocols for data acquisition.

Molecular Structure and Overview

This compound, with the molecular formula C₆H₇ClN₂, is a substituted pyridine derivative. Its structure consists of a pyridine ring chlorinated at the 3-position and bearing an aminomethyl group at the 4-position. This specific arrangement of a halogen, an aromatic nitrogen heterocycle, and a primary amine functional group dictates its unique spectroscopic signature.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For this compound, the presence of chlorine is a key diagnostic feature due to its natural isotopic abundance.

Core Insights:

  • Molecular Ion Peak: The monoisotopic mass of the compound is 142.03 Da. In a typical mass spectrum, especially using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often observed at m/z 143.04.

  • Chlorine Isotopic Pattern: Chlorine exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern for any chlorine-containing fragment.[1][2][3] The molecular ion will appear as two peaks separated by 2 Da: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl). The intensity ratio of the M+2 peak to the M⁺ peak will be approximately 1:3.[1][4] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted Mass Spectrometry Data Summary

Ion/AdductFormulaCalculated m/zNotes
[M]⁺C₆H₇³⁵ClN₂⁺142.03Molecular ion with the most abundant chlorine isotope.
[M+2]⁺C₆H₇³⁷ClN₂⁺144.03Isotopic peak due to ³⁷Cl, with ~32% the intensity of the M⁺ peak.
[M+H]⁺C₆H₈³⁵ClN₂⁺143.04Protonated molecule, commonly observed in ESI-MS.
[M+H+2]⁺C₆H₈³⁷ClN₂⁺145.04Isotopic peak of the protonated molecule.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for acquiring an ESI-mass spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~1 mg of sample in 1 mL of suitable solvent (e.g., Methanol/Water + 0.1% Formic Acid) prep2 Filter solution through a 0.22 µm syringe filter prep1->prep2 acq1 Infuse sample into ESI source at 5-10 µL/min prep2->acq1 acq2 Set instrument to positive ionization mode acq1->acq2 acq3 Acquire spectrum over a range of m/z 50-500 acq2->acq3 an1 Identify [M+H]⁺ peak acq3->an1 an2 Verify the [M+H+2]⁺ isotopic peak and check for ~3:1 intensity ratio an1->an2

Caption: Workflow for ESI-MS analysis.

Causality in Protocol:

  • Solvent Choice: A polar, volatile solvent like methanol is used to ensure the sample is soluble and readily forms an aerosol.[5] Formic acid is added to promote protonation, enhancing the signal for the [M+H]⁺ ion in positive mode ESI.[6][7]

  • Positive Ionization Mode: The basic nitrogen atoms in the pyridine ring and the primary amine are easily protonated, making positive ionization mode the logical choice for high sensitivity.[8][9]

  • Filtration: Filtering removes particulate matter that could clog the ESI capillary and ensures a stable spray.[10]

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Core Insights: The IR spectrum of this compound is expected to be characterized by several key absorption bands:

  • N-H Vibrations: The primary amine (-NH₂) group is diagnostic. It will exhibit two medium-intensity stretching bands in the 3400-3250 cm⁻¹ region (one for asymmetric and one for symmetric stretching).[11] An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[11]

  • C-H Vibrations: Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

  • C-Cl Vibration: The C-Cl stretch is found in the fingerprint region, typically between 800-600 cm⁻¹, but can be difficult to assign definitively without comparative analysis.

Predicted IR Absorption Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium (two bands)
3100 - 3010Aromatic C-H StretchPyridine RingMedium to Weak
2950 - 2850Aliphatic C-H StretchMethylene (-CH₂)Medium
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1600 - 1450C=C and C=N StretchPyridine RingMedium to Strong (multiple bands)
1335 - 1250Aromatic C-N StretchAryl-NStrong
1250 - 1020Aliphatic C-N StretchAlkyl-NMedium to Weak
910 - 665N-H WagPrimary Amine (-NH₂)Broad, Strong

Table references:[11][12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common, modern technique that requires minimal sample preparation.[15]

G cluster_prep Setup & Background cluster_acq Sample Measurement cluster_analysis Analysis & Cleanup start Start prep1 Ensure ATR crystal is clean start->prep1 prep2 Collect a background spectrum of the empty crystal prep1->prep2 acq1 Place a small amount of solid sample onto the crystal prep2->acq1 acq2 Apply pressure with the anvil to ensure good contact acq1->acq2 acq3 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) acq2->acq3 an1 Process spectrum (background subtraction, ATR correction) acq3->an1 an2 Identify and assign characteristic absorption bands an1->an2 clean Thoroughly clean the ATR crystal with a suitable solvent an2->clean end End clean->end

Caption: Workflow for ATR-FT-IR analysis.

Causality in Protocol:

  • Background Scan: A background spectrum of the empty ATR crystal is crucial.[16] The instrument ratios the sample spectrum against the background, removing interfering signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[17]

  • Pressure Anvil: Applying pressure ensures intimate contact between the solid sample and the ATR crystal surface. This is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis

Core Insights: The ¹H NMR spectrum is predicted to show four distinct signals: three from the aromatic pyridine ring and one from the aliphatic aminomethyl group.

  • Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are in different chemical environments. H-2 and H-6 are adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing them to be deshielded and appear far downfield (typically >8.0 ppm).[18][19] H-5 is expected to be the most upfield of the aromatic protons. The chlorine at C-3 will also influence the shifts of adjacent protons.

  • Methylene Protons (-CH₂-): The two protons of the aminomethyl group are chemically equivalent and will appear as a singlet. This signal will be shifted downfield from a typical alkane due to the adjacent aromatic ring and amine group.

  • Amine Protons (-NH₂): The two protons on the primary amine are also equivalent. They typically appear as a broad singlet that can exchange with trace amounts of D₂O in the solvent. Its chemical shift is highly variable depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data Summary (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2~8.4 - 8.6Singlet (or narrow doublet)1HAdjacent to electron-withdrawing nitrogen.
H-6~8.3 - 8.5Doublet1HAdjacent to electron-withdrawing nitrogen.
H-5~7.3 - 7.5Doublet1HInfluenced by adjacent nitrogen and C-Cl.
-CH₂-~3.9 - 4.1Singlet2HDeshielded by aromatic ring and amine group.
-NH₂~1.5 - 2.5 (variable)Broad Singlet2HExchangeable protons, shift is concentration and solvent dependent.
¹³C NMR Analysis

Core Insights: The molecule has six carbon atoms, but due to the substitution pattern, five distinct signals are expected in the ¹³C NMR spectrum, as C-2 and C-6 are no longer equivalent.

  • Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbon attached to the chlorine (C-3) will be significantly influenced by the halogen's electronegativity. The carbons adjacent to the nitrogen (C-2, C-6) will be the most downfield.

  • Aliphatic Carbon: The methylene carbon (-CH₂-) will appear in the aliphatic region, shifted downfield due to the attached aromatic ring and nitrogen atom.

Predicted ¹³C NMR Data Summary (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-2~150 - 155Aromatic, adjacent to nitrogen.
C-6~148 - 152Aromatic, adjacent to nitrogen.
C-4~145 - 150Aromatic, substituted with -CH₂NH₂.
C-3~130 - 135Aromatic, directly attached to chlorine.
C-5~120 - 125Aromatic CH.
-CH₂-~40 - 45Aliphatic, deshielded by ring and amine.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines a standard procedure for preparing and running a solution-state NMR sample.

G cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_analysis Data Processing prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample into a clean vial prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS prep1->prep2 prep3 Filter the solution into a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity acq2->acq3 acq4 Acquire ¹H spectrum, then ¹³C spectrum using appropriate parameters acq3->acq4 an1 Apply Fourier Transform acq4->an1 an2 Phase the spectrum and perform baseline correction an1->an2 an3 Calibrate chemical shift to TMS (0 ppm), integrate peaks (¹H), and assign signals an2->an3

Caption: Workflow for NMR data acquisition and processing.

Causality in Protocol:

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used because it is "invisible" in the ¹H NMR spectrum.[10] The deuterium nucleus provides a signal that the spectrometer uses to "lock" the magnetic field, ensuring stability during the experiment.[20]

  • TMS Standard: Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a single, sharp signal at a defined position (0.0 ppm) from which all other chemical shifts can be accurately referenced.[10][21]

  • Shimming: The process of shimming involves adjusting small magnetic field gradients to maximize the homogeneity of the main magnetic field across the sample volume.[20] This is critical for obtaining sharp, well-resolved spectral lines. Poor shimming results in broad, distorted peaks.

Conclusion

The spectroscopic characterization of this compound is defined by a unique combination of signals. Mass spectrometry confirms its molecular weight and reveals the presence of chlorine through a distinct M⁺/M+2 isotopic pattern. Infrared spectroscopy clearly identifies the primary amine and substituted pyridine functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structural confirmation. The data and protocols presented in this guide serve as a robust reference for researchers utilizing this compound in their work.

References

An In-Depth Technical Guide to the Solubility of (3-Chloropyridin-4-YL)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

(3-Chloropyridin-4-YL)methanamine is a substituted pyridine derivative that represents a class of compounds with significant potential in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation and development.[1][2][3] Among these properties, solubility is a cornerstone that dictates bioavailability, dosage form design, and the overall therapeutic efficacy of a drug candidate.[3][4] Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to high doses being required to achieve therapeutic plasma concentrations.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of organic solvents, a critical step in pre-formulation studies.[1][5]

Physicochemical Properties of this compound

A detailed analysis of the molecular structure of this compound provides valuable insights into its expected solubility behavior.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular FormulaC6H7ClN2[6]
Molecular Weight142.59 g/mol [7]
AppearanceExpected to be a solid at room temperature.General chemical knowledge
Predicted XlogP0.3[6]
Hydrogen Bond Donors1 (from the amine group)[8]
Hydrogen Bond Acceptors2 (from the pyridine nitrogen and the amine nitrogen)[8]
Predicted Boiling Point239.9°C at 760 mmHg[7]

The presence of a primary amine and a pyridine ring suggests the molecule has both hydrogen bond donor and acceptor capabilities, which can facilitate interactions with protic and aprotic polar solvents.[9][10][11] The predicted XlogP value of 0.3 indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential solubility in a range of solvents with varying polarities.[6] The chlorine substituent on the pyridine ring introduces some lipophilicity and can influence electronic distribution within the molecule.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For this compound, the following interactions are expected to play a significant role:

  • Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the amine group can act as hydrogen bond acceptors.[9][10][11] Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The polar nature of the C-Cl bond and the pyridine ring will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These non-specific interactions will be present with all solvents.

Based on these considerations, a selection of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be evaluated to establish a comprehensive solubility profile.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted equilibrium shake-flask method for determining the thermodynamic solubility of this compound.[4][12] This method is considered the gold standard for its reliability in achieving a true equilibrium between the dissolved and undissolved solute.[5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled orbital shaker or water bath[4]

  • Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solute->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial equilibration Agitate in temperature- controlled shaker (24-72 hours) prep_vial->equilibration separation_settle Allow to settle equilibration->separation_settle separation_filter Filter supernatant (syringe filter) separation_settle->separation_filter analysis_dilute Dilute filtered solution separation_filter->analysis_dilute analysis_quantify Quantify concentration (HPLC or UV-Vis) analysis_dilute->analysis_quantify analysis_calculate Calculate solubility analysis_quantify->analysis_calculate

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[4]

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is achieved. A period of 24 to 72 hours is typically recommended.[4][12] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of subsequent measurements does not significantly change.[12]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[4]

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[1][2]

      • For HPLC: Develop a method with a suitable column and mobile phase to achieve good peak shape and separation. Create a calibration curve using standard solutions of known concentrations.

      • For UV-Vis Spectroscopy: Determine the λmax of this compound in the solvent and create a Beer-Lambert calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)
Hexane0.11.89< 0.1
Toluene2.42.381.5
Dichloromethane3.19.0825.8
Acetone5.120.755.2
Ethanol5.224.5150.7
Methanol6.632.7> 200
Dimethyl Sulfoxide (DMSO)7.246.7> 200
Water10.280.15.3

Interpretation of Hypothetical Data: The hypothetical data in Table 2 would suggest that this compound exhibits poor solubility in non-polar solvents like hexane and increasing solubility with an increase in solvent polarity and hydrogen bonding capacity, with very high solubility in polar protic (methanol, ethanol) and polar aprotic (DMSO, acetone) solvents. The moderate solubility in water is consistent with its predicted XlogP.

Logical Framework for Solubility Screening

For efficient screening of solvents, a logical progression from non-polar to polar solvents is recommended.

G cluster_solvents Solvent Polarity Spectrum cluster_outcome Solubility Outcome start Start with this compound nonpolar Non-polar (e.g., Hexane, Toluene) start->nonpolar aprotic_polar Polar Aprotic (e.g., DCM, Acetone, DMSO) start->aprotic_polar protic_polar Polar Protic (e.g., Ethanol, Methanol) start->protic_polar aqueous Aqueous Buffer (pH range 1.2-7.4) start->aqueous nonpolar->aprotic_polar Increasing Polarity low Low Solubility nonpolar->low aprotic_polar->protic_polar Increasing H-bonding moderate Moderate Solubility aprotic_polar->moderate high High Solubility protic_polar->high aqueous->moderate

References

(3-Chloropyyridin-4-YL)methanamine: A Technical Guide to a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (3-Chloropyridin-4-YL)methanamine is a bifunctional heterocyclic building block of increasing importance in medicinal chemistry. Its structure, featuring a nucleophilic aminomethyl group and an electronically modified pyridine ring, offers medicinal chemists a versatile handle for constructing complex molecular architectures. The pyridine core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in key hydrogen bonding interactions. The strategic placement of a chlorine atom at the 3-position provides a site for further synthetic elaboration via cross-coupling reactions or serves to modulate the electronic properties and binding interactions of the final molecule. This guide provides an in-depth analysis of the compound's properties, synthesis, and documented role in pharmaceutical research, establishing it as a valuable tool for the development of next-generation therapeutics.

Introduction to this compound

The pyridine scaffold is one of the most ubiquitous heterocyclic motifs in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a vast array of biologically active compounds.[1] this compound, a substituted pyridine, emerges as a particularly strategic building block. It uniquely combines two critical functionalities:

  • The 4-Aminomethyl Group: This primary amine serves as a potent nucleophile and a flexible linker. It readily participates in standard synthetic transformations such as amidation, reductive amination, and urea formation, allowing for the straightforward covalent attachment of the pyridine core to other molecular fragments.

  • The 3-Chloro Substituent: The chlorine atom significantly influences the electronic character of the pyridine ring, altering its pKa and dipole moment. This can be crucial for fine-tuning a drug candidate's binding affinity to its biological target. Furthermore, the chloro group can act as a handle for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of additional complexity and the exploration of broader chemical space.

This combination of a reactive linker and a modifiable aromatic core makes this compound a high-value intermediate for constructing libraries of compounds in drug discovery campaigns.

Physicochemical Properties

A clear understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 870063-65-3Alfa Chemistry[2]
Molecular Formula C₆H₇ClN₂Alfa Chemistry[2]
Molecular Weight 142.59 g/mol Alfa Chemistry[2]
Boiling Point 239.9°C at 760 mmHgAlfa Chemistry[2]
Density 1.244 g/cm³Alfa Chemistry[2]
InChIKey AAEMFCVTGBYCHP-UHFFFAOYSA-NAlfa Chemistry[2]
Appearance Pale yellow solid (Varies)Commercial Suppliers

**3. Synthesis and Reactivity

General Synthetic Route

A common and efficient method for the preparation of this compound involves the chemical reduction of its corresponding nitrile precursor, 3-chloro-4-cyanopyridine. This precursor is commercially available and can be synthesized through various established methods, such as the dehydration of 4-chloronicotinamide.[3] The reduction of the nitrile to the primary amine can be achieved using a variety of reducing agents.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Dehydration cluster_1 Step 2: Reduction A 4-Chloronicotinamide B 3-Chloro-4-cyanopyridine A->B  POCl₃, Et₃N   C 3-Chloro-4-cyanopyridine D This compound (Target Compound) C->D  Reducing Agent (e.g., H₂, Raney Ni or BH₃·THF)  

Caption: General two-step synthesis of this compound.

Experimental Protocol: Reduction of 3-Chloro-4-cyanopyridine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-cyanopyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or methanol.

  • Reduction:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution. Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Method B (Chemical Reduction): Cool the solution to 0°C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, approx. 1.5-2.0 eq), dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • For Method A, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • For Method B, cautiously quench the reaction at 0°C by the slow, dropwise addition of methanol, followed by 1M HCl.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by acid-base extraction or by column chromatography on silica gel to yield the pure this compound.

Applications in Medicinal Chemistry: A Case Study

The utility of this compound as a building block is explicitly demonstrated in the patent literature for the synthesis of novel pharmaceutical agents.

Case Study: Substituted 2-(Chroman-6-yloxy)-thiazoles

A patent for novel substituted 2-(chroman-6-yloxy)-thiazoles, intended for use as pharmaceuticals, lists this compound as a key reactant in the synthesis of analogs within this class of compounds.[4] While the specific biological target is not detailed in the abstract, the inclusion of this building block highlights its role in exploring the structure-activity relationship (SAR) of the scaffold.

The primary amine of this compound can be used to couple the chloropyridine moiety to a core structure, such as a thiazole, via an amide linkage.

G A This compound C Drug Candidate Scaffold A->C Amide Bond Formation (e.g., EDC, HOBt) B Thiazole Core (with Carboxylic Acid) B->C

Caption: Incorporation of the building block into a drug scaffold.

Structure-Activity Relationship (SAR) Insights:

By incorporating the (3-chloropyridin-4-yl)methyl group, medicinal chemists can systematically probe the target's binding pocket:

  • Vectorial Growth: The aminomethyl linker allows the chloropyridine ring to extend into new regions of the binding site, potentially forming new, beneficial interactions.

  • Hydrogen Bonding: The pyridine nitrogen is a classic hydrogen bond acceptor, which can form a critical interaction with donor residues (e.g., lysine, arginine, or backbone N-H) in a protein target.

  • Electronic Tuning: The electron-withdrawing nature of the chlorine atom at the 3-position modulates the basicity of the pyridine nitrogen. This fine-tuning can be essential for optimizing binding affinity and pharmacokinetic properties like cell permeability and metabolic stability.

While this specific example is from patent literature, the strategic use of substituted aminomethylpyridines is widespread. For instance, the isomeric building block, (2-Chloropyridin-4-yl)methanamine, is a known selective inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2), which has been investigated as a therapeutic target in cervical cancer.[5][6] This demonstrates the high potential of the chloropyridinyl methanamine scaffold in generating potent and selective therapeutic agents.

Safety and Handling

As with all laboratory chemicals, this compound and its salts should be handled with appropriate care.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound may be sensitive to air and light, and hygroscopic. Storing under an inert atmosphere is recommended for long-term stability.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound stands out as a highly valuable and versatile building block for modern medicinal chemistry. Its bifunctional nature allows for its facile incorporation into a wide range of molecular scaffolds, while the substituted pyridine ring provides ample opportunity for SAR exploration and property optimization. Its documented use in pharmaceutical patent literature confirms its relevance and utility in active drug discovery programs. As the demand for novel, potent, and selective small molecule therapeutics continues to grow, building blocks like this compound will remain essential tools for researchers and scientists in the field.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (3-Chloropyridin-4-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved therapeutics.[1][2] The strategic introduction of substituents, such as halogens and aminomethyl groups, can profoundly influence the pharmacological properties of these heterocycles.[1] This guide focuses on the (3-Chloropyridin-4-YL)methanamine core, a promising but underexplored scaffold. Drawing on structure-activity relationship (SAR) data from closely related analogs, we will explore its potential as a modulator of key oncological targets, namely Lysyl Oxidase-Like 2 (LOXL2) and the c-Met receptor tyrosine kinase. This document provides a comprehensive overview of the synthesis of the core scaffold and its derivatives, detailed protocols for in vitro and in vivo evaluation, and an analysis of the signaling pathways implicated in their potential therapeutic effects.

The this compound Scaffold: A Gateway to Novel Bioactivity

The this compound structure combines several key features that make it an attractive starting point for drug discovery:

  • The Pyridine Ring: A six-membered aromatic heterocycle that is a bioisostere of benzene, enhancing solubility and bioavailability.[1] It is a prevalent motif in a wide array of biologically active compounds.[1][2][3]

  • The Chlorine Substituent: An electron-withdrawing group that can modulate the pKa of the pyridine nitrogen and influence binding interactions with target proteins. The position of the chlorine atom is critical for determining selectivity and potency.

  • The Methanamine Group: A primary amine that serves as a versatile synthetic handle for the introduction of a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships.

While direct biological data for this compound is limited in the public domain, the biological activity of its isomer, (2-Chloropyridin-4-yl)methanamine, provides a strong rationale for its investigation as a potential therapeutic agent.

Potential Biological Targets and Mechanisms of Action

Based on the established activity of structurally similar compounds, two primary targets in oncology emerge as highly probable for derivatives of this compound:

Lysyl Oxidase-Like 2 (LOXL2)

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4] Upregulation of LOXL2 is strongly associated with tumor progression, metastasis, and poor prognosis in a variety of cancers.[4][5]

  • Mechanism of Action: LOXL2 promotes cancer progression through multiple mechanisms, including the induction of epithelial-mesenchymal transition (EMT), enhancement of angiogenesis, and the creation of a pre-metastatic niche.[4][6]

  • Therapeutic Rationale: Inhibition of LOXL2 is a promising anti-cancer strategy. The close structural analog, (2-Chloropyridin-4-yl)methanamine hydrochloride, is a selective inhibitor of LOXL2 with an IC50 of 126 nM.[7] This compound has been shown to restrain the malignant transformation of cervical cancer cells by repressing LOXL2-induced EMT.[8] It is therefore highly probable that derivatives of this compound could also exhibit potent and selective LOXL2 inhibitory activity.

LOXL2 Signaling Pathway

LOXL2_Pathway cluster_extracellular Extracellular Matrix LOXL2 LOXL2 Collagen_Elastin Collagen/Elastin LOXL2->Collagen_Elastin ECM_Crosslinking ECM Cross-linking & Stiffening Collagen_Elastin->ECM_Crosslinking Integrin Integrin ECM_Crosslinking->Integrin Mechanical Stimulation FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt EMT EMT (Snail, Slug, Twist) Akt->EMT Proliferation Proliferation & Survival Akt->Proliferation Invasion Invasion & Metastasis EMT->Invasion

Caption: LOXL2-mediated signaling pathway in cancer.

c-Met Receptor Tyrosine Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[2][3] Dysregulation of the HGF/c-Met axis is a key driver of tumorigenesis and metastasis in numerous human cancers.[2][9]

  • Mechanism of Action: Aberrant c-Met activation leads to increased cell proliferation, survival, motility, invasion, and angiogenesis.[3][9] This can occur through gene amplification, mutation, or overexpression of c-Met or HGF.[3]

  • Therapeutic Rationale: c-Met is a clinically validated target for cancer therapy. A number of small molecule c-Met inhibitors have been developed, and many of them feature a substituted pyridine core.[1] For instance, N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) is a potent and selective inhibitor of the Met kinase superfamily.[10] The structural similarities suggest that derivatives of this compound could be designed to target the ATP-binding pocket of c-Met.

c-Met Signaling Pathway

cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_stat JAK-STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Grb2 Grb2/SOS cMet->Grb2 PI3K PI3K cMet->PI3K JAK JAK cMet->JAK RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription (Invasion, Angiogenesis) STAT3->Gene_Transcription

Caption: Key downstream signaling pathways activated by c-Met.

Synthesis of this compound and its Derivatives

The successful evaluation of biological activity is predicated on the efficient and versatile synthesis of the core scaffold and a library of its derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be readily achieved from the commercially available starting material, 3-chloro-4-cyanopyridine, via the reduction of the nitrile group.

Experimental Protocol: Reduction of 3-chloro-4-cyanopyridine

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-cyanopyridine (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2.0 equiv) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

  • Workup: Filter the resulting suspension and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield this compound.

Synthesis Workflow

synthesis_core start 3-chloro-4-cyanopyridine reagents 1. LiAlH4, THF, 0 °C to rt 2. H2O, NaOH(aq), H2O product This compound start->product Reduction

Caption: Synthesis of the core scaffold.

Synthesis of Derivatives

The primary amine of this compound is a key functional group for generating a library of derivatives to explore structure-activity relationships. Two common and versatile methods for modifying the amine are N-acylation and reductive amination.

Experimental Protocol: N-Acylation of this compound

  • Preparation: To a round-bottom flask, add this compound (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine in an anhydrous solvent like dichloromethane (DCM). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Acylation: Cool the mixture to 0 °C. Add the desired acylating agent (e.g., an acyl chloride or carboxylic anhydride) (1.1-1.2 equiv) dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with saturated aqueous sodium bicarbonate, 1 M hydrochloric acid, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Protocol: Reductive Amination with this compound

  • Imine Formation: In a suitable solvent such as methanol or dichloroethane, combine this compound (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) in portions.

  • Reaction and Workup: Stir the reaction until completion. Quench with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

In Vitro and In Vivo Evaluation of Biological Activity

A tiered approach to biological evaluation is recommended, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity, and finally in vivo models to evaluate efficacy and pharmacokinetic properties.

In Vitro Assays
Assay TypeTargetDescriptionKey Parameters
Enzyme Inhibition Assay LOXL2Measurement of the inhibition of H2O2 production from the oxidative deamination of a substrate (e.g., 1,5-diaminopentane) using an Amplex Red assay.[4]IC50
Kinase Inhibition Assay c-MetMeasurement of the inhibition of c-Met kinase activity using a variety of platforms such as ADP-Glo, LanthaScreen, or HTRF.IC50, Ki
Selectivity Profiling Other LOX isoforms, other kinasesCounter-screening against related enzymes to determine the selectivity of the compounds.Fold-selectivity
CYP Inhibition Assay Cytochrome P450 enzymesAssessment of the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms (e.g., 3A4, 2C9, 2D6).[7]IC50
Cell-Based Assays
Assay TypePurposeCell LinesKey Parameters
Cell Viability Assay To determine the cytotoxic or cytostatic effects of the compounds.Cancer cell lines with high LOXL2 or c-Met expression (e.g., MDA-MB-231, GTL-16).GI50, IC50
Colony Formation Assay To assess the long-term effect on cell proliferation and survival.As above.Number and size of colonies.
Wound Healing/Migration Assay To evaluate the effect on cell motility.As above.Rate of wound closure.
Transwell Invasion Assay To measure the ability of cells to invade through a basement membrane matrix.As above.Number of invaded cells.
Western Blot Analysis To investigate the modulation of target signaling pathways.As above.Changes in protein expression and phosphorylation status of key signaling molecules (e.g., p-Akt, p-ERK).
In Vivo Models

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude mice).[8]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound at various doses and schedules (e.g., intraperitoneally at 10 mg/kg once every 2 days).[8]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., histology, western blotting).

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold and the evaluation of the resulting derivatives will provide valuable SAR data to guide the optimization of lead compounds.

  • For LOXL2 Inhibition: Studies on benzylamine and pyridin-4-ylmethanamine analogs have shown that electron-withdrawing substituents on the aromatic ring can be beneficial for potency.[4] The position of the nitrogen within the pyridine ring is also a critical determinant of activity.[4]

  • For c-Met Inhibition: The SAR of c-Met inhibitors is well-established. Key interactions often involve hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyridine ring and the groups attached to the methanamine nitrogen will be crucial for achieving high potency and selectivity.[3]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The strong precedent set by its structural analogs as inhibitors of LOXL2 and c-Met provides a clear and compelling rationale for its investigation. The synthetic accessibility of the core and its amenability to diversification, coupled with the robust suite of available biological assays, creates a fertile ground for the discovery of new and effective drug candidates. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to fully elucidate the SAR and to identify compounds with optimal potency, selectivity, and drug-like properties for advancement into preclinical and clinical development.

References

A-Z Guide to Mechanism of Action Elucidation for Novel Chemical Entities: A Case Study of (3-Chloropyrin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a novel chemical entity (NCE) to a validated chemical probe or drug candidate is contingent on a deep and thorough understanding of its mechanism of action (MOA).[1][2] A well-defined MOA is critical for rational drug design, predicting on- and off-target effects, and stratifying patient populations.[3][4] This guide provides a comprehensive, technically-grounded framework for the systematic investigation of an NCE's MOA, using the compound (3-Chloropyridin-4-YL)methanamine as a representative case study. While this specific molecule is cataloged as a chemical intermediate, we will treat it as an NCE with unknown biological activity to illustrate the multi-phase discovery process.[5][6][7] This process integrates computational prediction, unbiased phenotypic screening, rigorous target deconvolution, and precise biophysical validation to build a robust, evidence-based profile of the compound's biological function.

Introduction: The Challenge of the Unknown

This compound is a small molecule whose biological activity and molecular targets are not widely characterized in public literature. This scenario is the starting point for countless drug discovery projects. The fundamental challenge is to move from a complete unknown to a validated hypothesis of how the molecule exerts a biological effect at a molecular level.

Historically, drug discovery often began with observing a compound's effect in a cell or animal model—a process called phenotypic screening—and then working backward to find the target.[8][9] While modern drug discovery often starts with a specific target, the unbiased, holistic nature of phenotypic screening has seen a major resurgence, driven by advanced technologies that can link phenotype to genotype and molecular interactions.[10][11][12] Our investigation will therefore follow a "forward pharmacology" or phenotypic-first approach, which allows the biological system itself to reveal the most relevant targets and pathways.[9]

This guide is structured into three core phases:

  • Phase 1: Hypothesis Generation: Employing computational tools and unbiased screening to discover a measurable biological effect and predict potential molecular targets.

  • Phase 2: Target Identification & Deconvolution: Using advanced proteomic and genetic techniques to pinpoint the specific protein(s) that directly interact with the compound.

  • Phase 3: Target Validation & Mechanistic Characterization: Confirming the direct interaction with biophysical methods and elucidating the downstream cellular consequences of this interaction.

Phase 1: Hypothesis Generation - Casting a Wide Net

Before committing to resource-intensive wet-lab experiments, a logical first step is to leverage computational methods to generate testable hypotheses.

In Silico Target Prediction

In silico tools use the two-dimensional (2D) and three-dimensional (3D) structure of a small molecule to predict its likely protein targets by comparing it to libraries of compounds with known activities.[13][14][15] This is a cost-effective strategy to prioritize experimental efforts.[14]

Experimental Protocol: In Silico Target Prediction

  • Obtain Compound Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string for this compound: Clc1cnccc1CN.

  • Utilize Prediction Servers: Input the SMILES string into multiple web-based prediction servers to cross-reference results. Leading platforms include:

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.[13]

    • Way2Drug: Provides predictions on bioactivity spectra.[16]

    • Target Hunter: Uses 2D similarity searching to identify potential targets.[16]

  • Analyze and Consolidate Results: The output will be a ranked list of potential protein targets, often grouped by protein family (e.g., kinases, GPCRs, enzymes). The probability or score for each prediction should be noted.

Data Presentation: Hypothetical In Silico Prediction Results

RankPredicted Target ClassSpecific Target ExamplePrediction Score/ProbabilityRationale for Interest
1Amine OxidasesLysyl Oxidase-Like 2 (LOXL2)0.85The primary amine in the compound is a potential substrate/inhibitor for this class.
2Kinasesc-Met0.65Pyridine scaffolds are common in kinase inhibitors.[17]
3GPCRsDopamine Receptor D30.58Small molecule amines frequently interact with aminergic GPCRs.
4TransportersSolute Carrier Family0.45Many drugs interact with transporters, affecting pharmacokinetics.

Note: While a search reveals that a structurally related compound, (2-Chloropyridin-4-yl)methanamine, is a known LOXL2 inhibitor, we proceed with our unbiased workflow to illustrate the discovery process.[18][19]

Unbiased Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired effect in a disease-relevant model system without a priori knowledge of the target.[8][10][12] High-content imaging or cell viability assays across a panel of diverse cell lines (e.g., the NCI-60 panel) can reveal patterns of activity that suggest a specific MOA.[8]

Experimental Protocol: Cell Viability Screening (NCI-60 Panel)

  • Compound Preparation: Solubilize this compound in DMSO to create a 10 mM stock solution.

  • Assay Execution:

    • Seed cells from the NCI-60 panel into 96-well plates.

    • Treat cells with a 5-log serial dilution of the compound (e.g., 100 µM to 1 nM).

    • Incubate for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line. Analyze the pattern of sensitivity across the panel.

Data Presentation: Hypothetical GI50 Heatmap Summary

Cell LineTissue of OriginGI50 (µM)
HS 578T Breast 0.25
MDA-MB-231 Breast 0.40
A549 Lung 15.5
HCT-116 Colon > 50
SF-268 CNS 22.8
OVCAR-3 Ovarian > 50

This hypothetical result, showing potent activity in specific breast cancer lines, provides a crucial lead. The next step is to determine the molecular target responsible for this phenotype.

Phase 2: Target Identification & Deconvolution

With a confirmed cellular phenotype, the next critical phase is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, can be approached using several complementary methods.[2][9][20]

G cluster_Phase1 Phase 1: Hypothesis Generation cluster_Phase2 Phase 2: Target Deconvolution cluster_Phase3 Phase 3: Target Validation P1_Start Novel Compound This compound P1_InSilico In Silico Target Prediction P1_Start->P1_InSilico P1_Pheno Phenotypic Screening (e.g., NCI-60) P1_Start->P1_Pheno P1_Hypo Hypothesis: Target Class & Cellular Effect P1_InSilico->P1_Hypo P1_Pheno->P1_Hypo P2_Chem Chemical Proteomics (e.g., CETSA, Affinity Capture) P1_Hypo->P2_Chem  Which proteins bind the compound? P2_Gen Genetic Screens (e.g., CRISPR-Cas9) P1_Hypo->P2_Gen  Which genes modify compound sensitivity? P2_Putative Putative Target(s) Identified P2_Chem->P2_Putative P2_Gen->P2_Putative P3_Bio Biophysical Validation (e.g., SPR, ITC) P2_Putative->P3_Bio  Confirm direct binding & kinetics P3_Cell Cellular Target Engagement & Pathway Analysis P2_Putative->P3_Cell  Confirm engagement in cells & map pathway P3_MOA Validated MOA P3_Bio->P3_MOA P3_Cell->P3_MOA

Chemical Proteomics: Who Does it Bind To?

Chemical proteomics methods aim to identify the proteins that physically interact with a small molecule in a complex biological sample.[3][4][21][22]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[23][24][25] This change can be detected by heating cell lysates or intact cells treated with the compound and measuring the amount of soluble protein remaining at different temperatures.[26][27][28]

Experimental Protocol: Proteome-Wide CETSA (MS-CETSA)

  • Cell Treatment: Treat HS 578T cells (the sensitive line from our screen) with either 10 µM this compound or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Heat cell suspensions in parallel across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the precipitated fraction via ultracentrifugation.

  • Proteomic Analysis: Analyze the soluble fractions from both treated and vehicle samples using quantitative mass spectrometry (e.g., TMT-labeling).

  • Data Analysis: Identify proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the compound-treated samples compared to the control. These are high-confidence binding candidates.

Genetic Approaches: What Genes Matter?

Genetic screens, particularly CRISPR-Cas9 screens, can identify genes that, when knocked out, either sensitize or cause resistance to a compound.[29][30][31] This provides an orthogonal, function-based method for identifying the target and associated pathway members.[32][33]

Experimental Protocol: Genome-Wide CRISPR-Cas9 Resistance Screen

  • Library Transduction: Introduce a genome-wide CRISPR knockout library (e.g., GeCKOv2) into a Cas9-expressing, compound-sensitive cell line (HS 578T).[32]

  • Compound Selection: Treat the transduced cell population with a lethal dose of this compound (e.g., 5x GI50). A parallel DMSO-treated population serves as a control.

  • Outgrowth: Culture the cells for 14-21 days. Cells in which a gene essential for compound activity has been knocked out will survive and proliferate.

  • Sequencing: Isolate genomic DNA from both the treated and control populations and sequence the guide RNA (gRNA) cassettes.

  • Hit Identification: Identify gRNAs that are significantly enriched in the drug-treated population compared to the control. The genes targeted by these gRNAs are candidate resistance genes and may include the direct drug target.

Phase 3: Target Validation & Mechanistic Characterization

Results from proteomics and genetics will yield one or more putative targets. The final phase is to rigorously validate this interaction and understand its functional consequences.[34] Let us hypothesize that both CETSA and the CRISPR screen converged on Lysyl Oxidase-Like 2 (LOXL2) .

Biophysical Validation: Proving the Direct Interaction

It is essential to confirm direct, physical binding between the compound and the purified target protein and to quantify the binding kinetics.[28][35][36] Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose.[37][38][39][40]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize purified recombinant human LOXL2 protein onto a sensor chip surface.[37][40]

  • Analyte Injection: Flow precise concentrations of this compound across the chip surface.[37]

  • Detection: Monitor the change in refractive index near the chip surface in real-time, which is proportional to the binding of the compound to the immobilized protein.[37][38]

  • Kinetic Analysis: Analyze the resulting sensorgrams to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[37]

Data Presentation: Hypothetical SPR Binding Data

ParameterValueUnitInterpretation
k_a (on-rate)1.5 x 10^5M⁻¹s⁻¹Rapid binding of the compound to LOXL2.
k_d (off-rate)2.0 x 10⁻³s⁻¹Moderately slow dissociation from the target.
K_D (Affinity) 133 nM Potent binding affinity, consistent with a specific interaction.
Cellular Target Engagement & Pathway Analysis

Finally, we must confirm that the compound engages the target in living cells and modulates its downstream signaling pathway.[28][36][41]

Experimental Protocol: Western Blot for Downstream Effects

LOXL2 is known to promote epithelial-mesenchymal transition (EMT) by influencing key signaling pathways. We can test if our compound reverses these effects.

  • Cell Treatment: Treat HS 578T cells with increasing concentrations of this compound for 24 hours.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key EMT markers (e.g., E-Cadherin, Vimentin) and the LOXL2 target itself.

  • Analysis: Quantify band intensity to determine if the compound increases the epithelial marker E-Cadherin and decreases the mesenchymal marker Vimentin, which would be consistent with LOXL2 inhibition.

G compound This compound loxl2 LOXL2 (Target Protein) compound->loxl2 INHIBITS phenotype Cell Invasion & Metastasis Potential vim vim vim->phenotype ecad ecad ecad->phenotype

Conclusion

This guide outlines a systematic, multi-faceted strategy for elucidating the mechanism of action of a novel chemical entity, this compound. By integrating in silico prediction, unbiased phenotypic screening, advanced target deconvolution techniques like CETSA and CRISPR screening, and rigorous biophysical and cell-based validation, we can confidently identify a molecular target and characterize its functional consequences.[42][43][44] This structured approach mitigates risks in drug development, provides a solid foundation for lead optimization, and ultimately accelerates the translation of chemical discoveries into validated biological tools and potential therapeutics.

References

The Strategic Role of (3-Chloropyridin-4-YL)methanamine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyridine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds with the kinase hinge region make it an ideal foundation for designing potent and selective ATP-competitive inhibitors. This guide delves into the specific role and strategic application of the functionalized building block, (3-Chloropyridin-4-YL)methanamine. We will explore its chemical attributes, the causal logic behind its use in synthetic strategies, and provide field-proven insights into its application for constructing novel kinase inhibitor candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic building blocks in oncology and beyond.

Introduction: The Pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[3] Tyrosine kinase inhibitors (TKIs) have revolutionized cancer treatment by targeting the dysregulated signaling pathways that drive tumor growth and survival.[4] The success of a TKI often hinges on the design of its core scaffold, which must correctly orient functional groups within the ATP-binding pocket of the target kinase.

The pyridine moiety is a privileged scaffold in this context.[5] Its nitrogen atom acts as a key hydrogen bond acceptor, frequently interacting with the backbone amide protons of the kinase "hinge" region, mimicking the adenine portion of ATP.[6] Furthermore, the pyridine ring's aromatic system allows for π–π stacking interactions, while its six positions offer versatile handles for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[7] Building blocks like this compound are not mere reagents; they are strategic components designed to confer specific, advantageous properties to the final inhibitor molecule.

A Profile of the this compound Building Block

To understand the utility of this compound, we must dissect its structure to appreciate the function of each component. This building block offers a trifecta of chemical features that are highly valuable for kinase inhibitor design.

  • The Pyridine Nitrogen: As the core feature, this nitrogen atom is fundamental for the primary anchoring interaction. It is positioned to act as a hydrogen bond acceptor with the kinase hinge region, a foundational interaction for many Type I and Type II kinase inhibitors.

  • The 4-(aminomethyl) Group: This primary amine attached via a methylene spacer provides a crucial, flexible linkage point. It allows for the covalent attachment of the pyridine head group to a larger molecular scaffold through robust and well-understood reactions like amide bond formation or reductive amination. This linker enables the exploration of the solvent-front region of the ATP pocket, significantly impacting the inhibitor's selectivity and potency.

  • The 3-Chloro Substituent: The chlorine atom at the 3-position is a critical modulator. Electronically, it withdraws electron density from the pyridine ring, influencing the basicity of the ring nitrogen and its hydrogen-bonding strength. Sterically, it provides a vector that can be used to achieve selectivity by exploiting small differences in the topology of ATP-binding sites across the kinome. For example, in some c-Met kinase inhibitors, a 3-chloro substituent on a pyridine ring is crucial for enhancing potency.[8] It can also serve as a handle for further functionalization via cross-coupling reactions if desired.

The interplay of these three features makes this compound a powerful tool for generating libraries of kinase inhibitors with diverse properties.

Synthetic Strategy & Application Workflow

While this compound is not a documented intermediate in the synthesis of widely known blockbuster drugs like Lapatinib or Crizotinib, its structural motifs are highly relevant.[6][9] Its value lies in its potential for constructing novel inhibitors. A common and effective strategy involves coupling this "headpiece" to a core scaffold designed to occupy other regions of the kinase active site.

Below is a generalized, yet powerful, workflow illustrating how this building block can be incorporated to synthesize a library of potential kinase inhibitors.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Headpiece Coupling cluster_2 Alternative Coupling A Core Scaffold (e.g., Dichloropyrimidine) B Functionalized Core (e.g., Aminopyrimidine) A->B Nucleophilic Substitution (Amine) D Aldehyde-Functionalized Core Scaffold B->D Further Functionalization (e.g., Suzuki Coupling with formylboronic acid) G Carboxylic Acid- Functionalized Core B->G Further Functionalization (e.g., Hydrolysis of ester) C This compound (Building Block) E Coupled Inhibitor Precursor (Imine Intermediate) C->E H Final Kinase Inhibitor (Amide Linkage) C->H D->E Condensation F Final Kinase Inhibitor E->F Reduction (e.g., NaBH(OAc)₃) G->H Amide Coupling (e.g., HATU, DIPEA) G EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor Tyrosine Kinase EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Inhibitor (3-Chloropyridin-4-YL) methanamine-based Inhibitor Inhibitor->Dimer Blocks ATP Binding Grb2_Sos Grb2/SOS Dimer->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

References

Methodological & Application

Synthesis of (3-Chloropyridin-4-YL)methanamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of (3-Chloropyridin-4-YL)methanamine, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is presented in two main parts: the preparation of the key intermediate, 3-chloro-4-cyanopyridine, followed by its reduction to the target primary amine.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations necessary for successful and reproducible synthesis.

Introduction: Strategic Overview

The synthesis of this compound from 3-chloropyridine is most effectively achieved via a two-step sequence. Direct introduction of a functional group at the 4-position of 3-chloropyridine is challenging. Therefore, a more robust strategy involves the activation of the pyridine ring through N-oxidation. This activation facilitates the introduction of a cyano group at the 4-position, which is then reduced to the desired aminomethyl group.

This guide presents two well-established and reliable methods for the final reduction step: a classic catalytic hydrogenation using Raney® Nickel and a chemical reduction using a borane complex. This provides researchers with flexibility based on available equipment and specific experimental requirements.

Part 1: Synthesis of the Key Intermediate: 3-Chloro-4-cyanopyridine

The initial challenge is the regioselective introduction of a carbon-based functional group at the 4-position of the 3-chloropyridine scaffold. Direct cyanation is not feasible. The strategic solution is to first prepare the N-oxide of 3-chloropyridine. The N-oxide functionality electronically activates the C4 (gamma) position, making it susceptible to nucleophilic attack. This allows for a clean and efficient cyanation reaction.

Workflow for Intermediate Synthesis

Intermediate_Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation A 3-Chloropyridine B 3-Chloropyridine N-oxide A->B m-CPBA, DCM C 3-Chloro-4-cyanopyridine B->C TMSCN, Ac₂O

Caption: Workflow for the synthesis of the 3-chloro-4-cyanopyridine intermediate.

Protocol 1A: Preparation of 3-Chloropyridine N-oxide

Principle: 3-Chloropyridine is oxidized to its corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM).

Materials and Equipment:

Reagent/Equipment Details
3-Chloropyridine Starting material
m-CPBA (~77%) Oxidizing agent
Dichloromethane (DCM) Solvent
Saturated NaHCO₃ soln. Aqueous wash
Saturated Na₂S₂O₃ soln. Aqueous wash (to quench excess peroxide)
Brine Aqueous wash
Anhydrous MgSO₄ or Na₂SO₄ Drying agent
Round-bottom flask Reaction vessel
Magnetic stirrer & stir bar For agitation
Ice bath For temperature control
Separatory funnel For extraction

| Rotary evaporator | For solvent removal |

Procedure:

  • Dissolve 3-chloropyridine (1.0 eq.) in dichloromethane (approx. 10 mL per gram of pyridine) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (approx. 77%, 1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), saturated aqueous Na₂S₂O₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-chloropyridine N-oxide, which can often be used in the next step without further purification.

Protocol 1B: Cyanation of 3-Chloropyridine N-oxide

Principle: The activated N-oxide is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an acylating agent like acetic anhydride (Ac₂O). This in-situ activation facilitates the nucleophilic addition of the cyanide ion at the C4 position, followed by elimination to yield the aromatic cyanopyridine.

Materials and Equipment:

Reagent/Equipment Details
3-Chloropyridine N-oxide Starting material from Protocol 1A
Acetic Anhydride (Ac₂O) Activating agent/Solvent
Trimethylsilyl Cyanide (TMSCN) Cyanating agent
Saturated NaHCO₃ soln. For quenching and work-up
Ethyl Acetate (EtOAc) Extraction solvent
Round-bottom flask with reflux condenser Reaction vessel
Heating mantle/oil bath For heating

| Magnetic stirrer & stir bar | For agitation |

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-chloropyridine N-oxide (1.0 eq.) in acetic anhydride (5-10 equivalents).

  • Add trimethylsilyl cyanide (TMSCN, 1.5-2.0 eq.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture by the slow addition of solid sodium bicarbonate or by washing with a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-chloro-4-cyanopyridine.[1]

Part 2: Reduction of 3-Chloro-4-cyanopyridine to this compound

The final step is the reduction of the nitrile functional group to a primary amine. This is a critical transformation, and the choice of reducing agent can impact yield, purity, and operational safety. We present two robust protocols.

Protocol 2A: Catalytic Hydrogenation with Raney® Nickel

Principle: This method utilizes heterogeneous catalysis, where hydrogen gas is used to reduce the nitrile in the presence of Raney® Nickel. Raney® Ni is a cost-effective and highly active catalyst for this transformation.[2] The reaction is typically performed in an alcoholic solvent, and the addition of ammonia is crucial. Ammonia helps to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine, thereby favoring the formation of the desired primary amine.[3]

Safety First: Raney® Nickel is pyrophoric and can ignite spontaneously in air when dry. It must be handled as a slurry in water or a suitable solvent at all times. Use non-sparking tools and ensure the reaction is conducted in a well-ventilated area, away from ignition sources.[4][5]

Workflow for Reduction Protocols

Reduction_Workflows cluster_0 Protocol 2A: Catalytic Hydrogenation cluster_1 Protocol 2B: Borane Reduction A 3-Chloro-4-cyanopyridine B This compound A->B H₂ (g), Raney® Ni NH₃ in MeOH C 3-Chloro-4-cyanopyridine D This compound C->D 1. BH₃·THF 2. Acidic Work-up

Caption: Alternative workflows for the reduction of the nitrile intermediate.

Materials and Equipment:

Reagent/Equipment Details
3-Chloro-4-cyanopyridine Intermediate from Part 1
Raney® Nickel (50% slurry in water) Catalyst
Methanol (MeOH) or Ethanol (EtOH) Solvent
Ammonia (7N solution in MeOH) Byproduct suppressor
Hydrogen Gas (H₂) Reducing agent
Celite® or similar filter aid For catalyst filtration

| Parr shaker or similar hydrogenation apparatus | Reaction vessel |

Procedure:

  • To a suitable high-pressure reaction vessel (e.g., a Parr bottle), add 3-chloro-4-cyanopyridine (1.0 eq.).

  • Add methanolic ammonia (7N solution, 10-15 mL per gram of nitrile).

  • Carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). Caution: Ensure the catalyst remains wet with solvent at all times.

  • Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-60 psi.

  • Begin agitation and heat the reaction to 40-50 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Crucial Step (Catalyst Removal): Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake must not be allowed to dry. Immediately quench the filter cake with plenty of water.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be purified by standard methods, such as an acid-base extraction or crystallization of the hydrochloride salt, to yield this compound.

Protocol 2B: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

Principle: Borane is an electrophilic reducing agent that readily reduces nitriles to primary amines.[6] The commercially available borane-tetrahydrofuran complex (BH₃·THF) is a convenient source of borane. This method avoids the need for high-pressure equipment and pyrophoric catalysts, but requires careful handling of air- and moisture-sensitive reagents.

Safety First: The BH₃·THF complex is air- and moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.[2] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). The work-up procedure must be performed carefully to control the quenching of excess borane.[7][8]

Materials and Equipment:

Reagent/Equipment Details
3-Chloro-4-cyanopyridine Intermediate from Part 1
Borane-THF complex (1 M solution) Reducing agent
Anhydrous Tetrahydrofuran (THF) Solvent
Methanol (MeOH) For quenching
Hydrochloric Acid (e.g., 2 M HCl) For work-up
Sodium Hydroxide (e.g., 2 M NaOH) For pH adjustment
Diethyl ether or EtOAc Extraction solvent
Inert atmosphere setup (N₂ or Ar) For reaction environment

| Addition funnel | For controlled addition |

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Dissolve 3-chloro-4-cyanopyridine (1.0 eq.) in anhydrous THF (15-20 mL per gram of nitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (approx. 1.5-2.0 eq.) via an addition funnel over 30-45 minutes.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and very carefully quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

  • Add 2 M HCl solution and stir for 30 minutes to hydrolyze the borane-amine complex.

  • Concentrate the mixture under reduced pressure to remove THF and methanol.

  • Basify the remaining aqueous solution to pH > 12 with 2 M NaOH solution.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Data Summary and Comparison

ParameterProtocol 2A: Raney® NickelProtocol 2B: Borane·THF
Reagent Type Heterogeneous CatalystHomogeneous Chemical Reductant
Key Reagents H₂, Raney® Ni, NH₃BH₃·THF
Pressure High Pressure (50-60 psi)Atmospheric Pressure
Temperature 40-50 °C65 °C (Reflux)
Key Safety Pyrophoric catalyst, flammable H₂ gasAir/moisture sensitive, flammable gas on quench
Advantages Cost-effective, catalyst is recyclableNo high-pressure setup needed, good chemoselectivity
Disadvantages Requires specialized pressure equipmentReagent is moisture-sensitive and costly

References

Synthesis of (3-Chloropyridin-4-YL)methanamine: A Comprehensive Guide to Reaction Conditions and Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-Chloropyridin-4-YL)methanamine in Modern Drug Discovery

This compound[1][2] is a pivotal structural motif in contemporary medicinal chemistry. Its unique arrangement of a chloropyridine core and a primary aminomethyl group at the 4-position makes it a versatile building block for the synthesis of a wide array of pharmacologically active agents. The chlorinated pyridine ring offers opportunities for further functionalization through various cross-coupling reactions, while the primary amine serves as a key handle for amide bond formation, reductive amination, and the introduction of diverse pharmacophores. This guide provides a detailed exploration of the synthetic routes to this compound, with a focus on reaction conditions, optimization strategies, and expected yields, empowering researchers to efficiently incorporate this valuable intermediate into their drug discovery programs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the reduction of the nitrile group of a readily accessible precursor, 3-chloro-4-cyanopyridine. Two main strategies are employed for this transformation: catalytic hydrogenation and chemical reduction. A plausible alternative, reductive amination of 3-chloro-4-pyridinecarboxaldehyde, is also considered, although it may present its own set of challenges.

This guide will delve into the practical aspects of these synthetic pathways, offering detailed protocols and insights into the rationale behind the choice of reagents and conditions.

Part 1: Synthesis via Reduction of 3-Chloro-4-cyanopyridine

The reduction of 3-chloro-4-cyanopyridine stands as the most direct and widely applicable method for the preparation of this compound. The choice of reducing agent is critical and influences the reaction conditions, work-up procedure, and overall efficiency.

Catalytic Hydrogenation: A Clean and Efficient Approach

Catalytic hydrogenation is a preferred method for nitrile reduction in many industrial and laboratory settings due to its high efficiency, clean reaction profile, and the relative ease of product isolation.[3] Raney® Nickel is a highly effective catalyst for this transformation.

Reaction Principle: The catalytic hydrogenation of 3-chloro-4-cyanopyridine involves the addition of molecular hydrogen across the carbon-nitrogen triple bond of the nitrile group in the presence of a metal catalyst. This process typically occurs in a pressurized hydrogen atmosphere.

G 3-Chloro-4-cyanopyridine 3-Chloro-4-cyanopyridine Intermediate_Imines Intermediate_Imines 3-Chloro-4-cyanopyridine->Intermediate_Imines H2, Raney Ni This compound This compound Intermediate_Imines->this compound H2, Raney Ni

Figure 1: Catalytic Hydrogenation Pathway.

Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

  • Materials:

    • 3-Chloro-4-cyanopyridine

    • Raney® Nickel (50% slurry in water)

    • Methanol (anhydrous)

    • Hydrogen gas (high purity)

    • Nitrogen gas (inert)

  • Equipment:

    • High-pressure hydrogenation reactor (e.g., Parr shaker) equipped with a stirrer, pressure gauge, and gas inlet/outlet.

    • Schlenk line or glovebox for inert atmosphere manipulation.

    • Filtration apparatus (e.g., Buchner funnel with Celite® pad).

  • Procedure:

    • Catalyst Preparation: Under an inert atmosphere of nitrogen, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with anhydrous methanol to remove residual water.

    • Reactor Charging: In the hydrogenation reactor, add the washed Raney® Nickel catalyst (typically 5-10% by weight relative to the substrate).

    • Substrate Addition: Dissolve 3-chloro-4-cyanopyridine in anhydrous methanol and add the solution to the reactor.

    • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Reaction: Begin vigorous stirring and heat the reaction mixture to a suitable temperature (e.g., 40-60 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

    • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The spent Raney® Nickel catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Yield and Optimization:

ParameterConditionRationale
Catalyst Loading 5-10 wt%Balances reaction rate with cost and ease of removal.
Solvent Methanol, EthanolGood solubility for the substrate and inert under reaction conditions.
Hydrogen Pressure 50-100 psiSufficient for efficient reduction without requiring specialized high-pressure equipment.
Temperature 40-60 °CPromotes a reasonable reaction rate without significant side reactions.
Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄): A Powerful Alternative

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[4] This method is particularly useful for small-scale laboratory syntheses where high-pressure equipment is not available.

Reaction Principle: The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. Subsequent additions of hydride and a final aqueous work-up lead to the formation of the primary amine.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up 3-Chloro-4-cyanopyridine 3-Chloro-4-cyanopyridine Aluminum_Imine_Complex Aluminum_Imine_Complex 3-Chloro-4-cyanopyridine->Aluminum_Imine_Complex 1. LiAlH4, THF This compound This compound Aluminum_Imine_Complex->this compound 2. H2O

Figure 2: LiAlH₄ Reduction Pathway.

Experimental Protocol: LiAlH₄ Reduction

  • Materials:

    • 3-Chloro-4-cyanopyridine

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Deionized water

    • 15% Sodium hydroxide (NaOH) solution

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • LiAlH₄ Suspension: Under a nitrogen atmosphere, carefully add LiAlH₄ to anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.

    • Substrate Addition: Dissolve 3-chloro-4-cyanopyridine in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitor by TLC).

    • Work-up (Fieser Method): [5] Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of water.

    • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF.

    • Isolation: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude amine by vacuum distillation.

Expected Yield: Reductions of nitriles with LiAlH₄ are generally high-yielding, often in the range of 70-90%.

Part 2: Synthesis of the Precursor: 3-Chloro-4-cyanopyridine

A reliable supply of the starting material is essential. 3-Chloro-4-cyanopyridine can be synthesized from 4-chloronicotinamide through a dehydration reaction.

Experimental Protocol: Synthesis of 3-Chloro-4-cyanopyridine

  • Materials:

    • 4-Chloronicotinamide

    • Phosphoryl trichloride (POCl₃)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Silica gel

  • Procedure:

    • Suspend 4-chloronicotinamide in anhydrous THF and cool the mixture to 0 °C.

    • Add triethylamine to the suspension.

    • Slowly add phosphoryl trichloride to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to stir for approximately 3 hours while gradually warming to room temperature.

    • Add silica gel to the reaction mixture and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel, eluting with dichloromethane.

Yield: This procedure has been reported to yield 3-chloro-4-cyanopyridine in approximately 88% yield.

Part 3: Alternative Synthetic Route: Reductive Amination

An alternative approach to this compound is the reductive amination of 3-chloro-4-pyridinecarboxaldehyde with ammonia. However, literature suggests that reductive aminations on similar 4-halo-3-aminopyridine systems can be challenging, potentially due to the electronic effects of the chloro substituent and the pyridine nitrogen.

G 3-Chloro-4-pyridinecarboxaldehyde 3-Chloro-4-pyridinecarboxaldehyde Imine_Intermediate Imine_Intermediate 3-Chloro-4-pyridinecarboxaldehyde->Imine_Intermediate NH3 This compound This compound Imine_Intermediate->this compound Reducing Agent (e.g., NaBH3CN)

References

Purification of (3-Chloropyridin-4-YL)methanamine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of (3-Chloropyridin-4-YL)methanamine

Abstract

This application note provides a comprehensive, technically-grounded protocol for the purification of this compound, a crucial building block in pharmaceutical and agrochemical synthesis. The inherent basicity of the pyridine and primary amine moieties presents significant challenges for standard silica gel chromatography, often leading to poor separation, peak tailing, and low recovery. This guide details a robust methodology employing a modified mobile phase to mitigate these issues. We will explore the causal mechanisms behind the separation, provide a step-by-step protocol from method development to final purity assessment, and offer expert insights for troubleshooting common problems. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.

The Scientific Principle: Overcoming Amine-Silica Interactions

The primary obstacle in the chromatographic purification of basic compounds like this compound on standard silica gel is the strong, non-covalent interaction between the analyte and the stationary phase. This interaction is rooted in the fundamental chemistry of the materials involved:

  • Analyte Basicity: The subject compound possesses two basic nitrogen centers: the pyridine ring nitrogen and the primary aminomethyl group. In the slightly acidic environment of a standard silica gel surface, these groups can be protonated, acquiring a positive charge.

  • Stationary Phase Acidity: Silica gel (SiO₂) is characterized by a surface rich in silanol groups (Si-OH). These groups are weakly acidic and can act as hydrogen bond donors or, in their deprotonated silanoate form (Si-O⁻), as ion-exchange sites.[1]

This acid-base interaction leads to multiple, strong retention mechanisms beyond simple polarity-based adsorption. The result is significant peak tailing, where the compound elutes slowly and asymmetrically from the column, leading to broad fractions, poor resolution from impurities, and in severe cases, irreversible adsorption to the column, which drastically reduces yield.[1]

Our Strategy: Competitive Displacement

To achieve a clean and efficient separation, we must suppress this undesirable acid-base interaction. The most effective strategy is to introduce a small amount of a competing base into the mobile phase.[2] For this protocol, we will use triethylamine (TEA).

  • Mechanism of Action: Triethylamine, being a relatively strong and sterically accessible base, will preferentially interact with the acidic silanol sites on the silica surface.[1][3] By saturating these active sites, TEA effectively shields the this compound from these strong binding interactions. This allows the separation to proceed based primarily on the intended mechanism of polarity, resulting in symmetrical peak shapes, improved resolution, and higher recovery.

Safety & Handling

Prior to beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: This compound is harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[4]

  • Solvents: Dichloromethane and Methanol are toxic and flammable. Hexane and Ethyl Acetate are flammable and can cause irritation. All solvent handling should be performed in a certified chemical fume hood.

  • Triethylamine: Corrosive, flammable, and toxic with a strong, unpleasant odor. Handle with extreme care.

Required Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Chemical splash goggles

  • Flame-resistant lab coat

  • Work in a well-ventilated chemical fume hood at all times.

Experimental Protocol

This protocol is divided into three key stages: method development, column purification, and post-purification analysis.

Stage 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing a large amount of crude material to a column, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.2-0.35 for the target compound.[3][5]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin for amine visualization)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

Procedure:

  • Prepare a stock solution of your crude this compound in a small amount of DCM or Methanol.

  • Prepare three to four different eluent systems in separate beakers. A good starting point for this polar amine is a mixture of a polar and non-polar solvent, with a base additive.

    • System A: 95:5 DCM/MeOH + 1% TEA

    • System B: 90:10 DCM/MeOH + 1% TEA

    • System C: 85:15 DCM/MeOH + 1% TEA

  • Using a capillary tube, spot the crude material onto the baseline of a TLC plate.

  • Develop the plate in one of the prepared solvent systems.

  • Visualize the developed plate under a UV lamp. Circle the spots corresponding to your product and impurities. If necessary, use a chemical stain for better visualization.

  • Calculate the Rf value for your product:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Adjust the solvent polarity until the Rf of the target compound is in the desired 0.2-0.35 range, with good separation from major impurities. A higher proportion of MeOH will increase the Rf.

Stage 2: Preparative Column Chromatography

Once the optimal eluent system is determined, you can proceed with the large-scale purification.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent system determined from TLC (prepare a large volume)

  • Fraction collection tubes or flasks

Procedure:

Column Packing (Slurry Method):

  • Secure the column vertically to a stand in a fume hood. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand on top of the plug.[6]

  • In a large beaker, prepare a slurry of silica gel in your starting, least polar eluent (e.g., 100% DCM + 1% TEA). The amount of silica should be 30-50 times the weight of your crude sample.[6]

  • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.[6]

  • Gently tap the side of the column continuously to ensure the silica packs down evenly without air bubbles or cracks.[6]

  • Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed surface.[5]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading (Dry Loading Method): Dry loading is highly recommended for compounds like this, as it often leads to better resolution than loading the sample dissolved in a strong solvent.[3]

  • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM).

  • Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this silica-adsorbed sample as a uniform layer on top of the sand in your packed column.

  • Gently add a final thin layer of sand on top of the sample layer.

Elution and Fraction Collection:

  • Carefully add your starting eluent to the top of the column, open the stopcock, and begin collecting fractions.

  • A gradient elution is often more effective for separating complex mixtures.[3] Start with a less polar mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA) and gradually increase the polarity by increasing the percentage of Methanol over time. This allows less polar impurities to elute first, followed by your product, and finally, more polar impurities.

  • Collect fractions of a consistent volume (e.g., 10-20 mL per tube).

Stage 3: Post-Purification Analysis
  • Analyze Fractions: Spot every few fractions on a TLC plate and develop it using the method development solvent system to identify which fractions contain your pure compound.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.

  • Determine Yield and Purity: Weigh the purified product to calculate the yield. Assess its purity using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) is a robust method for routine purity checks, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and provide a high degree of accuracy for purity assessment.[7]

Data and Parameters Summary

The following table provides a summary of typical parameters for this purification. The exact values should be optimized based on the TLC analysis from Stage 1.

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective adsorbent for normal-phase chromatography.[6]
Mobile Phase Gradient of DCM/MeOH with 1% TEADCM/MeOH provides a wide polarity range. TEA is critical to prevent peak tailing of the basic amine.[1][2]
Target Rf (TLC) 0.2 - 0.35Provides the best balance for good separation on a preparative column.
Silica-to-Sample Ratio 30:1 to 50:1 (w/w)A higher ratio is used for more difficult separations.[6]
Sample Loading Dry LoadingEnsures a narrow sample band and improves resolution, especially for moderately soluble compounds.[3]
Purity Analysis HPLC, ¹H NMRQuantitative methods to confirm the success of the purification and ensure the material meets specifications.[7]

Visual Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow Crude Crude Sample This compound TLC TLC Method Development (Target Rf = 0.2-0.35) Crude->TLC Optimize Solvents Loading Dry Sample Loading Crude->Loading Adsorb on Silica Column_Prep Column Preparation (Silica Slurry Packing) TLC->Column_Prep Determines Eluent Column_Prep->Loading Elution Gradient Elution (DCM/MeOH + 1% TEA) Loading->Elution Collection Fraction Collection Elution->Collection Analysis Fraction Analysis via TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Pool fractions with pure product Evaporation Solvent Removal (Rotary Evaporation) Combine->Evaporation Final_QC Final Purity Assessment (HPLC, NMR) Evaporation->Final_QC Pure_Product Purified Product Final_QC->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Significant Peak Tailing Insufficient TEA in the mobile phase; strong interaction with silica.[1]Increase TEA concentration to 1.5-2%. Ensure the column is well-equilibrated with the TEA-containing eluent before loading.
Poor Separation Incorrect solvent system; column overload.Re-optimize the mobile phase using TLC to achieve a lower Rf and better separation. Use a shallower gradient during elution. Reduce the amount of sample loaded onto the column.
Low Recovery / Yield Irreversible adsorption of the product to the silica.Ensure TEA is used throughout the entire process. If recovery is still low, consider switching to a less acidic stationary phase like neutral alumina or an amine-functionalized column.[1][2][8]
Cracked/Channeled Column Improperly packed column; drastic and sudden changes in solvent polarity.Pack the column carefully to create a homogenous bed. When running a gradient, increase the polarity of the mobile phase gradually.[9]

References

Application Note and Protocols for the N-alkylation of (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Alkylated (3-Chloropyridin-4-YL)methanamine Derivatives

N-alkylated derivatives of this compound are pivotal structural motifs in contemporary drug discovery and development. The strategic positioning of the chlorine atom and the aminomethyl group on the pyridine ring offers a versatile scaffold for creating compounds with a wide array of biological activities. These derivatives have been identified as key components in molecules targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. The ability to precisely control the N-alkylation of this starting material is therefore a critical capability in medicinal chemistry and process development laboratories. This guide provides a comprehensive overview of the principles and detailed protocols for the successful N-alkylation of this compound, with a focus on explaining the rationale behind the selection of reagents and reaction conditions.

Core Principles and Challenges in the N-Alkylation of this compound

The N-alkylation of primary amines, such as this compound, is a fundamental transformation in organic synthesis. However, it is often plagued by a significant challenge: overalkylation. The primary amine, once mono-alkylated, often becomes more nucleophilic than the starting material, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][2] This "runaway" reaction can lead to complex product mixtures and low yields of the desired secondary amine, complicating purification and reducing overall efficiency.

Several strategies have been developed to mitigate this issue, with two of the most effective being direct alkylation under controlled conditions and reductive amination. The choice between these methods depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the desired purity of the final product.

The pyridine ring itself introduces another layer of complexity. The nitrogen atom in the pyridine ring is a potential site for alkylation, though generally less nucleophilic than the primary amine. The electron-withdrawing effect of the chlorine atom at the 3-position further influences the reactivity of the molecule.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the amine with an alkyl halide in the presence of a base.[1] This method is often favored for its simplicity. However, careful control of stoichiometry and reaction conditions is crucial to minimize overalkylation.

Causality Behind Experimental Choices:
  • Alkylating Agent: Alkyl halides (iodides, bromides, or chlorides) are common choices. The reactivity order is typically I > Br > Cl.[3] For less reactive alkylating agents, longer reaction times or higher temperatures may be necessary.

  • Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid formed during the reaction without competing with the amine in the alkylation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can also influence the reaction rate and selectivity.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Stoichiometry: Using a slight excess of the amine relative to the alkylating agent can help to favor mono-alkylation by ensuring the alkyl halide is consumed before significant overalkylation can occur.

Experimental Workflow: Direct N-Alkylation

cluster_0 Reaction Setup cluster_1 Work-up and Purification Start This compound + Solvent (e.g., DMF) Add_Base Add Base (e.g., K₂CO₃) Start->Add_Base Stir Add_Alkyl_Halide Add Alkyl Halide (e.g., R-Br) Add_Base->Add_Alkyl_Halide Stir Heat Heat to Reaction Temp. Add_Alkyl_Halide->Heat Monitor by TLC/LC-MS Quench Quench Reaction (e.g., with water) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify cluster_0 Imine Formation cluster_1 Reduction Amine This compound Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkylated Product Imine->Product + [H⁻] Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

References

Application Notes and Protocols: Leveraging (3-Chloropyridin-4-YL)methanamine for the Construction of Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (3-Chloropyridin-4-YL)methanamine as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. We present detailed protocols for two high-yield, robust chemical transformations—amide bond formation and reductive amination—amenable to high-throughput solution-phase synthesis. The causality behind experimental choices, self-validating protocols, and troubleshooting guidance are provided to ensure scientific integrity and reproducibility. The application of this scaffold is contextualized within the pursuit of novel kinase inhibitors, a prominent area where substituted pyridine motifs are of significant interest.[1][2][3][4][5]

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern drug discovery, the pyridine scaffold is a privileged structure, frequently appearing in a multitude of approved therapeutic agents and clinical candidates.[1][3][4][5] Its presence is particularly notable in the domain of kinase inhibitors, where the nitrogen atom can act as a crucial hydrogen bond acceptor. The building block, this compound, offers a unique combination of features that make it exceptionally well-suited for the rapid construction of diverse compound libraries through parallel synthesis.

The primary aminomethyl group provides a reactive handle for a variety of chemical transformations, most notably amide couplings and reductive aminations. The chlorine atom at the 3-position of the pyridine ring introduces a point of steric and electronic differentiation and can also serve as a handle for further functionalization through cross-coupling reactions, although that is beyond the scope of this particular guide. The strategic placement of these functional groups allows for the generation of libraries with diverse substituents projecting into different vectors of chemical space, a key aspect of exploring structure-activity relationships (SAR).

This guide is structured to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling researchers to adapt and troubleshoot these methods for their specific library synthesis needs.

Core Chemistry for Library Generation: Amide Coupling and Reductive Amination

The following sections detail robust protocols for the two most common and versatile reactions for elaborating the this compound core. These protocols are designed for solution-phase parallel synthesis, which offers flexibility in scale and does not require specialized solid-phase synthesis equipment.[6][7]

Amide Bond Formation via HATU Coupling: A Robust Method for Parallel Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. For parallel synthesis, a reliable, rapid, and high-yielding coupling method is paramount. We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is known for its high efficiency, low rates of racemization, and its ability to mediate even challenging couplings.[8][9][10][11]

Causality of Experimental Choices:

  • HATU as the Coupling Reagent: HATU, in the presence of a non-nucleophilic base, converts carboxylic acids into highly reactive OAt-active esters. These intermediates react rapidly with the primary amine of this compound to form the desired amide bond. The formation of the HOAt byproduct is generally less problematic in purification than the byproducts of carbodiimide-based reagents like DCC.[9][10][11]

  • DIPEA as the Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively scavenges the proton released during the reaction without competing with the primary amine as a nucleophile.[8][9]

  • Anhydrous DMF or DMSO as Solvent: These polar aprotic solvents are excellent for dissolving a wide range of carboxylic acids and the amine building block, as well as the coupling reagents. Ensuring anhydrous conditions is critical to prevent hydrolysis of the activated ester intermediate.[8]

Experimental Protocol: Parallel Amide Coupling in a 96-Well Plate Format

This protocol is designed for the parallel synthesis of a library of amides from a diverse set of carboxylic acids and this compound.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF in a separate 96-well plate.

  • Reaction Assembly:

    • To each well of the reaction block, add the carboxylic acid solution (1.0 eq, e.g., 100 µL of 0.2 M solution).

    • Add the this compound solution (1.1 eq, e.g., 110 µL of 0.2 M solution).

    • Add the DIPEA solution (2.0 eq, e.g., 100 µL of 0.4 M solution).

    • Initiate the reaction by adding the HATU solution (1.1 eq, e.g., 110 µL of 0.2 M solution).

  • Reaction and Monitoring:

    • Seal the reaction block and shake at room temperature for 2-4 hours. Reaction progress for a subset of reactions can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixtures can be worked up in parallel. A general approach is to dilute with ethyl acetate, wash with saturated aqueous sodium bicarbonate, followed by brine. The organic layers can then be dried and concentrated.

    • High-throughput purification is typically required for compound libraries.[12][13] Reversed-phase preparative HPLC is a common method for purifying basic compounds like the products of this reaction.[12][14]

Quantitative Data Summary (Illustrative):

Carboxylic Acid TypeCoupling ReagentBaseSolventTypical Yield (%)
AromaticHATUDIPEADMF85-95
AliphaticHATUDIPEADMF80-90
HeterocyclicHATUDIPEADMF80-95

Yields are representative and will vary based on the specific carboxylic acid and purification method.

Workflow Diagram:

AmideCoupling cluster_reagents Reagent Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_purification Work-up & Purification Amine This compound in DMF Mix Combine Reagents Amine->Mix Acid Carboxylic Acid Library in DMF Acid->Mix HATU HATU in DMF HATU->Mix DIPEA DIPEA in DMF DIPEA->Mix React Shake at RT (2-4 hours) Mix->React Activation & Coupling Workup Aqueous Work-up React->Workup Purify Prep-HPLC Workup->Purify Final Amide Library Purify->Final

Caption: Workflow for parallel amide library synthesis.

Reductive Amination using Sodium Triacetoxyborohydride (STAB): Accessing Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and provides access to secondary amines, which are valuable functionalities in drug discovery. The use of sodium triacetoxyborohydride (STAB) is highly recommended for a one-pot reductive amination protocol.[15][16][17][18]

Causality of Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[16][17] This selectivity allows for a one-pot procedure where the amine and carbonyl compound are mixed together before the addition of the reducing agent. Unlike sodium cyanoborohydride, STAB is non-toxic.[16][18]

  • Aprotic Solvents (DCE, DCM, THF): STAB is sensitive to water and incompatible with protic solvents like methanol.[15][16] Therefore, anhydrous aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are the solvents of choice.

  • Optional Acetic Acid: A catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate, especially with less reactive carbonyl compounds. However, for many reactive aldehydes, it may not be necessary.

Experimental Protocol: Parallel Reductive Amination in a 96-Well Plate Format

This protocol describes the parallel synthesis of a library of secondary amines from a diverse set of aldehydes/ketones and this compound.

Materials:

  • This compound

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • Prepare 0.2 M solutions of each aldehyde or ketone from your library in anhydrous DCE in a separate 96-well plate.

  • Reaction Assembly:

    • To each well of the reaction block, add the aldehyde/ketone solution (1.0 eq, e.g., 100 µL of 0.2 M solution).

    • Add the this compound solution (1.1 eq, e.g., 110 µL of 0.2 M solution).

    • (Optional) Add a solution of acetic acid in DCE (e.g., 0.1 eq).

    • Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.

    • Add solid STAB (1.5 eq) to each well using a powder dispensing system, or as a slurry in DCE.

  • Reaction and Monitoring:

    • Seal the reaction block and shake at room temperature for 12-24 hours. Monitor a subset of reactions by LC-MS.

  • Work-up and Purification:

    • Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the products with DCM or ethyl acetate.

    • The combined organic layers can be dried and concentrated.

    • Purify the library using high-throughput preparative HPLC.[12][13][14]

Quantitative Data Summary (Illustrative):

Carbonyl TypeReducing AgentSolventTypical Yield (%)
Aromatic AldehydeSTABDCE75-90
Aliphatic AldehydeSTABDCE70-85
KetoneSTABDCE50-75

Yields are representative and will vary based on the specific carbonyl compound and purification method.

Workflow Diagram:

ReductiveAmination cluster_reagents Reagent Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_purification Work-up & Purification Amine This compound in DCE Imine Imine Formation (RT, 30 min) Amine->Imine Carbonyl Aldehyde/Ketone Library in DCE Carbonyl->Imine STAB STAB (solid) Reduction Add STAB Shake at RT (12-24h) STAB->Reduction Imine->Reduction In-situ Workup Aqueous Quench & Extraction Reduction->Workup Purify Prep-HPLC Workup->Purify Final Secondary Amine Library Purify->Final

Caption: Workflow for parallel reductive amination library synthesis.

High-Throughput Purification Considerations

The success of a parallel synthesis campaign is critically dependent on efficient high-throughput purification.[12][13] For the basic pyridine-containing libraries generated from this compound, reversed-phase HPLC is the method of choice.

  • Method Development: A generic gradient method (e.g., water/acetonitrile with 0.1% TFA or formic acid) can be effective for a diverse library. It is advisable to use a mass-directed purification system to trigger fraction collection based on the expected mass of the target compounds.

  • Solvent Choice: The use of volatile mobile phase modifiers like formic acid or TFA is advantageous as they can be easily removed during the dry-down process.

  • Post-Purification Processing: Automated systems for fraction pooling, solvent evaporation, and reformatting into plates for biological screening are essential for maintaining high throughput.

Conclusion

This compound is a high-value building block for the efficient construction of diverse chemical libraries. The robust amide coupling and reductive amination protocols detailed in this guide provide a solid foundation for generating novel compounds for screening campaigns, particularly in the search for new kinase inhibitors. By understanding the chemical principles behind these methods and employing modern parallel synthesis and purification technologies, researchers can significantly accelerate the early stages of drug discovery.

References

Application Notes & Protocols: (3-Chloropyridin-4-YL)methanamine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Chloropyridin-4-YL)methanamine is a pivotal bifunctional building block in modern medicinal chemistry. Its unique structure, featuring a reactive chlorine atom on the pyridine ring and a nucleophilic primary aminomethyl group, offers orthogonal sites for molecular elaboration. This guide provides an in-depth exploration of its chemical properties, strategic applications in pharmaceutical synthesis, and detailed, field-proven protocols for its derivatization. The content herein is designed to empower researchers, scientists, and drug development professionals to leverage this precursor's full potential in constructing novel and complex active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the efficiency of a synthetic route and the novelty of the resulting chemical matter are paramount. Heterocyclic compounds, particularly substituted pyridines, form the core scaffold of a vast number of marketed drugs and clinical candidates.[1] this compound (CAS No: 870063-65-3) has emerged as a high-value precursor due to its dual reactivity.[2][3]

  • The Pyridine Core: A privileged structure in medicinal chemistry, offering favorable pharmacokinetic properties, including aqueous solubility and metabolic stability.

  • The Chlorine Substituent: Serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions and a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The Aminomethyl Group: A primary amine that acts as a potent nucleophile or a basic handle. It is readily functionalized through acylation, alkylation, reductive amination, and sulfonylation to build out complex side chains or link to other molecular fragments.

This combination allows for a modular approach to library synthesis and lead optimization, where each reactive site can be addressed independently to explore the structure-activity relationship (SAR) of a target.

Physicochemical Properties and Critical Safety Protocols

A thorough understanding of a reagent's properties and hazards is the foundation of safe and reproducible science.

Compound Properties
PropertyValueSource
CAS Number 870063-65-3[2][3]
Molecular Formula C₆H₇ClN₂[4]
Molecular Weight 142.59 g/mol [3]
Appearance Solid (form may vary by supplier)N/A
Boiling Point ~239.9 °C at 760 mmHg (Predicted)[3]
Density ~1.244 g/cm³ (Predicted)[3]
InChIKey AAEMFCVTGBYCHP-UHFFFAOYSA-N[4]
Safety, Handling, and PPE (E-E-A-T)

This compound is classified as harmful and requires careful handling to ensure operator safety and experimental integrity. The following protocols are derived from authoritative safety data sheets (SDS).[5][6]

GHS Hazard Identification:

  • H302 + H312: Harmful if swallowed or in contact with skin.[5]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • H402: Harmful to aquatic life.[5]

Trustworthiness through Self-Validating Safety Protocols: Adherence to the following is mandatory for all experimental work.

Precautionary AreaProtocolRationale
Engineering Controls Always handle this compound within a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[6]
Personal Protective Equipment (PPE) Gloves: Wear chemically resistant gloves (e.g., nitrile). Use proper glove removal technique to avoid skin contact.[5] Eye Protection: Wear safety glasses with side shields or chemical goggles.[6] Lab Coat: A standard lab coat is required. Ensure it is fully buttoned.To prevent skin contact, which can be harmful, and to protect eyes from accidental splashes.[5][6]
Handling Avoid generating dust. Do not eat, drink, or smoke in the work area.[5][6] Wash hands thoroughly after handling.[5][6]To prevent ingestion and ensure good laboratory hygiene.
Storage Store in a tightly closed container in a dry, well-ventilated place.[7]Protects the compound from moisture and atmospheric contaminants, ensuring its stability and purity.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]Prevents environmental contamination, as the substance is harmful to aquatic life.[5]

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Remove and wash contaminated clothing before reuse.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Core Synthetic Transformations: A Mechanistic Overview

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. Strategic protection and deprotection schemes allow for selective functionalization.

G cluster_main Core Reactivity of this compound cluster_amine Amine Group Reactions cluster_chloro Chloro Group Reactions main This compound acylation Acylation (R-COCl, Base) main->acylation Forms Amides reductive_amination Reductive Amination (RCHO, NaBH(OAc)₃) main->reductive_amination Forms Sec/Tert Amines alkylation Alkylation (R-X, Base) main->alkylation Forms Sec/Tert Amines snar SNAr (Nu-H, Base) main->snar Displaces Cl with Nucleophile (Nu) suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) main->suzuki Forms C-C Bonds buchwald Buchwald-Hartwig (R₂NH, Pd Catalyst) main->buchwald Forms C-N Bonds

Caption: Core synthetic pathways for this compound.

Reactions at the Aminomethyl Group

The primary amine is a strong nucleophile and readily undergoes several fundamental transformations.

  • Amide Bond Formation (Acylation): This is one of the most common reactions in drug synthesis. The amine reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. This reaction is typically fast and high-yielding.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms a secondary or tertiary amine, providing a direct route to introduce complex alkyl substituents.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., TsCl, MsCl) in the presence of a base yields sulfonamides, a common functional group in many pharmaceuticals.

Reactions at the 3-Chloro Position

The chlorine atom on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution and serves as an excellent handle for cross-coupling.

  • Nucleophilic Aromatic Substitution (SNAr): Nucleophiles such as amines, alkoxides, or thiolates can displace the chloride, typically under basic conditions and sometimes with heating. This pathway is fundamental for introducing key pharmacophoric elements directly onto the pyridine ring.

  • Suzuki-Miyaura Cross-Coupling: A palladium catalyst can be used to couple the chloropyridine with an aryl or heteroaryl boronic acid (or ester), forming a new carbon-carbon bond. This is a powerful method for constructing biaryl structures prevalent in kinase inhibitors.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the chloropyridine with a primary or secondary amine, forming a new carbon-nitrogen bond. It offers a complementary route to SNAr for constructing arylamines.

Experimental Protocols: From Precursor to Intermediate

The following protocols are representative workflows demonstrating the practical application of the chemistry described above. They are designed as self-validating systems with clear steps and expected outcomes.

Protocol 1: Synthesis of N-((3-chloropyridin-4-yl)methyl)acetamide (Amine Acylation)

This protocol details the straightforward acylation of the primary amine, a key step in protecting the amine or adding a simple acetyl group common in drug scaffolds.

G start Start dissolve Dissolve Precursor & Triethylamine in DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_acyl Add Acetyl Chloride Dropwise cool->add_acyl warm_rt Warm to Room Temp & Stir for 2h add_acyl->warm_rt quench Quench with sat. NaHCO₃ solution warm_rt->quench extract Extract with DCM (3x) quench->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for amine acylation.

Materials & Reagents:

  • This compound

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 5 minutes. Causality Note: Dropwise addition controls the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure amide product.

ParameterValue
Scale 1.0 mmol
Temperature 0 °C to RT
Time 2 hours
Typical Yield >90%
Purity (Post-Column) >98%
Protocol 2: Synthesis of a 3-Anilino-Substituted Intermediate (SNAr Reaction)

This protocol demonstrates the displacement of the chloride with an amine, a common strategy for building kinase inhibitor scaffolds. It includes a necessary Boc-protection step to prevent self-reaction of the primary amine.

G cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: SNAr Reaction cluster_step3 Step 3: Boc Deprotection start1 Start with Precursor protect React with Boc₂O, Et₃N in THF start1->protect isolate1 Isolate Boc-Protected Intermediate protect->isolate1 start2 Boc-Protected Intermediate isolate1->start2 snar_react React with Aniline, K₂CO₃ in DMF at 100 °C start2->snar_react isolate2 Isolate Coupled Product snar_react->isolate2 start3 Coupled Product isolate2->start3 deprotect Treat with TFA in DCM start3->deprotect isolate3 Isolate Final Product (3-anilino-pyridin-4-yl)methanamine deprotect->isolate3

Caption: Multi-step workflow for SNAr and deprotection.

A. Step 1: Boc Protection

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the Boc-protected precursor.

B. Step 2: SNAr with Aniline

  • Reaction Setup: Combine the Boc-protected intermediate (1.0 eq), aniline (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Causality Note: Heat is required to overcome the activation energy for the SNAr reaction on the chloropyridine ring.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

C. Step 3: Boc Deprotection

  • Dissolve the purified SNAr product in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Concentrate under reduced pressure, then re-dissolve in DCM and wash with saturated NaHCO₃ to neutralize excess acid.

  • Dry the organic layer and concentrate to yield the final (3-anilino-pyridin-4-yl)methanamine product.

Parameter (SNAr Step)Value
Scale 1.0 mmol
Temperature 100 °C
Time 12-18 hours
Typical Yield (Overall) 50-70% (3 steps)
Purity (Final) >95%

Application in Drug Discovery: A Structural Perspective

While specific blockbuster drugs directly citing the synthesis from this compound are not prevalent in public literature, its structural motifs are highly relevant. The isomeric precursor, (2-Chloropyridin-4-yl)methanamine, is a known inhibitor of Lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer progression.[8][9] This highlights the value of the chloropyridinyl-methanamine scaffold in generating potent and selective enzyme inhibitors.

The intermediates synthesized in the protocols above can be readily incorporated into scaffolds for various target classes, such as kinase inhibitors.

G cluster_derivatization Derivatization scaffold (3-Chloropyridin-4-YL) methanamine amine_mod Amine Functionalization (e.g., Acylation) scaffold->amine_mod chloro_mod Chloro Functionalization (e.g., Suzuki) scaffold->chloro_mod intermediate Key Intermediate amine_mod->intermediate chloro_mod->intermediate api Potential API (e.g., Kinase Inhibitor) intermediate->api Further Synthesis

Caption: Logical flow from precursor to a potential API class.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its orthogonal reactive handles—the primary amine and the chloro-substituent—provide chemists with the flexibility to construct diverse molecular architectures. By following rigorous safety protocols and applying fundamental synthetic transformations such as acylation, SNAr, and cross-coupling, researchers can efficiently generate novel compounds for drug discovery programs. The methodologies and insights provided in this guide serve as a robust foundation for leveraging this key building block in the pursuit of next-generation therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions with (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridyl Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of its boronic acid and ester precursors.[1][2][3] This Nobel Prize-winning methodology has become an indispensable tool in the pharmaceutical industry for the synthesis of complex biaryl and heterobiaryl structures, which form the core of countless therapeutic agents.[4][5]

Pyridine-containing molecules are particularly significant in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[6][7] The pyridine motif can enhance a drug candidate's metabolic stability, aqueous solubility, permeability, and binding affinity to biological targets.[6][7] (3-Chloropyridin-4-YL)methanamine is a valuable bifunctional building block, presenting a reactive chloropyridine handle for cross-coupling and a primary amine for subsequent derivatization, making it a highly attractive starting material for generating diverse chemical libraries in drug discovery programs.[8]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices necessary for success. We will address the inherent challenges of this substrate and provide robust, field-tested protocols for its effective coupling.

The Challenge: Navigating the Complexities of Aminopyridine Substrates

Executing a successful Suzuki coupling with this compound requires a nuanced understanding of its inherent chemical properties, which present two primary challenges:

  • Catalyst Inhibition and Deactivation: The substrate contains two Lewis basic nitrogen centers: the pyridine ring nitrogen and the primary amine of the methanamine substituent. Both lone pairs of electrons can coordinate to the palladium catalyst.[9][10] This coordination can sequester the active catalytic species, forming stable off-cycle complexes that inhibit or completely deactivate the catalyst, leading to failed or low-yielding reactions.[11][12]

  • Reduced Electrophilicity: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[10][13] The electron-donating nature of the aminomethyl group can further decrease the electrophilicity of the C-Cl bond, making oxidative addition even more challenging and necessitating a highly active catalyst system.[9]

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reactions involving challenging substrates like this compound.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oa_complex Ar-Pd(II)(Cl)L_n Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex Ar-Pd(II)(R)L_n Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-R Coupled Product trans_complex->product_complex sub_start Ar-Cl This compound boronic_start R-B(OR')_2 Boronic Acid/Ester base_start Base (e.g., K₃PO₄) Protocol_1 start 1. Reagent Setup (Inert Atmosphere) reagents Combine: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd Pre-catalyst/Ligand start->reagents solvent 2. Add Solvents Degassed Dioxane/Water (4:1) reagents->solvent reaction 3. Reaction Heat to 80-100 °C Monitor by TLC/LC-MS solvent->reaction workup 4. Workup Cool, Dilute (EtOAc) Wash (Water, Brine) reaction->workup purify 5. Purification Dry, Concentrate Column Chromatography workup->purify

References

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of N-((3-aminopyridin-4-yl)methyl)aniline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Heteroaromatic C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh conditions.[1]

This guide focuses on a particularly challenging and synthetically valuable transformation: the intermolecular amination of (3-Chloropyridin-4-YL)methanamine. This substrate presents a unique set of challenges that require a carefully considered and optimized protocol.

Key Challenges:

  • Substrate Reactivity: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Buchwald-Hartwig reaction. The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step and requires a highly active catalytic system.[6][7]

  • Catalyst Inhibition: The substrate contains two nitrogen atoms—the pyridine ring nitrogen and a primary aminomethyl group. Both are potential coordinating sites that can bind to the palladium center, leading to catalyst inhibition or the formation of inactive complexes, thereby impeding the catalytic cycle.[5][8]

  • Potential for Self-Coupling: As the starting material contains both an amine nucleophile and an electrophilic aryl chloride, there is a risk of intermolecular self-coupling to form dimer or oligomeric side products. The reaction conditions must be fine-tuned to favor the desired cross-coupling with an external amine.

These application notes provide a robust framework for overcoming these obstacles, detailing not only a proven protocol but also the underlying mechanistic principles that inform the choice of reagents and conditions.

The Catalytic Cycle and Mechanistic Considerations

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][9]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-Cl (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amine_adduct [Ar-Pd(II)(L)₂(NH₂R')]+Cl⁻ (Amine Adduct) oa_complex->amine_adduct Amine Coordination & Ligand Exchange amido_complex Ar-Pd(II)(L)₂-NHR' (Amido Complex) amine_adduct->amido_complex Deprotonation amido_complex->pd0 Regeneration product Ar-NHR' (Product) amido_complex->product Reductive Elimination catalyst_regen base_in Base (e.g., NaOtBu) - Base-H⁺Cl⁻ amine_in R'-NH₂ arcl_in Ar-Cl (this compound)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (3-Chloropyridin-4-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Chloropyridin-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting and optimizing reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently address experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing significantly lower than expected yields in the reduction of 3-chloro-4-cyanopyridine to this compound. What are the most common causes?

Low yields in this reduction are frequently traced back to several key factors: catalyst activity, reaction conditions, and the purity of the starting material. The reduction of a nitrile to a primary amine is a well-established transformation, but the presence of the chloropyridine moiety introduces specific challenges.

Possible Causes & Solutions:

  • Catalyst Inactivation or Poisoning: The catalyst, whether it's Raney Nickel, Palladium on Carbon (Pd/C), or another hydrogenation catalyst, is susceptible to poisoning. Sulfur-containing impurities in the starting material or solvents can irreversibly bind to the catalyst surface, blocking active sites. Additionally, the pyridine nitrogen itself can sometimes act as a mild inhibitor.

    • Troubleshooting Steps:

      • Assess Starting Material Purity: Ensure your 3-chloro-4-cyanopyridine is of high purity. Consider recrystallization or column chromatography if impurities are suspected.

      • Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize potential contaminants.

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects.

      • Consider a Different Catalyst: If using Raney Nickel, ensure it is freshly prepared or properly activated. For Pd/C, ensure it is from a reliable supplier.

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

      • Optimize Hydrogen Pressure: For catalytic hydrogenations, ensure the hydrogen pressure is adequate. Typically, pressures from 50 psi to 500 psi are effective.

      • Adjust Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic study of temperature (e.g., room temperature, 40°C, 60°C) and extended reaction times should be considered.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Common Side Reactions:

      • Over-reduction/Dehalogenation: The chloro-substituent can be susceptible to hydrogenolysis, leading to the formation of 4-(aminomethyl)pyridine.

      • Formation of Secondary Amines: The initially formed primary amine can react with an intermediate imine to form a secondary amine byproduct.

    • Troubleshooting Steps:

      • Use a Milder Reducing Agent: If dehalogenation is a significant issue, consider switching from catalytic hydrogenation to a chemical reducing agent like borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4). These reagents often exhibit better chemoselectivity.

      • Optimize Reaction Conditions to Minimize Secondary Amine Formation: For catalytic hydrogenations, conducting the reaction in the presence of ammonia can suppress the formation of secondary amines. The ammonia competes with the primary amine product for reaction with the intermediate imine.

Troubleshooting Workflow for Low Yield

Caption: A flowchart for troubleshooting low yields.

Q2: I am observing a significant amount of a dehalogenated byproduct, 4-(aminomethyl)pyridine. How can I prevent this?

Dehalogenation is a known side reaction in the catalytic hydrogenation of aryl halides. The C-Cl bond on the pyridine ring can be susceptible to cleavage under these conditions.

Strategies to Minimize Dehalogenation:

  • Choice of Catalyst: Palladium-based catalysts are generally more prone to causing dehalogenation than other catalysts.

    • Recommendation: Consider using Raney Nickel or a rhodium-based catalyst, which often show lower dehalogenation activity.

  • Reaction Conditions: Harsher reaction conditions can promote dehalogenation.

    • Recommendation:

      • Lower Hydrogen Pressure: Use the minimum hydrogen pressure necessary to drive the reaction to completion.

      • Lower Temperature: Perform the reaction at room temperature if possible.

      • Shorter Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

  • Alternative Reducing Agents: Chemical reducing agents can offer a more controlled reduction without the issue of dehalogenation.

    • Recommended Protocol: Borane Reduction

      • Dissolve 3-chloro-4-cyanopyridine in anhydrous THF.

      • Cool the solution to 0°C in an ice bath.

      • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1 M in THF) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Carefully quench the reaction with methanol, followed by acidic workup (e.g., with HCl) to hydrolyze the borane-amine complex.

      • Basify the aqueous layer and extract the product.

Comparison of Reducing Agents for Dehalogenation Risk

Reducing AgentTypical ConditionsDehalogenation RiskKey Considerations
Pd/C, H2 50-500 psi H2, RT-60°CHighProne to dehalogenation, especially at higher temperatures and pressures.
Raney Ni, H2 50-500 psi H2, RT-60°CModerateGenerally less dehalogenation than Pd/C, but catalyst activity can be variable.
BH3·THF 0°C to RT, atmospheric pressureLowExcellent chemoselectivity, avoids dehalogenation. Requires careful handling and quenching.
LiAlH4 0°C to reflux, atmospheric pressureLowPowerful reducing agent, but can also reduce other functional groups. Requires stringent anhydrous conditions.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from the presence of unreacted starting material, side products, and residual catalyst. The basic nature of the product amine also influences the purification strategy.

Common Impurities and Purification Strategies:

  • Unreacted 3-chloro-4-cyanopyridine: This can be removed by standard column chromatography on silica gel. A solvent system such as dichloromethane/methanol with a small amount of triethylamine can be effective. The triethylamine helps to prevent the product from streaking on the silica gel.

  • Secondary Amine Byproduct: This impurity can be more challenging to separate due to its similar polarity to the desired primary amine.

    • Purification Tip: Careful column chromatography with a shallow solvent gradient can sometimes resolve the two compounds. Alternatively, derivatization of the primary amine followed by purification and subsequent deprotection can be a more robust, albeit longer, approach.

  • Residual Catalyst: If using a heterogeneous catalyst like Pd/C or Raney Nickel, it should be removed by filtration through a pad of Celite® before workup. Incomplete removal can lead to product decomposition.

  • Salts from Workup: Ensure that the final product is thoroughly washed to remove any inorganic salts from the workup procedure.

General Purification Protocol:

  • After the reaction is complete, filter off the catalyst through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane).

  • Perform an aqueous workup, potentially including an acid wash to extract the amine into the aqueous phase, followed by basification and re-extraction into an organic solvent. This can help remove non-basic impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Logical Flow of Purification

Caption: A standard purification workflow.

Technical Support Center: Synthesis of (3-Chloropyyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Chloropyridin-4-YL)methanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important building block. Our goal is to provide not only solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems that may arise during the synthesis of this compound, which is typically prepared by the reduction of 3-chloro-4-cyanopyridine.

Question 1: My reaction is incomplete, and I still have a significant amount of starting material (3-chloro-4-cyanopyridine). What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a frequent issue, often stemming from the potency of the reducing agent or reaction conditions. The primary method for this synthesis is the reduction of a nitrile.

Causality and Solutions:

  • Reducing Agent Quality (Especially LiAlH₄): Lithium aluminum hydride (LAH) is a powerful reducing agent, but it is highly reactive with atmospheric moisture.[1] Degradation of LAH is a common culprit for incomplete reactions.

    • Solution: Always use freshly opened LAH or LAH from a properly stored, airtight container. Ensure your reaction is conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[2]

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For nitrile reductions with LAH, a molar excess is typically required to ensure the reaction goes to completion.

    • Solution: Use at least 1.5 equivalents of LAH relative to the starting nitrile.[2] For particularly stubborn reactions, a slight increase in the equivalents of LAH may be beneficial.

  • Reaction Temperature and Time: While LAH reductions are often initiated at 0°C for safety, they may require warming to room temperature or even gentle heating to proceed to completion.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TCM). If the reaction stalls at a lower temperature, allow it to warm to room temperature and continue monitoring. An extended reaction time may also be necessary.[2]

Question 2: I'm observing a significant byproduct that appears to be the dechlorinated analog, (pyridin-4-yl)methanamine. Why is this happening and how can I prevent it?

Answer:

The formation of the dechlorinated byproduct is a known challenge, particularly when using catalytic hydrogenation methods.

Causality and Solutions:

  • Catalytic Hydrogenation Conditions: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method for nitrile reduction.[3] However, these conditions can also facilitate hydrodechlorination, where the chlorine atom is replaced by hydrogen.[4] This is a well-documented side reaction for halogenated pyridines.[5]

    • Solution 1: Catalyst Choice: Consider using a different catalyst that is less prone to causing dehalogenation. Raney Nickel is often a suitable alternative for reducing nitriles while preserving aryl halides.[6]

    • Solution 2: Additives: The addition of certain reagents can suppress dehalogenation. For instance, the inclusion of a tertiary amine in the reaction mixture has been shown to decrease dechlorination and other side reactions.[7]

    • Solution 3: Alternative Reducing Agents: If dehalogenation remains a persistent issue, switching to a chemical hydride reduction, such as with Lithium Aluminum Hydride (LAH), can circumvent this problem as it does not typically cause dehalogenation of aryl chlorides under standard conditions.

Question 3: My final product is contaminated with secondary and/or tertiary amines. What is the source of these impurities and how can I minimize their formation?

Answer:

The formation of secondary and tertiary amines is a classic side reaction in nitrile reductions, especially during catalytic hydrogenation.[6][8]

Causality and Solutions:

  • Reaction Mechanism: During the reduction, an intermediate imine is formed. This imine can react with the newly formed primary amine product to generate a secondary amine, which can further react to form a tertiary amine.

    • Solution 1 (Catalytic Hydrogenation): The presence of ammonia in the reaction medium can help to suppress the formation of secondary and tertiary amines by competing with the primary amine product for reaction with the imine intermediate.[7]

    • Solution 2 (General): Careful control of reaction conditions such as temperature and pressure can also influence the product distribution. Lower temperatures generally favor the formation of the primary amine.

    • Solution 3 (Purification): If these byproducts are still formed, purification via column chromatography is often effective. Additionally, an acid-base workup can be employed to separate the primary amine from the less basic secondary and tertiary amines.[2]

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most prevalent and direct method is the reduction of 3-chloro-4-cyanopyridine.[9][10] This can be achieved through two primary pathways:

  • Chemical Hydride Reduction: Utilizing strong hydride-donating agents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent such as THF.[11][12]

  • Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3]

How can I effectively purify the final product?

Purification of this compound typically involves a combination of techniques:

  • Extraction: An acid-base workup is highly recommended. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[2]

  • Column Chromatography: Silica gel column chromatography is a standard method for removing closely related impurities. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine) is often effective.

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be a viable purification method for larger scales.

What are the key safety precautions I should take during this synthesis?
  • Lithium Aluminum Hydride (LAH): LAH is a highly pyrophoric and water-reactive reagent. It should only be handled under an inert atmosphere (nitrogen or argon) and in anhydrous solvents. All glassware must be thoroughly dried. The quenching of LAH reactions is highly exothermic and must be done carefully at low temperatures (0°C) with slow, dropwise addition of water, followed by a sodium hydroxide solution.[1][2]

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Hydrogenation should be conducted in a well-ventilated fume hood, using appropriate high-pressure equipment and with no ignition sources nearby.

Experimental Protocols

Protocol 1: Reduction of 3-chloro-4-cyanopyridine using LiAlH₄
  • To a stirred suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, add a solution of 3-chloro-4-cyanopyridine (1 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (1 volume), 15% aqueous NaOH (1.5 volumes), and then water again (3 volumes).

  • Stir the resulting granular suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate or DCM.

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Catalytic Hydrogenation of 3-chloro-4-cyanopyridine
  • To a solution of 3-chloro-4-cyanopyridine in a suitable solvent (e.g., methanol or ethanol) containing ammonia, add a catalytic amount of Raney Nickel (or another appropriate catalyst).

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through celite to remove the catalyst, washing the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed using the methods described above.

Visual Aids

Diagram 1: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts cluster_main Main Synthetic Route cluster_byproducts Potential Byproducts Start 3-Chloro-4-cyanopyridine Product This compound Start->Product Reduction (e.g., LiAlH₄ or H₂/Catalyst) Dechlorinated (Pyridin-4-yl)methanamine Start->Dechlorinated Dehalogenation (Catalytic Hydrogenation) Secondary_Amine Secondary Amine Impurity Product->Secondary_Amine Reaction with Imine Intermediate Tertiary_Amine Tertiary Amine Impurity Secondary_Amine->Tertiary_Amine Further Reaction

Caption: Synthetic route to this compound and major byproduct pathways.

Diagram 2: Troubleshooting Flowchart for Incomplete Reaction

Troubleshooting_Incomplete_Reaction Start Incomplete Reaction: Significant Starting Material Remains Check_Reagent Is the reducing agent (e.g., LAH) of good quality and handled properly? Start->Check_Reagent Check_Stoichiometry Was a sufficient molar excess of the reducing agent used? Check_Reagent->Check_Stoichiometry Yes Solution_Reagent Use fresh, properly stored reagent under anhydrous conditions. Check_Reagent->Solution_Reagent No Check_Conditions Have reaction time and temperature been optimized? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Increase equivalents of the reducing agent. Check_Stoichiometry->Solution_Stoichiometry No Solution_Conditions Increase reaction time and/or temperature while monitoring by TLC. Check_Conditions->Solution_Conditions No

Caption: Flowchart for diagnosing and resolving incomplete nitrile reduction.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
LiAlH₄ Equivalents 1.5 - 2.0 eq.Relative to 3-chloro-4-cyanopyridine.
Catalytic Hydrogenation Pressure 30 - 100 psiVaries with catalyst and substrate scale.
Reaction Temperature (LiAlH₄) 0°C to Room Temp.Initial addition at 0°C is crucial for safety.
Ammonia (in Catalytic Hyd.) 20-200% by weightBased on the starting cyanopyridine, helps suppress side reactions.[7]

References

Technical Support Center: Optimizing Temperature for (3-Chloropyridin-4-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to Thermal Optimization in Heterocyclic Amine Synthesis

Welcome to the technical support guide for the synthesis of (3-Chloropyridin-4-YL)methanamine. This molecule is a valuable building block in medicinal chemistry and drug development. A common and efficient route to its synthesis is the reduction of 3-chloro-4-cyanopyridine. The success of this transformation—achieving high yield and purity—is critically dependent on the precise control of reaction temperature.

Temperature is a double-edged sword in this synthesis. It provides the necessary activation energy to drive the reaction forward but can also accelerate undesirable side reactions, such as hydrodehalogenation or decomposition. This guide provides field-proven insights, troubleshooting protocols, and data-driven strategies to help you navigate the thermal landscape of this synthesis and optimize your experimental outcomes.

Section 2: Core Synthesis Pathway

The primary focus of this guide is the catalytic hydrogenation of 3-chloro-4-cyanopyridine, a robust and scalable method for producing the target amine.

cluster_main Synthesis of this compound start 3-Chloro-4-cyanopyridine product This compound start->product Reduction reagents H₂ (gas) Catalyst (e.g., Raney Ni, Pd/C) Solvent (e.g., MeOH, EtOH) ± Additive (e.g., NH₃) reagents->start

Caption: Primary synthetic route discussed in this guide.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My catalytic hydrogenation of 3-chloro-4-cyanopyridine shows low conversion. Should I just increase the temperature?

A: While increasing temperature can enhance the reaction rate, it's a nuanced adjustment. Low conversion is often due to insufficient activation energy, but catalyst activity and pressure also play crucial roles.

  • Initial Diagnosis: Before adjusting temperature, ensure your catalyst is active and the system is free of catalyst poisons (like sulfur or residual reagents from previous steps). Confirm that your hydrogen pressure is adequate and consistent.

  • Causality: The reduction of a nitrile is an energy-demanding step. A temperature that is too low will result in a sluggish reaction, regardless of other parameters.

  • Recommended Action:

    • Baseline: Start the reaction at a moderate temperature (e.g., 25-30°C).

    • Incremental Increase: If conversion is slow after 1-2 hours (as monitored by TLC, LC-MS, or GC), increase the temperature in 10°C increments.

    • Hold and Monitor: Hold the reaction at each new temperature for a set period (e.g., 1 hour) and analyze an aliquot to assess the impact on both starting material consumption and byproduct formation.

    • Upper Limit: Be cautious about exceeding 60-70°C, as this can significantly promote side reactions (see Q2).

Q2: I'm achieving full conversion, but my product is contaminated with a significant amount of 4-(aminomethyl)pyridine (the dechlorinated byproduct). How can I use temperature to improve selectivity?

A: This is a classic selectivity problem where hydrodehalogenation competes with nitrile reduction. This side reaction is highly temperature-dependent.[1]

  • Mechanism Insight: On the surface of catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, the C-Cl bond can undergo hydrogenolysis. This process has its own activation energy, and at higher temperatures, its rate can become competitive with or even exceed that of the desired nitrile reduction.

  • Strategic Temperature Reduction: The key is to find a temperature "sweet spot" that is high enough to reduce the nitrile at a reasonable rate but low enough to keep the hydrodehalogenation pathway kinetically disfavored.

  • Recommended Protocol:

    • Lower the Temperature: Begin your optimization at a lower temperature than you previously used (e.g., 20-25°C).

    • Consider the Catalyst: If dechlorination is still a major issue, a less aggressive catalyst might be necessary. However, temperature remains your primary tool for control.

    • Solvent and Additive Effects: Performing the reaction in an alcoholic solvent saturated with ammonia can sometimes suppress hydrodehalogenation by modifying the catalyst surface and reaction environment. This often allows for effective reduction at lower temperatures.

Q3: My reaction with a chemical reducing agent (like LiAlH₄ or NaBH₄/CoCl₂) is difficult to control and becomes dangerously exothermic. What is a safe and effective temperature profile?

A: Chemical reductions using metal hydrides are notoriously exothermic. Proper thermal management is not just about optimizing yield; it is a critical safety requirement. A patent for a related nucleophilic substitution highlights the risk of runaway reactions where temperatures can spike to over 200°C.[2]

  • The Principle of Control: The goal is to ensure the rate of heat removal (via your cooling bath) is always greater than the rate of heat generation. The rate of heat generation is controlled by the addition rate of your reagent and the reaction temperature.

  • Recommended Temperature Profile:

    • Initial Cooling: Cool the solution of 3-chloro-4-cyanopyridine in an appropriate anhydrous solvent (e.g., THF, Et₂O) to 0°C or even -10°C before adding any reducing agent.

    • Controlled Addition: Add the reducing agent portion-wise or as a solution via a dropping funnel at a rate that maintains the internal temperature within a narrow range (e.g., below 5°C).

    • Cold Stirring: After the addition is complete, allow the mixture to stir at this low temperature for a period (e.g., 30-60 minutes) to complete the initial, most exothermic phase of the reaction.

    • Gradual Warming: Slowly remove the cooling bath and allow the reaction to warm to room temperature. Gentle heating (e.g., to 35-40°C) may be required to drive the reaction to completion, but this should only be done after the initial exotherm has subsided.

Q4: How do I design a systematic temperature optimization study?

A: A Design of Experiments (DoE) approach, even a simple one, is the most efficient method. This involves running a series of controlled experiments where only the temperature is varied.

  • Experimental Design: Set up several parallel reactions in a controlled reactor system.

  • Variables:

    • Independent Variable: Temperature (e.g., 25°C, 35°C, 45°C, 55°C).

    • Dependent Variables: Yield of this compound, concentration of 3-chloro-4-cyanopyridine (starting material), and concentration of 4-(aminomethyl)pyridine (dechlorinated impurity).

    • Constants: Catalyst loading, substrate concentration, hydrogen pressure, solvent, and stirring rate.

  • Execution: Run each reaction for the same total time. Take samples at regular intervals to create a kinetic profile for each temperature.

  • Analysis: Use HPLC or GC to quantify the components in each sample. Plot the concentration of product and key impurity against temperature to identify the optimal conditions.

Section 4: Visual Troubleshooting Guide

The following decision tree provides a logical workflow for troubleshooting common temperature-related issues during the synthesis.

start Reaction Start check_conversion Monitor Conversion (TLC/LC-MS) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion < 95% good_conversion Conversion OK check_conversion->good_conversion > 95% cause_low_temp Cause: Temp Too Low? low_conversion->cause_low_temp action_increase_temp Action: Increase Temp by 10°C cause_low_temp->action_increase_temp action_increase_temp->check_conversion Re-evaluate check_purity Analyze Purity (HPLC/GC) good_conversion->check_purity high_purity Problem: None (High Purity) check_purity->high_purity Impurity < 2% dechlorination Problem: Dechlorination check_purity->dechlorination Dechlorination > 2% end_ok Process Complete high_purity->end_ok cause_high_temp Cause: Temp Too High? dechlorination->cause_high_temp action_decrease_temp Action: Decrease Temp by 10°C cause_high_temp->action_decrease_temp action_decrease_temp->start Restart w/ new params

Caption: Troubleshooting Decision Tree for Temperature Optimization.

Section 5: Experimental Protocol - Temperature Optimization Study

This protocol describes a self-validating experiment to determine the optimal reaction temperature.

Objective: To identify the temperature that maximizes the yield of this compound while minimizing the formation of the hydrodechlorination impurity.

Materials:

  • 3-chloro-4-cyanopyridine

  • Raney Nickel (or 5% Pd/C)

  • Methanol (anhydrous)

  • Ammonia (gas or 7N solution in MeOH)

  • Hydrogen gas (high purity)

  • Parallel pressure reactor system with independent temperature control for each vessel.

Procedure:

  • Reactor Preparation: To four separate reactor vessels (V1-V4), add 3-chloro-4-cyanopyridine (1.0 eq), Raney Nickel (5% w/w), and methanol (10 mL/g of substrate).

  • Inerting: Seal the vessels, purge with nitrogen three times, then saturate the methanol with ammonia gas (or add a 7N solution).

  • Temperature Setting:

    • Set V1 to 25°C.

    • Set V2 to 35°C.

    • Set V3 to 45°C.

    • Set V4 to 55°C.

  • Reaction Initiation: Purge the vessels with hydrogen gas three times, then pressurize to the desired setpoint (e.g., 50 psi). Begin vigorous stirring.

  • In-Process Monitoring (IPC):

    • At T = 1h, 2h, 4h, and 6h, carefully take a small aliquot from each vessel.

    • Filter the sample through a small plug of celite to remove the catalyst.

    • Dilute the sample and analyze by HPLC to determine the relative percentage of starting material, product, and the dechlorinated impurity.

  • Reaction Completion & Workup: Once the reaction in the optimal vessel is complete (starting material <1%), cool all vessels to room temperature, vent the hydrogen, and purge with nitrogen. Filter the catalyst and concentrate the filtrate in vacuo.

  • Data Analysis: Collate the HPLC data into the table below to determine the optimal temperature.

Section 6: Data Presentation

Table 1: Representative Results from Temperature Optimization Study

ReactorTemperature (°C)Time (h)Conversion (%)Product Yield (%) [a]Dechlorinated Impurity (%) [a]
V12567572< 1
V2354> 99951.5
V3 45 2 > 99 93 4.5
V4552> 998512

[a] Yield and impurity percentages determined by HPLC area normalization.

Section 7: References

  • Benchchem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Available at: 1

  • Google Patents. (2017). CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition. Available at: 2

  • K. Walsh, H. F. Sneddon, C. J. Moody. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ResearchGate. Available at: --INVALID-LINK--

  • K. C. Nicolaou, P. G. Herzon. (2008). Classics in Total Synthesis II. Wiley-VCH. (Note: This is a general authoritative reference for synthesis principles, a specific URL is not applicable).

References

Technical Support Center: Purification of (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Chloropyridin-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the purity and yield of your compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, particularly when synthesized via the reduction of 3-chloro-4-cyanopyridine.

Question 1: My final product shows a significant amount of starting material (3-chloro-4-cyanopyridine) after purification. What went wrong?

Answer: The presence of unreacted 3-chloro-4-cyanopyridine is a common issue stemming from incomplete reduction. Several factors could be at play:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., catalytic hydrogenation with H₂/Pd/C, or chemical reduction with NaBH₄/CoCl₂). The stoichiometry of the reaction is critical.

  • Catalyst Deactivation: If using catalytic hydrogenation, the catalyst may have lost activity. Ensure the catalyst is fresh or properly activated. The presence of impurities in the starting material can also poison the catalyst.

  • Reaction Time and Temperature: The reduction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable. Reaction temperature can also be a critical parameter to optimize.

Solution Workflow:

Caption: Workflow for addressing incomplete reduction.

Question 2: I'm observing an impurity with a different polarity than my product and starting material. What could it be?

Answer: This is likely due to side reactions involving the starting material or product. A common impurity is the hydrolysis of the nitrile group in 3-chloro-4-cyanopyridine, especially if there is residual water in your solvents or if the reaction is worked up under aqueous acidic or basic conditions for an extended period. This can lead to the formation of 3-chloro-4-pyridinecarboxamide or 3-chloro-4-pyridinecarboxylic acid.[1][2]

  • 3-chloro-4-pyridinecarboxamide: This amide is more polar than the starting nitrile but may have similar polarity to the desired amine, making separation challenging.

  • 3-chloro-4-pyridinecarboxylic acid: This carboxylic acid is significantly more polar and can often be removed by an aqueous basic wash during work-up.

Troubleshooting Steps:

  • Characterize the Impurity: Use techniques like LC-MS to determine the molecular weight of the impurity, which can help confirm its identity.

  • Optimize Work-up: Minimize contact time with aqueous acidic or basic solutions during the work-up procedure to reduce hydrolysis.

  • Purification Strategy:

    • For the amide impurity, column chromatography with a carefully selected solvent system is often effective.

    • For the carboxylic acid impurity, an extraction with a dilute aqueous base (e.g., sodium bicarbonate solution) can selectively remove it.

Question 3: My purified product appears to be degrading over time, indicated by a change in color or the appearance of new spots on TLC. What is happening?

Answer: Aminopyridines can be susceptible to oxidation and degradation, especially when exposed to air, light, and elevated temperatures. The primary amine in this compound is a potential site for oxidative degradation.

Recommendations for Storage and Handling:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber vials or store in a dark place to prevent photodegradation.

  • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

  • Solvent Choice: If stored in solution, use aprotic solvents and ensure they are dry and de-gassed.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective:

  • Aqueous Work-up: Begin with a liquid-liquid extraction to remove water-soluble impurities and any acidic or basic byproducts. An acidic wash (e.g., dilute HCl) will protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified amine.

  • Column Chromatography: This is a highly effective technique for separating the desired product from closely related impurities. Silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to reduce peak tailing) can provide good separation.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used as a final polishing step to obtain a highly pure, crystalline material. Suitable solvent systems should be determined empirically but may include combinations of polar and non-polar solvents.

Q2: How can I effectively monitor the purity of this compound during and after purification?

A2: A combination of analytical techniques is recommended for robust purity assessment:

Technique Purpose Key Considerations
TLC Rapid, qualitative monitoring of reaction progress and column chromatography fractions.Use a suitable solvent system and visualization method (e.g., UV light, iodine).
HPLC Quantitative purity analysis and detection of minor impurities.A reverse-phase C18 column with a buffered mobile phase is a good starting point.
GC-MS Identification and quantification of volatile impurities and confirmation of product identity.Derivatization may be necessary for this polar amine.
¹H NMR Structural confirmation and purity estimation by integrating signals relative to an internal standard.Provides information on the chemical structure of the product and impurities.
LC-MS Identification of unknown impurities by determining their molecular weights.A powerful tool for troubleshooting and impurity profiling.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, it may not be the ideal choice for this compound. The compound has a relatively high boiling point, and there is a risk of thermal degradation at the required temperatures. Additionally, if impurities have boiling points close to that of the product, separation by distillation will be inefficient. For these reasons, column chromatography is generally the preferred method for achieving high purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

Objective: To purify crude this compound from starting material and side products.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry-loaded sample. This technique often results in better separation.

  • Elution: Place the dry-loaded silica on top of the packed column. Begin elution with a non-polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) containing 0.5-1% triethylamine to prevent peak tailing.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Extraction

Objective: To remove non-basic organic impurities and acidic byproducts.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Acidic Extraction: Transfer the organic solution of the crude product to a separatory funnel. Add an equal volume of 1 M HCl, shake vigorously, and allow the layers to separate. The desired amine will move into the aqueous layer as its hydrochloride salt. Drain and collect the aqueous layer. Repeat the extraction of the organic layer with 1 M HCl to ensure complete recovery.

  • Organic Layer Wash (Optional): The original organic layer, now containing non-basic impurities, can be washed with brine, dried, and concentrated to identify these impurities if desired.

  • Basification: Combine the acidic aqueous extracts in the separatory funnel and cool in an ice bath. Slowly add 1 M NaOH with swirling until the solution is basic (pH > 10, check with pH paper).

  • Product Extraction: Extract the basic aqueous layer with three portions of a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified amine.

Caption: Workflow for acid-base extraction.

References

Technical Support Center: N-Functionalization of (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of (3-Chloropyridin-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but challenging chemical scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of selectively modifying the nitrogen centers in this molecule.

Understanding the Core Challenge: Chemoselectivity

The primary difficulty in the N-functionalization of this compound lies in the presence of two distinct nucleophilic nitrogen atoms: a primary aliphatic amine (-CH₂NH₂) and the pyridine ring nitrogen. Achieving selective reaction at one of these sites while leaving the other untouched is a common hurdle.

The 3-chloro substituent on the pyridine ring is an electron-withdrawing group, which reduces the electron density of the aromatic system and, consequently, the basicity and nucleophilicity of the pyridine nitrogen.[1] This electronic effect makes the exocyclic primary amine the more nucleophilic of the two nitrogen atoms under neutral or basic conditions. However, under acidic conditions, the pyridine nitrogen can be protonated, which can influence the reactivity of the molecule.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen atom in this compound is more nucleophilic?

A1: The primary amine of the aminomethyl group is generally more nucleophilic than the pyridine ring nitrogen. The electron-withdrawing effect of the 3-chloro substituent decreases the electron density on the pyridine ring, making the endocyclic nitrogen less available to attack an electrophile.[1]

Q2: Can I selectively functionalize the pyridine nitrogen?

A2: Yes, but it typically requires protection of the more nucleophilic primary amine. By temporarily masking the primary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, you can direct the functionalization to the pyridine nitrogen.[2]

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • Lack of selectivity: Reaction at both nitrogen atoms, leading to a mixture of products.

  • Over-alkylation: In the case of N-alkylation of the primary amine, the resulting secondary amine can be more nucleophilic than the starting material, leading to the formation of a tertiary amine.

  • Ring substitution: While less common under standard N-functionalization conditions, harsh reaction conditions could potentially lead to nucleophilic aromatic substitution of the chlorine atom.

Q4: How does the choice of solvent and base affect the reaction?

A4: The solvent and base play a crucial role in modulating the reactivity and selectivity.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of any intermediates.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to scavenge any acid produced during the reaction without competing with the nucleophilic amine. The strength of the base can also influence which nitrogen is deprotonated, although the primary amine is significantly more basic than the pyridine nitrogen.

Troubleshooting Guide

Issue 1: Poor or No Conversion in N-Acylation of the Primary Amine

Q: I am trying to N-acylate the primary amine with an acid chloride, but I am observing very low conversion to the desired amide. What could be the issue?

A: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.

Possible Causes and Solutions:

  • Inadequate Base: The reaction of an amine with an acid chloride produces one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base, such as triethylamine or DIPEA, to neutralize the HCl byproduct. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the base.

  • Poor Quality Acylating Agent: Acid chlorides can hydrolyze over time if not stored properly.

    • Solution: Use a fresh or recently purified acylating agent. If in doubt, you can check the purity by IR spectroscopy (looking for the characteristic C=O stretch) or by reacting a small amount with a simple amine and analyzing the product.

  • Steric Hindrance: If your acylating agent is sterically bulky, the reaction may be slow.

    • Solution: Consider increasing the reaction temperature or using a more potent acylation method, such as using a coupling reagent like HATU or HOBt/EDC with the corresponding carboxylic acid.[3]

  • Low Reaction Temperature: While many acylations proceed readily at room temperature, some may require gentle heating.

    • Solution: Try warming the reaction mixture to 40-50 °C and monitor the progress by TLC or LC-MS.

Issue 2: Mixture of Mono- and Di-alkylated Products in N-Alkylation

Q: I am attempting to mono-alkylate the primary amine with an alkyl halide, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a classic problem in amine alkylation because the secondary amine product is often more nucleophilic than the starting primary amine. Here are several strategies to favor mono-alkylation.

Strategies for Selective Mono-Alkylation:

  • Control Stoichiometry:

    • Explanation: Using a large excess of the amine relative to the alkylating agent can increase the probability that the alkylating agent will react with the starting primary amine rather than the mono-alkylated product.

    • Action: Use a 3 to 5-fold excess of this compound relative to the alkyl halide. This is most practical when the amine is readily available and inexpensive.

  • Slow Addition of the Alkylating Agent:

    • Explanation: Adding the alkylating agent slowly to a solution of the amine helps to maintain a low concentration of the alkylating agent, which disfavors the second alkylation step.

    • Action: Use a syringe pump to add the alkylating agent dropwise over several hours.

  • Use a "Self-Limiting" Alkylation Strategy:

    • Explanation: Certain reagents and methods are designed to favor mono-alkylation. One such approach involves the use of N-aminopyridinium salts as ammonia surrogates, which proceeds through a transient pyridinium ylide intermediate and has been shown to be self-limiting.[4]

    • Action: While more complex, this may be a viable strategy for particularly challenging cases.

  • Reductive Amination:

    • Explanation: This is often the most reliable method for controlled mono-alkylation. The amine is first reacted with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ. This two-step, one-pot process avoids the issue of over-alkylation.[5][6]

    • Action: See Protocol 3 for a detailed procedure.

Issue 3: Reaction Occurring at the Pyridine Nitrogen Instead of the Primary Amine

Q: I am trying to perform a reaction that I expected to occur at the primary amine, but I am seeing evidence of reaction at the pyridine nitrogen. Why is this happening and how can I prevent it?

A: While the primary amine is generally more nucleophilic, certain reaction conditions can favor reaction at the pyridine nitrogen.

Factors Favoring Pyridine N-Functionalization:

  • Use of Hard Electrophiles: Hard electrophiles may preferentially react with the harder pyridine nitrogen.

  • Lewis Acid Catalysis: The use of a Lewis acid could coordinate to the pyridine nitrogen, activating it for certain reactions.

  • Protonation of the Primary Amine: If the reaction conditions are acidic enough to fully protonate the primary amine, the pyridine nitrogen may become the only available nucleophilic site.

Solutions for Directing Reactivity to the Primary Amine:

  • Protect the Pyridine Nitrogen: While less common than protecting the primary amine, it is possible to temporarily block the pyridine nitrogen. For example, formation of an N-oxide which can be later reduced.

  • Use a Protecting Group on the Primary Amine: This is the most common and reliable strategy. Protect the primary amine with a group like Boc, perform the desired reaction on the pyridine nitrogen, and then deprotect the primary amine.[2]

  • Control Reaction pH: Ensure the reaction is run under neutral or basic conditions to maintain the nucleophilicity of the primary amine.

Experimental Protocols

Protocol 1: Selective N-Acylation of the Primary Amine

This protocol describes the formation of an amide bond at the primary amine using an acid chloride.

Materials:

  • This compound

  • Acyl chloride (1.05 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective Mono-N-Alkylation of the Primary Amine via Reductive Amination

This protocol provides a controlled method for mono-alkylation of the primary amine using an aldehyde and a mild reducing agent.[6][7]

Materials:

  • This compound

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.2 eq) in anhydrous DCM or DCE, add the aldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: N-Functionalization of the Pyridine Ring via a Protecting Group Strategy

This protocol outlines the protection of the primary amine, followed by alkylation of the pyridine nitrogen, and subsequent deprotection.

Step 1: Protection of the Primary Amine

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or DCM.

  • Add (Boc)₂O (1.1 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the Boc-protected amine by column chromatography.

Step 2: Alkylation of the Pyridine Nitrogen

Materials:

  • Boc-protected this compound

  • Alkyl halide (e.g., methyl iodide) (1.5 eq)

  • Anhydrous acetonitrile or DMF

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add the alkyl halide (1.5 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the formation of the pyridinium salt. The product may precipitate from the solution.

  • Upon completion, the pyridinium salt can be isolated by filtration or by removing the solvent under reduced pressure.

Step 3: Deprotection of the Primary Amine

Materials:

  • Boc-protected, N-alkylated pyridinium salt

  • Trifluoroacetic acid (TFA)

  • Anhydrous DCM

Procedure:

  • Dissolve the pyridinium salt in anhydrous DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The final product will be the TFA salt of the N-alkylated this compound.

Data Presentation

Table 1: Comparison of N-Functionalization Strategies

StrategyTarget NitrogenKey ReagentsSelectivityCommon Issues
Direct N-Acylation Primary AmineAcyl chloride, BaseHighIncomplete reaction
Direct N-Alkylation Primary AmineAlkyl halide, BaseModerate to LowOver-alkylation
Reductive Amination Primary AmineAldehyde, NaBH(OAc)₃HighImine formation can be slow
Protecting Group Strategy Pyridine Nitrogen(Boc)₂O, Alkyl halide, TFAHighMulti-step, potential for side reactions during deprotection

Visualizations

Caption: Competing nucleophilic sites in this compound.

G start Desired N-Functionalization? primary_amine Primary Amine (-CH₂NH₂) start->primary_amine pyridine_n Pyridine Nitrogen start->pyridine_n acylation N-Acylation primary_amine->acylation alkylation N-Alkylation primary_amine->alkylation protect_primary Protect Primary Amine (e.g., Boc) pyridine_n->protect_primary direct_acylation Direct Acylation (Protocol 1) acylation->direct_acylation reductive_amination Reductive Amination (Protocol 2) alkylation->reductive_amination direct_alkylation Direct Alkylation (Caution: Over-alkylation) alkylation->direct_alkylation functionalize_pyridine Functionalize Pyridine N protect_primary->functionalize_pyridine deprotect Deprotect Primary Amine functionalize_pyridine->deprotect final_product Final Product deprotect->final_product

Caption: Decision workflow for selective N-functionalization.

G start Troubleshooting: Mixture of Mono- and Di-alkylated Products check_stoichiometry Is the amine in large excess (3-5 eq)? start->check_stoichiometry increase_amine Increase amine stoichiometry check_stoichiometry->increase_amine No slow_addition Is the alkylating agent added slowly? check_stoichiometry->slow_addition Yes increase_amine->check_stoichiometry use_syringe_pump Use a syringe pump for slow addition slow_addition->use_syringe_pump No consider_reductive_amination Still a mixture? slow_addition->consider_reductive_amination Yes use_syringe_pump->slow_addition switch_to_reductive_amination Switch to Reductive Amination (Protocol 2) consider_reductive_amination->switch_to_reductive_amination Yes problem_solved Problem Solved consider_reductive_amination->problem_solved No switch_to_reductive_amination->problem_solved

Caption: Troubleshooting workflow for over-alkylation.

References

Technical Support Center: Purification of (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Chloropyridin-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining high-purity this compound. As a critical building block in pharmaceutical synthesis, the purity of this compound is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).

Understanding the Chemistry: The "Why" Behind the "How"

This compound is a substituted pyridine with a primary amine, making it a basic compound. Its purification can be challenging due to its polarity and potential for interaction with standard purification media. A common synthetic route to this compound is the reduction of 3-chloro-4-cyanopyridine. This knowledge is crucial as it informs the likely impurity profile of the crude product.

The most probable impurity is the unreacted starting material, 3-chloro-4-cyanopyridine . Other potential impurities could include partially reduced intermediates or byproducts from the reduction reaction. Therefore, the purification strategy must effectively separate the primary amine product from the nitrile starting material and other possible contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective purification techniques for this compound are:

  • Column Chromatography: Typically on silica gel, this method separates compounds based on their polarity.

  • Recrystallization: This technique purifies the product based on differences in solubility between the desired compound and impurities in a given solvent system.

  • Acid-Base Extraction: This liquid-liquid extraction method leverages the basicity of the amine to separate it from neutral or acidic impurities.

The choice of method will depend on the scale of your synthesis and the nature of the impurities present. Often, a combination of these techniques is optimal.

Q2: I'm observing significant streaking or tailing of my compound on a silica gel TLC plate. What is the cause and how can I fix it?

A2: Tailing is a common issue when working with basic compounds like aminopyridines on standard silica gel, which is inherently acidic. The basic nitrogen of your product interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance.

To resolve this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (TEA) or ammonia in methanol . A typical concentration is 0.5-1% (v/v) of the total mobile phase. This additive will neutralize the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[1]

Q3: How do I choose the best solvent for recrystallizing my this compound?

A3: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point for screening solvents for aminopyridine derivatives includes alcohols (isopropanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), often in combination with a less polar anti-solvent like hexanes or heptane. Small-scale solubility tests are highly recommended to identify the optimal solvent system for your specific crude material.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: My final product is contaminated with the starting material, 3-chloro-4-cyanopyridine.

Identification of the Impurity:

The presence of 3-chloro-4-cyanopyridine can be confirmed by analytical techniques such as ¹H NMR spectroscopy or HPLC.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-chloro-4-cyanopyridine will show characteristic signals for the pyridine protons that are different from the product. Specifically, you would look for the absence of the aminomethyl protons (-CH₂NH₂) and the presence of the nitrile group which influences the chemical shifts of the aromatic protons. A reference spectrum for 3-chloro-4-cyanopyridine can be found from various chemical suppliers and databases.[2]

  • HPLC Analysis: An HPLC method can be developed to separate the product from the starting material. Due to the difference in polarity (the amine is more polar than the nitrile), a good separation can be achieved on a C18 or a mixed-mode column.

Purification Strategy 1: Flash Column Chromatography

This is the most reliable method for removing the less polar nitrile starting material from the more polar amine product.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • A good starting point is a gradient of ethyl acetate in hexanes or heptane.

    • Due to the basic nature of the product, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.

    • A typical gradient could be from 10% to 50% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase composition.

    • Gradually increase the polarity of the mobile phase to elute your product.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Logical Workflow for Column Chromatography

G start Crude Product (Amine + Nitrile Impurity) select_eluent Select Eluent System (e.g., Hexanes/EtOAc + 1% TEA) start->select_eluent prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample select_eluent->prep_column elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Fractions are pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for purification by column chromatography.

Purification Strategy 2: Recrystallization

If the impurity level is not too high, recrystallization can be an effective and scalable purification method.

Experimental Protocol: Recrystallization

  • Solvent System Selection: Based on the properties of similar compounds, a mixed solvent system of a good solvent and an anti-solvent is recommended. A good starting point is ethyl acetate (good solvent) and n-hexane or n-heptane (anti-solvent) .

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once the solution has cooled, slowly add n-hexane or n-heptane until the solution becomes cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the flask to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anti-solvent (n-hexane or n-heptane).

    • Dry the crystals under vacuum.

Issue 2: The purified product appears as an oil or fails to crystallize.

This can happen if there are residual solvents or if the product has a low melting point and is being prevented from solidifying by impurities.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of volatile solvents.

  • Attempt to Form a Salt: this compound is a base and can be converted to its hydrochloride salt, which is typically a stable, crystalline solid.

    • Dissolve the oily product in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

    • Collect the solid salt by filtration, wash with the solvent, and dry.

  • Re-purify by Column Chromatography: If salt formation is not desired, re-purifying the oil by column chromatography as described above can remove the impurities that are inhibiting crystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Key Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compoundC₆H₇ClN₂142.59Liquid/Solid239.9 at 760 mmHg[3]
3-chloro-4-cyanopyridineC₆H₃ClN₂138.55Solid233.3 at 760 mmHg[4]

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Column Chromatography Dichloromethane/Methanol with 0.5% NH₄OHA more polar system for highly retained compounds. The base prevents tailing.
Ethyl Acetate/Hexanes with 1% TriethylamineA standard, versatile system for compounds of moderate polarity. The base prevents tailing.[5]
Recrystallization IsopropanolA single polar solvent that may provide good solubility differential.
Ethyl Acetate/n-HeptaneA common mixed-solvent system where heptane acts as the anti-solvent.

Visualizing the Purification Logic

The decision-making process for purification can be visualized as follows:

G crude_product Crude this compound analyze_purity Analyze Purity (TLC, HPLC, NMR) crude_product->analyze_purity is_purity_ok Is Purity > 98%? analyze_purity->is_purity_ok final_product Final Product is_purity_ok->final_product Yes choose_method Choose Purification Method is_purity_ok->choose_method No column_chrom Column Chromatography choose_method->column_chrom High Impurity Load / Difficult Separation recrystallization Recrystallization choose_method->recrystallization Moderate Purity / Crystalline Solid acid_base_extraction Acid-Base Extraction choose_method->acid_base_extraction Neutral/Acidic Impurities reanalyze Re-analyze Purity column_chrom->reanalyze recrystallization->reanalyze acid_base_extraction->reanalyze reanalyze->is_purity_ok

Caption: Decision tree for purification strategy.

References

Technical Support Center: Synthesis and Work-up of (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (3-Chloropyridin-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of this valuable building block. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful isolation of your target compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Work-up and Extraction

Question 1: After quenching my reaction (e.g., reduction of 3-chloro-4-cyanopyridine), I'm unsure about the best extraction procedure. What is a reliable method to separate this compound from the crude reaction mixture?

Answer: An acid-base extraction is a highly effective and recommended first step for the purification of this compound, leveraging its basic nature. This technique efficiently removes neutral and acidic impurities.

Protocol 1: Acid-Base Extraction

  • Quenching: Carefully quench the reaction mixture, for example, by slowly adding it to an ice-cold aqueous solution.

  • Solvent Addition: Dilute the quenched mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidification: Acidify the biphasic mixture to a pH of approximately 1-2 with an aqueous solution of hydrochloric acid (e.g., 1 M HCl). This protonates the basic amine, forming the hydrochloride salt, which is soluble in the aqueous layer.

  • Separation: Transfer the mixture to a separatory funnel and separate the layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as sodium hydroxide (e.g., 2 M NaOH), until the pH is greater than 10. This deprotonates the amine, regenerating the free base.

  • Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover the purified amine.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly purer, this compound.

Causality Behind the Choices: The significant pKa difference between the basic amine and other potential impurities allows for a clean separation. Protonation of the amine makes it highly water-soluble, while neutral organic impurities remain in the organic phase. Subsequent basification regenerates the free amine, enabling its extraction back into an organic solvent.

dot

G cluster_extraction Acid-Base Extraction Workflow crude Crude Reaction Mixture (in Organic Solvent) add_acid Add Aqueous Acid (e.g., 1M HCl) pH ~1-2 crude->add_acid sep_funnel1 Separatory Funnel (Shake and Separate) add_acid->sep_funnel1 org_impurities Organic Layer (Neutral/Acidic Impurities) Discard sep_funnel1->org_impurities Organic Phase aq_amine_salt Aqueous Layer (Protonated Amine Salt) sep_funnel1->aq_amine_salt Aqueous Phase add_base Add Aqueous Base (e.g., 2M NaOH) pH >10 aq_amine_salt->add_base sep_funnel2 Separatory Funnel (Back-extract with Organic Solvent) add_base->sep_funnel2 aq_waste Aqueous Layer (Waste) Discard sep_funnel2->aq_waste Aqueous Phase org_product Organic Layer (Purified Amine) sep_funnel2->org_product Organic Phase dry_conc Dry (Na₂SO₄) and Concentrate org_product->dry_conc final_product Purified this compound dry_conc->final_product

Caption: Workflow for Acid-Base Extraction.

Section 2: Column Chromatography

Question 2: I am attempting to purify this compound by silica gel column chromatography, but I am observing significant tailing and poor separation. What is causing this and how can I fix it?

Answer: The issue of tailing is a classic problem when purifying basic compounds like your aminopyridine on standard silica gel. The acidic nature of silica leads to strong interactions with the basic amine, causing it to elute slowly and as a broad, tailing peak. There are several effective strategies to counteract this.

Troubleshooting Tailing in Column Chromatography:

StrategyDescriptionRecommended Implementation
Mobile Phase Modification Add a small amount of a basic modifier to the eluent to compete with your amine for the acidic sites on the silica gel.Add 0.5-2% triethylamine (TEA) or a 1-2% solution of ammonium hydroxide in methanol to your mobile phase (e.g., DCM/MeOH).
Use of an Alternative Stationary Phase Employ a less acidic or basic stationary phase to minimize the strong acid-base interactions.Neutral or basic alumina can be a good alternative to silica gel. Amine-functionalized silica is also an excellent choice for purifying basic compounds.[1]
Deactivation of Silica Gel Neutralize the acidic sites on the silica gel before running the column.Prepare your silica gel slurry in the non-polar component of your eluent containing 1-2% triethylamine.

dot

G Troubleshooting Tailing in Amine Purification problem Problem: Tailing on Silica Gel cause Cause: Strong Acid-Base Interaction (Basic Amine + Acidic Silica) problem->cause solution Solutions cause->solution mod_eluent Modify Mobile Phase (Add TEA or NH₄OH) solution->mod_eluent alt_phase Use Alternative Stationary Phase (Alumina or Amine-Silica) solution->alt_phase deactivate Deactivate Silica Gel (Pre-treat with base) solution->deactivate

Caption: Logic for Troubleshooting Tailing.

Section 3: Crystallization and Product Isolation

Question 3: My purified this compound is an oil, but I need a solid for my next step. How can I induce crystallization?

Answer: If the free base is an oil, converting it to a stable crystalline salt is a common and effective strategy. The hydrochloride salt is often a good choice. Alternatively, if the free base is expected to be a solid, issues with residual solvent or impurities might be preventing crystallization.

Protocol 2: Hydrochloride Salt Formation and Recrystallization

  • Dissolution: Dissolve the purified this compound free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of the solvent.

  • Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system. Common choices for aminopyridine salts include ethanol, methanol, or mixtures like ethanol/diethyl ether or methanol/ethyl acetate. The goal is to find a solvent that dissolves the salt when hot but has low solubility when cold.[2]

Troubleshooting Crystallization Issues:

IssuePotential CauseSuggested Solution
Oiling Out The compound is separating as a liquid instead of a solid. This can be due to high impurity levels or an inappropriate solvent.Try a different solvent system, use a more dilute solution, or further purify the material before attempting recrystallization.
No Crystal Formation The solution may not be supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal if available. Slow cooling can also promote crystal growth.
Product Remains an Oil The free base may have a low melting point or be amorphous.Proceed with salt formation as described in Protocol 2 to obtain a crystalline solid.
Section 4: Common Impurities and Their Removal

Question 4: What are the likely impurities from the synthesis of this compound, and how can I remove them?

Answer: The nature of the impurities will depend on the synthetic route employed. The two most common routes are the reduction of 3-chloro-4-cyanopyridine and the reductive amination of 3-chloro-4-pyridinecarboxaldehyde.

Potential Impurities and Removal Strategies:

Synthetic RouteLikely ImpuritiesRecommended Removal Strategy
Reduction of 3-chloro-4-cyanopyridine - Unreacted starting material (nitrile)- Partially reduced intermediates (e.g., imine)- Acid-base extraction: The nitrile is neutral and will remain in the organic layer during the acid wash.- Column chromatography: The nitrile is less polar than the amine and should elute first.
Reductive Amination of 3-chloro-4-pyridinecarboxaldehyde - Unreacted starting material (aldehyde)- Over-alkylated byproducts (secondary or tertiary amines)- Acid-base extraction: The aldehyde is neutral and will be removed.- Column chromatography: The over-alkylated byproducts will have different polarities and can often be separated from the primary amine.

References

Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Analysis of (3-Chloropyridin-4-YL)methanamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences, the robust characterization of novel chemical entities is a cornerstone of successful drug discovery and development.[1][2][3] (3-Chloropyridin-4-YL)methanamine, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its analysis, however, demands a nuanced understanding of its physicochemical properties to select the most appropriate analytical techniques. This guide provides a comprehensive, in-depth comparison of mass spectrometry-based methods for the analysis of this compound, grounded in scientific principles and practical application.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and speed.[1][3][4] For a molecule like this compound, which possesses both a halogenated aromatic ring and a basic primary amine, mass spectrometry offers the ability to confirm its molecular weight, elucidate its structure through fragmentation analysis, and quantify its presence in complex biological matrices.[1][2]

PART 1: Ionization Source Selection - A Critical First Step

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization source is paramount and can significantly influence the quality and nature of the resulting data. For this compound, the two most common atmospheric pressure ionization (API) techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[5][6][7][8] This method is particularly well-suited for polar and ionizable compounds.[9] Given the presence of a primary amine in this compound, which can be readily protonated, ESI is an excellent starting point.

Experimental Workflow for ESI Analysis

Caption: Workflow for ESI-MS analysis.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique, but it involves the gas-phase chemical ionization of the analyte.[10] It is generally more suitable for less polar and more volatile compounds.[9][10] While this compound can be ionized by APCI, the higher thermal energy involved in the process might lead to in-source fragmentation.

Head-to-Head Comparison: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Suitability Polar, ionizable compounds[9]Less polar, more volatile compounds[9][10]
Ionization Mechanism Ion formation in solution, followed by desolvation[5][7]Gas-phase chemical ionization[10]
Fragmentation Minimal in-source fragmentation (soft ionization)[8][11]Potential for some in-source fragmentation[11]
Sensitivity for this compound Expected to be high due to the basic aminePotentially lower than ESI
Matrix Effects More susceptibleGenerally less susceptible

Expert Recommendation: For the routine analysis of this compound, ESI is the preferred ionization technique . Its soft ionization nature will likely yield a strong protonated molecular ion ([M+H]⁺) with minimal fragmentation, which is ideal for both qualitative confirmation and quantitative analysis. APCI can be a valuable alternative or confirmatory technique, especially when dealing with complex matrices.[12]

PART 2: Unraveling the Structure with Tandem Mass Spectrometry (MS/MS)

To gain structural information, tandem mass spectrometry (MS/MS) is employed.[13] This involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID).[14][15][16][17] The resulting fragment ions provide a unique "fingerprint" of the molecule's structure.[14]

Predicted Fragmentation Pathway

Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. The protonated molecule has a monoisotopic mass of approximately 143.037 Da ([C6H8ClN2]⁺).[18][19]

Predicted Fragmentation of Protonated this compound

G precursor Precursor Ion [M+H]⁺ m/z 143.04 frag1 Fragment 1 Loss of NH₃ m/z 126.01 precursor->frag1 -NH₃ frag2 Fragment 2 Loss of CH₂NH₂ m/z 112.99 precursor->frag2 -CH₂NH₂ frag3 Fragment 3 Loss of Cl m/z 108.05 precursor->frag3 -Cl

Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.

Experimental Protocol for MS/MS Analysis
  • Instrumentation : A triple quadrupole (QqQ) or a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer is ideal for this analysis.[13][20]

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion and MS1 Scan : Infuse the sample directly into the ESI source and acquire a full scan mass spectrum (MS1) to confirm the presence of the [M+H]⁺ ion at m/z 143.04.

  • Product Ion Scan (MS/MS) :

    • Set the mass spectrometer to isolate the precursor ion at m/z 143.04.

    • Introduce a collision gas (e.g., argon or nitrogen) into the collision cell.

    • Apply a collision energy to induce fragmentation. This is an empirical parameter that should be optimized to obtain a rich fragmentation spectrum.

    • Scan the second mass analyzer to detect the resulting fragment ions.

PART 3: Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful technique, it is important to consider other analytical methods that can be used for the analysis of this compound, each with its own strengths and weaknesses.

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detectionHigh sensitivity and selectivity, structural information from MS/MS[21][22]Higher initial instrument cost, potential for matrix effects
GC-MS Gas chromatographic separation followed by mass spectrometric detectionExcellent for volatile and thermally stable compounds, extensive spectral librariesMay require derivatization for polar compounds like amines, potential for thermal degradation[23][24]
HPLC-UV Chromatographic separation with UV-Vis detectionRobust, relatively low cost, widely availableLower sensitivity and selectivity compared to MS, co-eluting impurities can interfere
NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiUnambiguous structure elucidation, non-destructiveLow sensitivity, not suitable for trace analysis

Conclusion

For the comprehensive analysis of this compound, a multi-faceted approach is recommended. LC-MS/MS with ESI stands out as the primary technique for both identification and quantification due to its high sensitivity, selectivity, and applicability to the compound's chemical nature. The structural information gleaned from MS/MS fragmentation is invaluable for confident characterization. While other techniques such as HPLC-UV and GC-MS have their place in a broader analytical strategy, LC-MS/MS provides the most comprehensive data in a single analysis, making it a cornerstone for researchers, scientists, and drug development professionals working with this and similar molecules.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

(3-Chloropyridin-4-YL)methanamine is a critical heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a substituted pyridine ring and a primary aminomethyl group, makes it a versatile synthon for creating complex molecular architectures with potential therapeutic activity, such as selective inhibitors of enzymes like Lysyl oxidase-like 2 (LOXL2)[1]. In the pharmaceutical industry, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2] Impurities, even at trace levels, can lead to unwanted side reactions, the formation of toxic byproducts, or altered pharmacological profiles.

This guide provides an in-depth, experience-driven comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will not only present a detailed, optimized protocol but also explain the scientific rationale behind each parameter selection. Furthermore, we will compare this primary method with an orthogonal HPLC approach to demonstrate a comprehensive strategy for ensuring analytical confidence. This document is intended for researchers, analytical chemists, and quality control professionals who require a reliable and scientifically sound approach to purity validation.

Pillar 1: A Robust Reversed-Phase HPLC Method for Purity Profiling

The physicochemical properties of this compound—a polar, basic compound with a UV-active aromatic ring—dictate the optimal chromatographic strategy.[3] Reversed-phase HPLC, which separates compounds based on hydrophobicity, is the most widely used and versatile technique for pharmaceutical analysis and is ideally suited for this application.[4]

Rationale for Method Design

The goal of a purity method is to separate the main compound from all potential impurities, which may include starting materials, byproducts, and degradation products. These impurities can have a wide range of polarities. Therefore, a gradient elution method is superior to an isocratic one, as it provides the best chance to resolve both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

  • Stationary Phase Selection: A standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography due to its broad applicability and hydrophobic separation power.[5] However, the basic amine groups in our analyte can interact with acidic residual silanol groups on the silica surface, leading to poor peak shape (tailing). To mitigate this, we select a modern, high-purity, end-capped C18 column. End-capping "shields" these silanols, resulting in symmetrical peaks and improved reproducibility.

  • Mobile Phase Control:

    • pH: The key to analyzing basic compounds is controlling the mobile phase pH. By setting the pH to an acidic value (e.g., 2.8), we ensure that the pyridine nitrogen and the primary amine are consistently protonated. This stable, charged form behaves predictably on the column and prevents peak tailing caused by mixed-mode interactions. An ammonium formate buffer is an excellent choice as it is volatile and compatible with mass spectrometry (MS), should there be a need for peak identification.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides sharper peaks, lower viscosity (leading to lower backpressure), and a different selectivity profile.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor across a range of wavelengths, allowing for the selection of the optimal wavelength for sensitivity (absorbance maximum) and for peak purity analysis, which helps to identify co-eluting impurities. For this compound, a wavelength of 260 nm is chosen to maximize the signal-to-noise ratio.

Detailed Experimental Protocol: Primary Method (C18)
ParameterConditionRationale
Instrumentation HPLC or UHPLC System with PDA DetectorStandard for pharmaceutical analysis; PDA allows for peak purity assessment.
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmProvides good resolution and minimizes peak tailing for basic analytes.
Mobile Phase A 20 mM Ammonium Formate in Water, pH 2.8 (adjusted with Formic Acid)Acidic pH ensures consistent protonation of the analyte; MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and efficiency.
Gradient Program 0-2 min: 5% B; 2-17 min: 5% to 95% B; 17-20 min: 95% B; 20.1-25 min: 5% BBroad gradient resolves impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature improves peak shape and reduces viscosity.
Detection PDA at 260 nmWavelength near the absorbance maximum for good sensitivity.
Injection Volume 5 µLSmall volume to prevent band broadening.
Sample Diluent Mobile Phase A / Mobile Phase B (95:5)Ensures sample is dissolved in a weak solvent to promote sharp peaks.
Sample Conc. 0.5 mg/mLBalances detector response for the main peak while allowing detection of minor impurities.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std 1. Prepare Reference Standard Solution (0.5 mg/mL) prep_sample 2. Prepare Sample Solution (0.5 mg/mL) instrument 4. Equilibrate HPLC System with Initial Conditions prep_sample->instrument prep_diluent 3. Prepare Diluent (Mobile Phase A/B 95:5) prep_diluent->prep_std prep_diluent->prep_sample inject 5. Inject Solutions (Standard, Sample, Blank) instrument->inject acquire 6. Acquire Data (PDA Detector @ 260 nm) inject->acquire integrate 7. Integrate Chromatograms acquire->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate report 9. Generate Report with Chromatograms & Results calculate->report

Caption: A typical workflow for HPLC purity analysis.

Pillar 2: The Self-Validating System: Trustworthiness through Validation

A described protocol is only trustworthy if it is validated to prove its suitability for the intended purpose.[6] Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, which is a regulatory requirement in the pharmaceutical industry.[2][7] This process ensures the method is accurate, precise, and reliable.

Key Validation Parameters
ParameterPurpose & Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is often evaluated using forced degradation studies (acid, base, oxidative, thermal, photolytic stress).[9][10] The main peak must be spectrally pure (as determined by PDA) and well-resolved from any degradation products.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[8] Typically assessed from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be ≥0.999.
Accuracy The closeness of test results to the true value. Assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results. Repeatability (intra-assay precision) is assessed by multiple injections of the same sample (RSD ≤1.0%). Intermediate Precision is assessed by different analysts on different days or with different equipment (RSD ≤2.0%).[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.[8] Often determined based on a signal-to-noise ratio of 10:1. The LOQ must be precise and accurate.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).[10] System suitability parameters should remain within acceptable limits.

Logic of Method Validation

Validation_Logic cluster_performance Core Performance Characteristics cluster_limits Sensitivity & Specificity method Proposed HPLC Method linearity Linearity (r² ≥ 0.999) method->linearity accuracy Accuracy (98-102% Recovery) method->accuracy precision Precision (RSD ≤ 2.0%) method->precision specificity Specificity (Forced Degradation) method->specificity lod LOD (S/N ≥ 3) method->lod loq LOQ (S/N ≥ 10) method->loq robustness Robustness (Deliberate Changes) method->robustness validated Validated Method (Suitable for Use) linearity->validated accuracy->validated precision->validated specificity->validated loq->validated robustness->validated

Caption: Logical flow for HPLC method validation per ICH guidelines.

Pillar 3: Orthogonal Comparison for Comprehensive Purity Assessment

Over-reliance on a single analytical method can be risky, as different impurities may co-elute with the main peak under one specific set of conditions. An "orthogonal" method uses a different separation mechanism or selectivity to provide a secondary, confirmatory analysis. For HPLC, the most effective way to achieve orthogonality is to change the stationary phase chemistry.

Alternative Method: Phenyl-Hexyl Column

We compare our primary C18 method with a method using a Phenyl-Hexyl stationary phase. Phenyl-based columns separate compounds not only by hydrophobicity but also through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[5][11] This provides a distinctly different selectivity compared to the purely aliphatic C18 phase, making it excellent for resolving aromatic and halogenated compounds like this compound.

Comparative Data: C18 vs. Phenyl-Hexyl
ParameterPrimary Method (C18)Alternative Method (Phenyl-Hexyl)Justification for Comparison
Stationary Phase Octadecylsilane (C18)Phenyl-HexylOrthogonal Selectivity. C18 separates primarily by hydrophobic interactions. Phenyl-Hexyl adds π-π interactions, which can alter the elution order of aromatic impurities relative to the main peak.
Hypothetical RT 10.5 min11.2 minThe increased retention on the Phenyl-Hexyl column is due to the additional π-π interactions with the pyridine ring.
Peak Tailing Factor 1.11.0Phenyl columns can sometimes offer better peak shape for aromatic bases due to the electron-rich surface reducing interactions with residual silanols.
Resolution (Main Peak vs. Impurity X) 1.82.5A hypothetical critical pair of impurities may be better resolved on the Phenyl-Hexyl column due to the different selectivity, confirming the purity value obtained from the C18 method.
Primary Advantage General applicability, well-understood mechanism.Enhanced selectivity for aromatic/unsaturated compounds.[11]Using both methods provides a very high degree of confidence in the reported purity value.
Primary Disadvantage Potential for peak tailing with basic analytes if not well end-capped.Can be less retentive for purely aliphatic compounds.The choice depends on the likely impurity profile. For aromatic building blocks, a phenyl column is a powerful tool.

Conclusion

The purity determination of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. The recommended reversed-phase HPLC method, utilizing a high-purity C18 column with an acidic mobile phase and gradient elution, provides a robust and reliable platform for this analysis. The trustworthiness of this method is established through a comprehensive validation strategy adhering to ICH guidelines.[2]

For the highest level of analytical assurance, this primary method should be complemented by an orthogonal method, such as one employing a Phenyl-Hexyl column. The different selectivity offered by the phenyl phase provides confidence that no impurities are co-eluting with the main analyte, thereby ensuring a true and accurate purity assessment. By combining a well-designed primary method with a scientifically justified orthogonal approach, researchers and drug development professionals can confidently characterize this vital chemical building block.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chloropyridinylmethanamine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The functionalization of this heterocycle through reactions like nucleophilic aromatic substitution (SNAr) is a critical strategy for building molecular complexity. Chloropyridines, in particular, serve as versatile precursors, yet their reactivity is profoundly dictated by the position of the chloro substituent. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro-, 3-chloro-, and 4-chloropyridinylmethanamine isomers.

While the core reactivity is governed by the chloropyridine system, it is important to note that the presence of the aminomethyl (-CH₂NH₂) group, an electron-donating substituent, will influence the overall reaction kinetics. This guide will first establish the fundamental reactivity patterns of the parent chloropyridine isomers and then elaborate on the modulating effect of the aminomethyl group. Our analysis is grounded in established mechanistic principles and supported by available experimental and computational data to empower chemists in making informed decisions for synthetic design.

Theoretical Framework: Understanding Positional Reactivity

The reactivity of chloropyridine isomers in SNAr reactions is not uniform; it is a direct consequence of the electronic interplay between the ring nitrogen and the chloro substituent. The established order of reactivity is overwhelmingly 4-chloro > 2-chloro >> 3-chloro .[2][3] This trend is dictated by the stability of the high-energy anionic intermediate, the Meisenheimer complex, which is formed during the rate-determining step of the reaction.[3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5] The first step involves the attack of a nucleophile on the carbon atom bearing the chlorine, disrupting the ring's aromaticity to form the Meisenheimer complex.[3] The stability of this intermediate is the key determinant of the reaction rate.

  • 2- and 4-Chloropyridine (Ortho and Para Attack): When the chlorine is at the 2- or 4-position, the negative charge of the Meisenheimer complex can be effectively delocalized onto the highly electronegative pyridine nitrogen atom through resonance.[3][6] This delocalization provides significant stabilization to the intermediate, lowering the activation energy and accelerating the reaction.[7]

  • 3-Chloropyridine (Meta Attack): In contrast, when the chlorine is at the 3-position, the negative charge of the intermediate cannot be delocalized onto the ring nitrogen.[6][7] The resonance structures do not permit placing the anionic charge on the nitrogen, resulting in a significantly less stable intermediate and a much higher activation energy. Consequently, 3-chloropyridine is substantially less reactive towards nucleophilic aromatic substitution.[6]

The visualization below illustrates the resonance stabilization of the Meisenheimer complex for each isomer.

G Meisenheimer Complex Stabilization cluster_4 4-Chloropyridine (Para-Attack) cluster_2 2-Chloropyridine (Ortho-Attack) cluster_3 3-Chloropyridine (Meta-Attack) 4_start 4-Chloropyridine 4_int1 Intermediate 1 4_start->4_int1 4_int2 Intermediate 2 (N-stabilized) 4_int1->4_int2 4_prod Product 4_int2->4_prod Stabilization High Stabilization (Fast Reaction) 2_start 2-Chloropyridine 2_int1 Intermediate 1 2_start->2_int1 2_int2 Intermediate 2 (N-stabilized) 2_int1->2_int2 2_prod Product 2_int2->2_prod Stabilization2 High Stabilization (Fast Reaction) 3_start 3-Chloropyridine 3_int1 Intermediate (No N-stabilization) 3_start->3_int1 3_prod Product 3_int1->3_prod NoStabilization Low Stabilization (Slow Reaction)

Caption: Resonance stabilization dictates reactivity in SNAr.

The Influence of the Aminomethyl Substituent

The topic of interest specifies a pyridinylmethanamine backbone, meaning a -CH₂NH₂ group is present on the ring in addition to the chlorine. The aminomethyl group is primarily an electron-donating group (EDG) through induction. By increasing the electron density on the already electron-deficient pyridine ring, an EDG generally deactivates the ring towards nucleophilic attack. This effect will reduce the absolute reactivity of all three isomers compared to their unsubstituted parent chloropyridines.

The position of the -CH₂NH₂ group relative to the chlorine will further modulate this deactivating effect. While a detailed quantitative analysis for every possible isomer is beyond the scope of this guide due to sparse literature data, the fundamental order of reactivity (4-Cl > 2-Cl >> 3-Cl) is expected to hold. The stabilizing influence of the ring nitrogen is the dominant factor.

Quantitative Reactivity Comparison

IsomerRelative Position of Cl to NMeisenheimer Complex StabilizationExpected Relative Reactivity
4-Chloropyridine ParaHigh (Charge on Nitrogen)Very High
2-Chloropyridine OrthoHigh (Charge on Nitrogen)High
3-Chloropyridine MetaLow (No Charge on Nitrogen)Very Low

Table 1: Summary of factors influencing the relative reactivity of chloropyridine isomers in SNAr reactions.

For a more quantitative perspective, studies on analogous systems provide insight. For example, in reactions with piperidine, 4-chloropyridine reacts significantly faster than 2-chloropyridine, while 3-chloropyridine is often orders of magnitude slower, frequently requiring much harsher conditions to achieve any conversion.[3] The presence of an additional activating group, such as a nitro group, can further amplify these differences, as seen in the well-documented reactivity of chloronitropyridines.[8] Conversely, the deactivating aminomethyl group will slow the reactions but is unlikely to alter the fundamental reactivity sequence.

Experimental Protocol: Comparative Reactivity Analysis via HPLC

To empirically validate the reactivity trend, a parallel experiment can be conducted. This protocol provides a robust framework for comparing the reaction rates of the three isomers with a common nucleophile, using High-Performance Liquid Chromatography (HPLC) for monitoring.

Objective: To determine the relative rate of nucleophilic substitution for 2-chloro-, 3-chloro-, and 4-chloropyridinylmethanamine with piperidine.

Materials:

  • 2-Chloropyridinylmethanamine isomer (e.g., 2-chloro-5-(aminomethyl)pyridine)

  • 3-Chloropyridinylmethanamine isomer (e.g., 3-chloro-5-(aminomethyl)pyridine)

  • 4-Chloropyridinylmethanamine isomer (e.g., 4-chloro-2-(aminomethyl)pyridine)

  • Piperidine (Nucleophile)

  • Dimethyl Sulfoxide (DMSO, Solvent)

  • Internal Standard (e.g., Naphthalene)

  • Reaction vials, magnetic stirrer, heating block

  • HPLC system with a C18 column

Experimental Workflow Diagram:

Caption: Workflow for comparing isomer reactivity via HPLC.

Step-by-Step Procedure:

  • Preparation:

    • Prepare 0.1 M stock solutions of each chloropyridinylmethanamine isomer, piperidine, and the internal standard in DMSO.

    • Into three separate, labeled reaction vials, add a precise volume of the respective isomer stock solution and the internal standard stock solution.

  • Reaction:

    • Place the vials in a heating block pre-heated to 80°C and allow them to equilibrate for 5 minutes.

    • To initiate the reactions simultaneously, add a pre-calculated volume of the piperidine stock solution (e.g., 2.0 equivalents) to each vial. Start a timer immediately. This is t=0.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 20 µL) from each vial.

  • Analysis:

    • Immediately quench each aliquot in a known volume of HPLC mobile phase (e.g., 1 mL) to stop the reaction.

    • Analyze the quenched samples by HPLC. The method should be able to resolve the starting material, product, and internal standard.

    • Integrate the peak areas for the starting material and the product at each time point.

    • Calculate the percentage conversion of the starting material for each isomer at each time point.

  • Data Interpretation:

    • Plot the percentage conversion against time for all three isomers on the same graph.

    • The resulting curves will provide a clear visual and quantitative comparison of the reaction rates. The expected outcome is a rapid conversion for the 4-chloro isomer, a slightly slower but still significant conversion for the 2-chloro isomer, and very little to no conversion for the 3-chloro isomer under these conditions.

Conclusion and Outlook

The reactivity of chloropyridinylmethanamine isomers in nucleophilic aromatic substitution is fundamentally governed by the position of the chlorine atom relative to the ring nitrogen. The ability of the nitrogen to stabilize the Meisenheimer intermediate via resonance makes the 4- and 2-chloro isomers significantly more reactive than the 3-chloro isomer, with the established order being 4-chloro > 2-chloro >> 3-chloro . The presence of the electron-donating aminomethyl group will decrease the overall reactivity of these substrates compared to unsubstituted chloropyridines but will not alter this fundamental trend.

For drug development professionals and synthetic chemists, this predictable reactivity pattern is a powerful tool. It allows for the selective functionalization of polychlorinated pyridines and informs the strategic design of synthetic routes. By understanding these core principles, researchers can select the appropriate starting materials and reaction conditions to efficiently synthesize target molecules, accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to the Biological Activity of (3-Chloropyridin-4-YL)methanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Isomeric Substitution in Drug Discovery

In the landscape of medicinal chemistry and drug development, the precise positioning of functional groups on a core scaffold can dramatically alter biological activity. This principle is vividly illustrated by the isomers of chloropyridinylmethanamine. While seemingly minor structural shifts, the varied placement of chloro and methanamine groups on the pyridine ring gives rise to a family of compounds with distinct pharmacological profiles. This guide provides a comparative analysis of these isomers, with a particular focus on the well-characterized activity of (2-Chloropyridin-4-yl)methanamine as a potent enzyme inhibitor, contrasted with its lesser-known positional isomers. For researchers in drug discovery, understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.

Comparative Biological Activity: A Tale of Positional Importance

The biological activity of chloropyridinylmethanamine isomers is a clear demonstration of how substituent placement dictates target specificity and potency. While data on all isomers is not uniformly available, a comparative picture emerges with (2-Chloropyridin-4-yl)methanamine as the most extensively studied, primarily for its inhibitory action on Lysyl Oxidase-Like 2 (LOXL2).

(2-Chloropyridin-4-yl)methanamine: A Selective LOXL2 Inhibitor

(2-Chloropyridin-4-yl)methanamine has been identified as a potent and selective inhibitor of LOXL2, an amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.[1][2] Dysregulation of LOXL2 is implicated in fibrotic diseases and cancer metastasis, making it a compelling therapeutic target.[3][4]

The inhibitory potency of (2-Chloropyridin-4-yl)methanamine against human LOXL2 is significant, with a reported half-maximal inhibitory concentration (IC50) of 126 nM .[1][5][6] Furthermore, this isomer demonstrates notable selectivity. It is selective for LOXL2 over the related lysyl oxidase (LOX) and other amine oxidases such as MAO-A, MAO-B, and SSAO.[1][5] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window.

The structure-activity relationship studies of pyridine-4-ylmethanamines reveal that the presence of an electron-withdrawing group at the 2-position of the pyridine ring, such as a chloro group, is beneficial for inhibitory potency.[1] This suggests that the electronic properties of the pyridine ring, influenced by the substituent's position, are a key determinant of the molecule's interaction with the LOXL2 active site.

Other Isomers: A Divergence in Profile

In contrast to the well-defined activity of the 2-chloro-4-methanamine isomer, the biological profiles of other positional isomers are less characterized or point towards different applications.

  • (3-Chloropyridin-4-YL)methanamine: This isomer, the titular compound of our topic, is commercially available, but specific data on its biological targets and potency are not widely published in peer-reviewed literature.[7][8][9] Its structural similarity to the active 2-chloro isomer suggests it may have some biological activity, but this remains to be experimentally verified and compared. The shift of the chloro group from the 2- to the 3-position would alter the electronic distribution and steric environment around the pyridine ring, which could significantly impact its binding to targets like LOXL2.[1]

  • (2-Chloropyridin-3-yl)methanamine: This isomer is primarily recognized as a versatile chemical intermediate in the synthesis of complex pharmaceutical compounds.[10][11] Its value lies in its utility as a building block for creating novel therapeutic agents rather than its intrinsic biological activity. This highlights a common role for such isomers in drug discovery, where they serve as foundational scaffolds for more complex molecules.

  • (6-Chloropyridin-2-yl)methanamine and its derivatives: Research into derivatives of 6-chloro-pyridin-2-yl-amine has revealed moderate antibacterial and antifungal activities against a range of pathogenic strains.[12][13] This suggests that this isomeric scaffold may be more suited for development in the field of antimicrobial agents, a distinct therapeutic area from the anti-fibrotic and anti-cancer potential of the LOXL2-inhibiting isomer.

Quantitative Comparison of Biological Activity
IsomerPrimary Biological TargetPotency (IC50)Key Findings
(2-Chloropyridin-4-yl)methanamine Lysyl Oxidase-Like 2 (LOXL2)126 nM[1][5]Selective inhibitor with potential anti-fibrotic and anti-cancer applications.[4]
This compound Not well-characterizedData not availableBiological activity profile is currently undefined in public literature.[7][9]
(2-Chloropyridin-3-yl)methanamine Not applicable (Intermediate)Not applicableValued as a key building block in pharmaceutical synthesis.[10][11]
Derivatives of (6-Chloropyridin-2-yl)amine Various bacteria and fungiVaries with derivativeShows promise as a scaffold for antimicrobial agents.[12][13]

Mechanism of Action: LOXL2 Inhibition and the Role of the Pyridine Scaffold

The inhibitory action of (2-Chloropyridin-4-yl)methanamine on LOXL2 is believed to occur through interaction with the enzyme's active site. LOXL2 utilizes a lysine tyrosylquinone (LTQ) cofactor to catalyze the oxidative deamination of lysine residues in collagen and elastin.[1] It is proposed that primary amine inhibitors, such as the chloropyridinylmethanamines, can form a Schiff base intermediate with the LTQ cofactor, thereby blocking the enzyme's catalytic activity.[1] The enhanced potency of the 2-chloro isomer suggests that the electron-withdrawing nature of the chlorine at this position favorably influences this interaction.

LOXL2_Inhibition_Pathway cluster_Extracellular_Matrix Extracellular Matrix Collagen Collagen & Elastin (Lysine Residues) LOXL2 LOXL2 Enzyme (Active Site with LTQ) Collagen->LOXL2 Substrate Binding Crosslinked_Matrix Cross-linked Collagen & Elastin Fibrosis Tissue Fibrosis & Cancer Metastasis Crosslinked_Matrix->Fibrosis Leads to LOXL2->Crosslinked_Matrix Oxidative Deamination & Cross-linking Inactive_Complex Inactive LOXL2-Inhibitor Complex LOXL2->Inactive_Complex Inhibitor (2-Chloropyridin-4-yl)methanamine Inhibitor->LOXL2 Inhibitor Binding (Schiff Base Formation) Therapeutic_Effect Therapeutic Effect (Anti-fibrotic, Anti-metastatic) Inactive_Complex->Therapeutic_Effect Results in

Caption: Proposed mechanism of LOXL2 inhibition by (2-Chloropyridin-4-yl)methanamine.

Experimental Methodologies

Synthesis of Chloropyridinylmethanamine Isomers

The synthesis of chloropyridinylmethanamine isomers can be achieved through various synthetic routes, often starting from the corresponding chloropyridine derivatives. A general approach involves the conversion of a precursor, such as a chloropyridine carbonitrile or a chloropyridine carboxaldehyde, to the final methanamine product.

Example Synthetic Workflow: Reduction of a Chloropyridine Carbonitrile

Synthesis_Workflow Start Chloropyridine Carbonitrile Precursor Step1 Reduction Reaction (e.g., LiAlH4, H2/Catalyst) Start->Step1 Step2 Work-up & Purification (e.g., Extraction, Chromatography) Step1->Step2 Product Chloropyridinylmethanamine Isomer Step2->Product

Caption: A generalized workflow for the synthesis of chloropyridinylmethanamine isomers.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate chloropyridine carbonitrile isomer in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

  • Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) or a solution of borane-tetrahydrofuran complex. The choice of reducing agent may depend on the specific isomer and the presence of other functional groups.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, sequential addition of water and an aqueous solution of sodium hydroxide to decompose the excess reducing agent.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to yield the pure chloropyridinylmethanamine isomer.

LOXL2 Inhibition Assay (Amplex® Red Method)

This protocol is adapted from established methods for measuring amine oxidase activity.[1][14]

Principle: The enzymatic activity of LOXL2 results in the production of hydrogen peroxide (H2O2). The Amplex® Red reagent, in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent compound, resorufin. The inhibition of LOXL2 activity is quantified by a decrease in the fluorescence signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X reaction buffer.

    • Prepare a stock solution of Amplex® Red reagent in DMSO.

    • Prepare a stock solution of HRP in the reaction buffer.

    • Prepare a stock solution of the substrate (e.g., 1,5-diaminopentane) in the reaction buffer.

    • Prepare serial dilutions of the test isomer and a known inhibitor (positive control) in the reaction buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the test isomer dilutions or controls.

    • Add the LOXL2 enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period to allow for inhibitor-enzyme interaction.

    • Prepare a detection mixture containing the Amplex® Red reagent, HRP, and substrate in the reaction buffer.

    • Initiate the reaction by adding the detection mixture to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Continue to read the fluorescence at regular intervals for a specified duration (e.g., 30-60 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the rate of fluorescence increase against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Directions

The comparative analysis of this compound and its isomers underscores a fundamental principle in medicinal chemistry: isomeric position is a critical determinant of biological activity. The potent and selective LOXL2 inhibition by (2-Chloropyridin-4-yl)methanamine highlights this isomer as a valuable lead compound for the development of anti-fibrotic and anti-cancer therapies. In contrast, other isomers either serve as synthetic building blocks or exhibit different biological activities, such as antimicrobial effects.

Future research should aim to generate a more complete biological profile for the lesser-studied isomers, including this compound. Head-to-head screening of all isomers against a broad panel of targets would provide a comprehensive understanding of their structure-activity relationships and could unveil novel therapeutic applications. For researchers, the distinct activities of these closely related molecules serve as a powerful reminder of the precision required in drug design and the vast therapeutic potential that can be unlocked through systematic isomeric exploration.

References

A Comparative Guide to the Certificate of Analysis for (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the analytical data expected for (3-Chloropyridin-4-YL)methanamine, a critical building block in modern drug discovery. Designed for researchers, medicinal chemists, and quality control professionals, this document moves beyond a simple data sheet. It explains the causality behind the analytical choices, establishes self-validating protocols, and compares the target molecule's analytical signature against a key positional isomer, (2-Chloropyridin-4-YL)methanamine, to underscore the importance of rigorous structural confirmation.

The integrity of any research program hinges on the quality of its starting materials. For complex heterocyclic amines like this compound, a comprehensive Certificate of Analysis (CoA) is not merely a formality but the foundational evidence of identity, purity, and quality. Positional isomers, which have identical molecular weights, can exhibit vastly different biological activities and reaction profiles, making their differentiation essential.[1][2][3] This guide will dissect the three pillars of analytical characterization—chromatography, nuclear magnetic resonance, and mass spectrometry—to build a robust and reliable quality profile.

Chapter 1: The Analytical Workflow: An Orthogonal, Self-Validating System

G cluster_0 Material Characterization Workflow Sample Sample Receipt This compound Purity Purity Assessment (HPLC-UV) Sample->Purity Orthogonal Testing Identity_NMR Structural Confirmation (¹H NMR) Sample->Identity_NMR Orthogonal Testing Identity_MS Mass Verification (LC-MS) Sample->Identity_MS Orthogonal Testing Interpretation Data Interpretation & Comparative Analysis Purity->Interpretation Identity_NMR->Interpretation Identity_MS->Interpretation CoA Certificate of Analysis Generation Interpretation->CoA Final Quality Approval

Caption: A workflow diagram illustrating the orthogonal approach to material characterization.

Chapter 2: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules. For this compound, a reverse-phase method using a C18 column is the logical choice. The C18 stationary phase (non-polar) effectively retains the molecule, while a polar mobile phase (typically a gradient of water and acetonitrile with a modifier like formic acid or TFA) elutes it. The pyridine ring contains a strong chromophore, making UV detection at a wavelength around 254 nm highly sensitive. A gradient elution, where the organic solvent concentration is increased over time, is crucial for resolving the main analyte from both more polar and less polar impurities within a reasonable timeframe.

Experimental Protocol: HPLC-UV Purity Assay

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Water:Acetonitrile.

Comparative Data Analysis: The key differentiator in chromatography is the retention time (RT), which is influenced by the molecule's overall polarity and interaction with the stationary phase. The 2-chloro isomer is expected to have a slightly different polarity and thus a distinct retention time, allowing for clear separation and quantification.

CompoundExpected Retention Time (min)Purity (%)Appearance
This compound ~8.5≥98.0Conforms to specification (e.g., White to off-white solid)[4]
(2-Chloropyridin-4-YL)methanamine (Isomer)~8.1N/A (Impurity)Light yellow to yellow solid[5]
3-Chloro-4-cyanopyridine (Potential Precursor)~10.2N/A (Impurity)-

Note: Retention times are illustrative and highly dependent on the specific system and conditions.

Chapter 3: Structural Elucidation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: While HPLC confirms purity, ¹H NMR spectroscopy provides definitive structural confirmation. It maps the chemical environment of every proton in the molecule. For pyridine derivatives, the position of the chlorine substituent dramatically alters the electronic environment of the ring protons, leading to unique and predictable changes in their chemical shifts (δ) and coupling patterns. DMSO-d₆ is a common solvent choice as it readily dissolves amine salts and its residual peak does not interfere with key analyte signals.

Experimental Protocol: ¹H NMR Acquisition

  • System: Bruker 400 MHz Avance III HD or equivalent NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiment: Standard proton spectrum acquisition (zg30 pulse program).

  • Parameters:

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 5 seconds.

    • Number of Scans: 16.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Comparative Data Analysis: The diagnostic region for these isomers is the aromatic region (δ 7.0-9.0 ppm). The number of distinct proton signals, their chemical shifts, and their splitting patterns (singlet, doublet, etc.) provide a unique fingerprint for each isomer.

Proton AssignmentThis compound (Predicted δ, Multiplicity)(2-Chloropyridin-4-YL)methanamine (Predicted δ, Multiplicity)
H2 (Pyridine)~8.6 ppm, s-
H5 (Pyridine)~7.5 ppm, d~7.4 ppm, dd
H6 (Pyridine)~8.5 ppm, d~8.5 ppm, d
H3 (Pyridine)-~7.5 ppm, s
CH₂ (Methylene)~3.9 ppm, s~3.8 ppm, s
NH₂ (Amine)Broad singlet, variableBroad singlet, variable

Note: Predicted chemical shifts are based on standard additive models and may vary slightly. 's' = singlet, 'd' = doublet, 'dd' = doublet of doublets. The clear difference in the predicted spectra—especially the presence of two doublets and a singlet for the 3-chloro isomer versus two doublets and a doublet of doublets for the 2-chloro isomer—makes ¹H NMR a powerful tool for unambiguous identification.[6][7]

Chapter 4: Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is a hybrid technique that confirms both the chromatographic purity and the molecular weight of the analyte in a single run. For a basic compound like this compound, Electrospray Ionization (ESI) in positive ion mode is ideal. The amine group is readily protonated in the acidic mobile phase, leading to the formation of a strong protonated molecular ion, [M+H]⁺. This technique provides a highly accurate mass measurement, confirming the elemental composition.

Experimental Protocol: LC-MS Analysis

  • System: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • LC Method: Utilize the same column and mobile phases as the HPLC-UV method, but with a faster gradient suitable for rapid analysis.

  • Ionization Mode: ESI Positive.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Comparative Data Analysis: Both positional isomers have the same elemental formula (C₆H₇ClN₂) and therefore the same exact mass. LC-MS is used here to confirm that the major peak in the chromatogram corresponds to the correct molecular weight, ruling out impurities with different formulas.[8]

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound C₆H₇ClN₂142.030143.037143.037 ± 0.001
(2-Chloropyridin-4-YL)methanamineC₆H₇ClN₂142.030143.037143.037 ± 0.001

This table highlights why mass spectrometry alone is insufficient for isomer differentiation and must be coupled with a separation technique like HPLC.

Chapter 5: A Logic-Based Approach to Impurity Identification

Expertise & Causality: Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, or degradation.[9][10] A systematic approach is required to identify any unexpected signals in the analytical data. The following decision tree outlines a logical workflow for characterizing an unknown peak observed during HPLC analysis.

G cluster_1 Impurity Identification Logic Start Unknown Peak >0.1% in HPLC CheckMS Check LC-MS Data What is the m/z? Start->CheckMS Mass_Iso m/z = 143.037 (Isomer) CheckMS->Mass_Iso Yes Mass_SM m/z matches Starting Material? CheckMS->Mass_SM No CheckNMR Acquire ¹H NMR of Isolated Impurity Mass_Iso->CheckNMR Mass_Other Other m/z Mass_SM->Mass_Other No Identify Structure Elucidation Mass_SM->Identify Yes Mass_Other->Identify CheckNMR->Identify

Caption: A decision tree for the systematic identification of process-related impurities.

By combining the retention time from HPLC, the molecular weight from LC-MS, and the detailed structural information from NMR, one can confidently identify and characterize impurities, ensuring the final product meets the stringent quality requirements for research and development.

References

A Comparative Guide to Kinase Inhibition: Deconstructing Efficacy from (3-Chloropyridin-4-YL)methanamine to Targeted JNK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinase inhibitors, beginning with an examination of (3-Chloropyridin-4-YL)methanamine and pivoting to a detailed comparison of c-Jun N-terminal kinase (JNK) inhibitors. While the initial compound of interest is a potent inhibitor of a different enzyme class, the underlying principles of evaluating inhibitor efficacy are universal. This guide will provide the necessary context, experimental data, and protocols to critically assess and compare kinase inhibitors for your research.

This compound: A Selective LOXL2 Inhibitor

Initial interest in this compound as a kinase inhibitor requires clarification. Extensive characterization of this molecule has established it as a potent and selective inhibitor of Lysyl oxidase-like 2 (LOXL2), an amine oxidase, with a reported IC50 of 126 nM.[1] LOXL2 is a crucial enzyme in extracellular matrix remodeling, and its inhibition has been explored in the context of diseases like cancer.[2][3] Current scientific literature does not support the classification of this compound as a direct inhibitor of the JNK signaling pathway.

Given this, a direct comparison of its efficacy against JNK inhibitors would be scientifically incongruous. Therefore, this guide will now focus on a relevant and highly sought-after class of kinase inhibitors: those targeting the c-Jun N-terminal kinases (JNKs).

The JNK Signaling Pathway: A Key Therapeutic Target

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[4] It plays a pivotal role in regulating a wide array of cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[5][6] Dysregulation of the JNK pathway is implicated in a multitude of human diseases, ranging from neurodegenerative disorders and cancer to inflammatory conditions and metabolic diseases.[7][8]

The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3.[] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system, making it an attractive target for neurological diseases.[7] The activation of JNKs occurs through a tiered kinase cascade, culminating in the phosphorylation of various downstream substrates, most notably the transcription factor c-Jun.[4]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_downstream Downstream Targets Cytokines Cytokines ASK1 ASK1 Cytokines->ASK1 Stress Stress Stress->ASK1 Pathogens Pathogens MLK3 MLK3 Pathogens->MLK3 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 MLK3->MKK7 JNK1/2/3 JNK1/2/3 MKK4->JNK1/2/3 MKK7->JNK1/2/3 c-Jun c-Jun JNK1/2/3->c-Jun ATF2 ATF2 JNK1/2/3->ATF2 Cellular_Response Cellular_Response c-Jun->Cellular_Response ATF2->Cellular_Response

Caption: The JNK signaling cascade.

A Comparative Analysis of JNK Inhibitor Efficacy

The development of potent and selective JNK inhibitors is a major focus of drug discovery. These inhibitors can be broadly categorized based on their mechanism of action, including ATP-competitive, substrate-competitive, and covalent inhibitors. Below is a comparison of representative JNK inhibitors, highlighting their efficacy in both biochemical and cellular assays.

InhibitorClassTarget(s)IC50 (Biochemical)EC50 (Cellular)Key Features
SP600125 ATP-CompetitiveJNK1/2/3JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM~10 µM (c-Jun phosphorylation)Widely used but has off-target effects.
JNK-IN-8 CovalentJNK1/2/3JNK1: 8.9 nM, JNK2: 3.6 nM, JNK3: 1.6 nM~1 µM (c-Jun phosphorylation)Irreversible inhibitor, forms a covalent bond with a conserved cysteine.[10]
CC-90001 ATP-CompetitiveJNK1 biasedJNK1: 4 nM, JNK2: 13 nM21 nM (c-Jun phosphorylation)Orally bioavailable, in clinical trials for idiopathic pulmonary fibrosis.[11]
BI-78D3 Substrate-CompetitiveJNK1280 nM (kinase activity)12.4 µM (c-Jun phosphorylation)Targets the JIP1 binding site, offering a different mechanism of inhibition.[12]

Note: IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50% in biochemical assays. EC50 values represent the concentration required to produce a 50% maximal effect in cellular assays.[13]

Experimental Protocols for Efficacy Determination

The accurate assessment of inhibitor efficacy is paramount. Below are standardized protocols for an in vitro kinase assay and a cellular assay to determine the potency of JNK inhibitors.

In Vitro JNK Kinase Assay (TR-FRET)

This biochemical assay measures the direct inhibition of JNK kinase activity.

Kinase_Assay_Workflow Start Start Serial_Dilution Prepare serial dilutions of inhibitor Start->Serial_Dilution Reaction_Setup Incubate JNK enzyme, substrate (e.g., ATF2), and inhibitor Serial_Dilution->Reaction_Setup Initiate_Reaction Add ATP to start phosphorylation Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Add labeled antibody to detect phosphorylated substrate (TR-FRET) Incubation->Detection Data_Analysis Measure signal and calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Create a series of concentrations of the test inhibitor in a suitable buffer.

  • Reaction Mixture: In a 384-well plate, add the JNK enzyme (e.g., JNK1), a suitable substrate (e.g., ATF2), and the test inhibitor at various concentrations.[12]

  • Initiate Reaction: Add ATP to the reaction mixture to start the phosphorylation reaction.[12]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).[12]

  • Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. This allows for the detection of kinase activity via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12]

  • Data Analysis: Measure the TR-FRET signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[13]

Cellular Phospho-c-Jun Western Blot Assay

This cellular assay determines the inhibitor's ability to block the JNK signaling pathway within a living cell.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) and allow them to adhere. Pre-treat the cells with various concentrations of the JNK inhibitor for 1-2 hours.[13]

  • JNK Pathway Stimulation: Stimulate the JNK pathway by adding an activator, such as anisomycin or UV radiation, for a specified duration (e.g., 30 minutes).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract cellular proteins.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated c-Jun (the downstream target of JNK). Subsequently, use a secondary antibody conjugated to horseradish peroxidase (HRP).[13]

  • Signal Detection: Detect the signal using a chemiluminescence substrate.

  • Normalization and Data Analysis: Strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., GAPDH) to normalize the data. Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun and calculate the EC50 value.[13]

Structure-Activity Relationships (SAR) of JNK Inhibitors

The development of potent and selective JNK inhibitors has been guided by understanding their structure-activity relationships. For instance, in the aminopyridine-based series of JNK inhibitors, the pyrimidine N1 and the 2-anilino group form crucial hydrogen bonds with the hinge region of the kinase.[14] Modifications to different parts of the scaffold can significantly impact potency and selectivity. For example, in a series of 2,4-dialkylamino-pyrimidine-5-carboxamides, optimization of physicochemical properties led to compounds with excellent oral exposure and in vivo efficacy, culminating in the development of CC-90001.[11] The exploration of different chemical scaffolds continues to yield novel inhibitors with improved properties.[14]

Conclusion

While this compound is a valuable tool for studying LOXL2, the field of JNK inhibition offers a diverse landscape of chemical entities with distinct mechanisms and efficacy profiles. The choice of an appropriate inhibitor depends on the specific research question, whether it requires broad JNK inhibition or isoform selectivity, and whether a reversible or irreversible mechanism is preferred. The experimental protocols outlined in this guide provide a robust framework for the rigorous evaluation and comparison of kinase inhibitors, ensuring the generation of reliable and reproducible data. As the understanding of the JNK signaling pathway in disease continues to evolve, the development of next-generation inhibitors will be crucial for translating these biological insights into novel therapeutic strategies.

References

X-ray crystallography of (3-Chloropyridin-4-YL)methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of (3-Chloropyridin-4-YL)methanamine Derivatives: A Comparative Analysis for Drug Discovery Professionals

Introduction: The Structural Imperative in Drug Design

This compound and its derivatives represent a class of compounds with significant potential in pharmaceutical research. The substituted pyridine ring is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs. The precise three-dimensional arrangement of atoms in these molecules dictates their biological activity, governing how they interact with target proteins. Therefore, the unambiguous determination of their molecular structure is not merely an academic exercise but a cornerstone of rational drug design.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of small molecules.[1][2] It provides unparalleled accuracy in determining bond lengths, angles, and the subtle interplay of intermolecular forces that govern crystal packing. This guide offers a comprehensive overview of the X-ray crystallography workflow for this compound derivatives, from the critical step of crystal growth to final structure analysis. Furthermore, it presents a comparative analysis with alternative techniques, providing researchers with a validated framework for comprehensive structural characterization, particularly when high-quality single crystals prove elusive.

The First Hurdle: Obtaining Diffraction-Quality Crystals

The most significant bottleneck in small-molecule crystallography is often the growth of a single, well-ordered crystal suitable for diffraction.[3][4] For this compound derivatives, the presence of a flexible aminomethyl side chain and a polar pyridine ring introduces challenges related to solubility and nucleation. A systematic screening of crystallization conditions is paramount.

Comparison of Common Crystallization Techniques

The choice of crystallization method depends heavily on the compound's solubility, stability, and the quantity of material available. For pyridine-containing molecules, techniques that allow for the formation of hydrogen bonds and other specific interactions are often successful.[5][6]

Technique Principle Advantages Disadvantages Suitability for Pyridine Derivatives
Slow Evaporation A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the concentration and inducing crystallization.Simple setup; requires minimal material.Can lead to rapid, disordered crystal growth; difficult to control.High. Good starting point due to its simplicity.
Vapor Diffusion [7]A concentrated solution of the compound is equilibrated via the vapor phase with a precipitant (a solvent in which the compound is less soluble).Excellent control over the rate of crystallization; often yields high-quality crystals; suitable for small quantities.Requires careful selection of solvent/precipitant pairs.Very High. This is often the most successful method for challenging compounds.
Solvent Layering [7]A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface.Can produce large, well-formed crystals.Prone to disruption by mechanical shock; requires careful solvent selection based on density.Moderate. Can be effective but is less controlled than vapor diffusion.
Co-crystallization [5][7]The target compound is crystallized with a second molecule (a "coformer") to form a new crystalline solid via non-covalent interactions.Can improve solubility and stability; creates new crystalline forms (polymorphs/salts) with potentially better properties.[8]Requires screening of suitable coformers; the resulting structure is a multi-component system.Very High. The pyridine nitrogen is an excellent hydrogen bond acceptor, making it ideal for forming co-crystals or salts with organic acids.[6][8]
Experimental Protocol: Vapor Diffusion Crystallization

This protocol outlines a standard approach for screening crystallization conditions for a this compound derivative.

  • Preparation of the Stock Solution: Dissolve 5-10 mg of the purified derivative in 0.5 mL of a "good" solvent (e.g., methanol, ethanol, or dimethylformamide) in which it is freely soluble.

  • Setup of the Crystallization Chamber:

    • Place 1.0 mL of a "poor" solvent (the precipitant, e.g., water, diethyl ether, or hexane) into the bottom of a larger vial or well of a crystallization plate.

    • Pipette a 5-10 µL drop of the stock solution onto a siliconized glass coverslip or the bridge of a specialized crystallization plate.

  • Sealing and Incubation: Invert the coverslip and seal the vial or well, creating a closed system. The precipitant will slowly diffuse in the vapor phase into the drop containing the compound.

  • Monitoring: Store the setup in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature). Monitor periodically under a microscope for the appearance of crystals over several days to weeks.

Crystallization Workflow Diagram

G cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth Compound Purified Derivative Dissolve Dissolve Compound in 'Good' Solvent Compound->Dissolve Solvent Select 'Good' Solvent (e.g., Methanol) Solvent->Dissolve Precipitant Select 'Poor' Solvent (e.g., Diethyl Ether) SetupVial Place Drop in Sealed Vial with Precipitant Precipitant->SetupVial Dissolve->SetupVial Incubate Incubate at Constant Temperature SetupVial->Incubate Monitor Monitor for Crystal Formation Incubate->Monitor Monitor->Solvent Failure: Re-screen Result Diffraction-Quality Single Crystal Monitor->Result Success

Caption: Workflow for vapor diffusion crystallization.

Definitive Structural Analysis: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, SC-XRD provides the ultimate structural proof. The technique involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.[1][9]

Experimental Protocol: SC-XRD Data Collection and Structure Solution
  • Crystal Mounting: A single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head, often held in place by a cryo-protectant oil and flash-cooled in a stream of liquid nitrogen.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays irradiates the crystal, which is rotated to collect a complete sphere of diffraction data.[4]

  • Data Processing: The raw diffraction images are processed to determine the dimensions of the unit cell (the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the intensities of each reflection.[4]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[4]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to optimize the fit, resulting in the final, high-resolution structure.[4] This process yields precise atomic coordinates, bond lengths, angles, and information about thermal motion.

SC-XRD Workflow Diagram

G Crystal Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Process Process Data (Unit Cell, Space Group) Collect->Process Solve Solve Phase Problem (Generate Electron Density Map) Process->Solve Refine Build & Refine Atomic Model Solve->Refine Structure Final 3D Structure Refine->Structure

Caption: From single crystal to 3D structure via SC-XRD.

A Comparative Guide: Alternatives and Complements to SC-XRD

While SC-XRD is the gold standard, obtaining suitable single crystals is not always possible. In such cases, or to gain complementary information, other analytical techniques are indispensable.

Technique Information Provided Key Advantage over SC-XRD Key Limitation vs. SC-XRD
Powder X-ray Diffraction (PXRD) Crystalline phase identification, sample purity, polymorphism.[10]Does not require single crystals; works on bulk powder material.Provides no direct information on atomic connectivity or 3D structure (unless combined with complex refinement methods).
NMR Spectroscopy Atomic connectivity (¹H, ¹³C), solution-state conformation (NOE), dynamic processes.[11]Provides data on the molecule's structure and behavior in solution, which is more biologically relevant.Does not provide precise bond lengths/angles or information on solid-state packing.
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.[12]Extremely high sensitivity; requires very little material.Provides no information on isomerism or 3D structure.
3D Electron Diffraction (3DED) Full 3D atomic structure, similar to SC-XRD.[13]Can determine structures from micro- or nanocrystalline powders, bypassing the need for large single crystals.[14]An evolving technique; data can be of lower resolution than high-quality SC-XRD.[13][14]

Data Presentation: Interpreting Crystallographic Results

The output of a successful SC-XRD experiment is a wealth of quantitative data. A standard crystallographic information file (CIF) will contain atomic coordinates, bond lengths, angles, and parameters describing the quality of the refinement. These are often summarized in tables for publication.

Table 1: Example Crystallographic Data for a Hypothetical Derivative

ParameterValue
Chemical FormulaC₁₃H₁₂ClN₃O
Molecular Weight261.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.115(3)
c (Å)11.897(3)
β (°)98.75(1)
Volume (ų)1216.5(5)
R1 (final)0.045
wR2 (final)0.112
Visualizing Key Interactions

Crystallographic data is most powerful when visualized. For this compound derivatives, hydrogen bonding between the amine group and the pyridine nitrogen of an adjacent molecule is a likely and critical packing interaction.

G cluster_mol1 Molecule A cluster_mol2 Molecule B a_N1 N a_H1 H a_N1->a_H1 a_C1 CH₂ a_N1->a_C1 b_N_pyr N a_H1->b_N_pyr H-Bond a_Pyr1 3-Cl-Pyridyl a_C1->a_Pyr1 b_C_pyr C b_N_pyr->b_C_pyr b_C2_pyr C b_N_pyr->b_C2_pyr

Caption: Intermolecular hydrogen bonding motif.

Conclusion

The structural characterization of this compound derivatives is a critical step in harnessing their therapeutic potential. Single-crystal X-ray diffraction provides the most definitive and detailed picture of molecular architecture. However, success hinges on the ability to grow high-quality crystals, a process that requires systematic screening of various techniques, with vapor diffusion and co-crystallization being particularly promising methods.

When single crystals are unattainable, a combination of other powerful techniques must be employed. PXRD confirms crystallinity and phase purity, while NMR and MS provide essential data on connectivity and molecular formula. The emergence of 3D electron diffraction offers a powerful new avenue for determining structures from previously unusable microcrystalline samples. Ultimately, a multi-faceted, evidence-based approach to structural elucidation provides the most robust foundation for advancing drug discovery programs.

References

Safety Operating Guide

Navigating the Disposal of (3-Chloropyridin-4-YL)methanamine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (3-Chloropyridin-4-YL)methanamine (CAS No. 870063-65-3), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is built on a foundation of scientific integrity, regulatory awareness, and practical, field-tested insights.

Hazard Identification and Immediate Safety Precautions

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a chlorinated pyridine derivative containing a primary amine, a combination of functional groups that necessitates careful handling.

Key Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

These classifications demand that all handling of this compound, including preparation for disposal, be conducted with appropriate personal protective equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To prevent contact with the eyes, which can cause serious irritation.
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves as they may offer insufficient protection.To prevent skin contact and subsequent irritation.
Body Protection A lab coat, worn fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.To protect the skin and clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or vapors, which can lead to respiratory tract irritation.

Waste Characterization and Regulatory Framework

Proper disposal is fundamentally a regulatory compliance issue. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Similarly, in Europe, the European Chemicals Agency (ECHA) provides guidance under the Waste Framework Directive.[3]

This compound must be treated as a hazardous waste . This determination is based on its inherent properties and the presence of a halogen (chlorine). While not explicitly listed as a "listed" hazardous waste by the EPA, it would likely be classified as a "characteristic" hazardous waste due to its potential toxicity.[4]

Disposal Protocol: A Step-by-Step Guide

The recommended and most definitive method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. The high temperatures and controlled conditions of a hazardous waste incinerator are designed to destroy chlorinated organic compounds, minimizing the release of harmful substances into the environment.[5][6]

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of initial waste accumulation should also be recorded.

  • Incompatible Materials: Do not mix this waste with other waste streams unless compatibility has been confirmed. A Safety Data Sheet for a related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[7] Mixing with incompatible materials could lead to dangerous reactions.

Step 2: On-Site Storage
  • Secure and Ventilated Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Accumulation Time Limits: Be aware of and adhere to the on-site accumulation time limits for hazardous waste as stipulated by the EPA or your local regulatory body.

Step 3: Arranging for Disposal
  • Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.

  • Manifesting: A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility, ensuring a "cradle-to-grave" chain of custody as mandated by the RCRA.[8]

A Note on Chemical Neutralization

While chemical neutralization can be a viable disposal strategy for some laboratory waste, its application to this compound is not recommended without further, specific research . The reactivity of the chloro and amino functional groups presents a risk of generating potentially more hazardous byproducts. For instance, reactions of amines with other substances can be complex, and the degradation pathways for aminopyridines can vary.[8][1] Attempting neutralization without a validated protocol could inadvertently lead to the formation of unknown and potentially dangerous compounds.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the substance.

  • Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation: This compound Characterize Characterize as Hazardous Waste Start->Characterize Spill Spill Occurs Start->Spill Segregate Segregate in a Labeled, Compatible Container Characterize->Segregate Hazardous Store Store in a Secure, Ventilated Area Segregate->Store ContactEHS Contact EHS or Licensed Waste Hauler Store->ContactEHS Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest Incinerate Transport to a Licensed Incineration Facility Manifest->Incinerate SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol SpillProtocol->Segregate Collect spill debris

Caption: Disposal decision workflow for this compound.

By adhering to this structured and scientifically informed disposal guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

Comprehensive Safety and Handling Guide for (3-Chloropyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal information for (3-Chloropyridin-4-YL)methanamine (CAS 72995-17-0), tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure the safe and effective use of this compound in a laboratory setting, grounded in established safety principles for handling chlorinated pyridine and amine compounds.

Understanding the Hazard Profile

  • Harmful if swallowed: Acute oral toxicity is a concern for similar compounds.[1]

  • A skin and eye irritant: Direct contact may cause skin irritation and serious eye irritation.[1][2]

  • A respiratory tract irritant: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Toxic upon prolonged or repeated exposure: Similar pyridine derivatives have been shown to cause organ damage with extended exposure.[3]

During combustion, hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be produced.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory procedure and the potential for exposure.

Activity Required PPE Rationale and Best Practices
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 RespiratorTo prevent inhalation of fine particulates and skin contact. Weighing should be performed in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Handling Double Nitrile Gloves, Lab Coat, Chemical Splash GogglesProtects against splashes and direct skin contact. Always handle solutions within a certified chemical fume hood.
Large-Scale Operations (>10g) Double Nitrile Gloves, Impermeable Lab Coat, Face Shield with GogglesIncreased risk of splashes and exposure necessitates enhanced facial and body protection.
Spill Cleanup Chemical-resistant Gloves (Nitrile), Impervious Gown, Chemical Splash Goggles, Respirator (as needed)To ensure full protection during spill containment and cleanup procedures.

Step-by-Step Safe Handling Protocol

Adherence to a strict handling protocol is paramount for user safety and experimental integrity.

Preparation and Engineering Controls:

  • Work Area Designation: Designate a specific area within a certified chemical fume hood for handling this compound.

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly with adequate airflow before beginning any work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, glassware, solvents, and waste containers, within the fume hood to minimize movement in and out of the designated area.

Handling the Compound:

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Controlled Dispensing: When handling the solid, use a spatula to carefully transfer the desired amount, avoiding the creation of dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Container Sealing: Keep all containers of this compound tightly sealed when not in use.[1][4]

Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[4]

  • Labeling: Ensure all containers with the compound are clearly labeled with the chemical name, concentration, and hazard pictograms.

Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage:

  • Location: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Container: Keep the container tightly closed and upright to prevent leaks.[2]

  • Segregation: Store separately from strong acids and bases.

Disposal Workflow:

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Generate Generate Waste (Unused compound, contaminated PPE, etc.) Segregate Segregate as Chlorinated Organic Waste Generate->Segregate Characterize Waste Collect Collect in a Labeled, Sealed Hazardous Waste Container Segregate->Collect Containerize Store Store in Designated Hazardous Waste Area Collect->Store Log & Transfer Dispose Dispose via Licensed Environmental Waste Management Service Store->Dispose Schedule Pickup

Caption: Workflow for the safe disposal of this compound waste.

Disposal Protocol:

  • Waste Collection: Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated hazardous waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list "this compound" and any solvents used.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1] Do not pour this chemical down the drain.[2]

Emergency Procedures: Be Prepared

Immediate and appropriate action during an emergency can significantly mitigate harm.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response Workflow:

G cluster_0 Immediate Actions cluster_1 Containment & Cleanup (if safe) cluster_2 Final Steps Alert Alert personnel in the immediate area Evacuate Evacuate the area if necessary Alert->Evacuate Assess risk PPE Don appropriate PPE Evacuate->PPE Proceed if spill is minor Contain Contain the spill with an inert absorbent (e.g., vermiculite, sand) PPE->Contain Collect Collect absorbed material into a sealed hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Report Report the incident to your supervisor and EHS department Decontaminate->Report

Caption: Step-by-step procedure for responding to a spill of this compound.

For any major spill or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloropyridin-4-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Chloropyridin-4-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.